1-(pent-4-yn-1-ylsulfanyl)ethan-1-one
説明
BenchChem offers high-quality 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
524689-75-6 |
|---|---|
分子式 |
C7H10OS |
分子量 |
142.2 |
純度 |
95 |
製品の起源 |
United States |
Advanced Synthesis of Thioesters from Terminal Alkynes: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Catalytic paradigms, mechanistic causality, and validated experimental protocols for alkyne-to-thioester transformations.
Executive Summary: The Alkyne-Thioester Paradigm
Thioesters are privileged structural motifs, serving as critical intermediates in biochemistry (e.g., acetyl-CoA), native chemical ligation (NCL) for peptide synthesis, and the development of advanced polymeric materials. Traditionally, thioester synthesis relies on the condensation of thiols with activated carboxylic acids, a process heavily dependent on harsh, stoichiometric dehydrating agents (such as DCC or HATU) that generate significant chemical waste .
Recently, the field of synthetic organic chemistry has shifted toward utilizing terminal alkynes as highly versatile, atom-economical feedstocks. The inherent reactivity of the alkyne triple bond with sulfur species is well-documented—even presenting as a ubiquitous background reaction (forming thioalkynes) in Cu-catalyzed proteomic click-chemistry . Harnessing and directing this reactivity has led to the development of sophisticated catalytic systems. This whitepaper systematically evaluates the latest methodologies for converting terminal alkynes into thioesters, detailing their mechanistic rationales, comparative efficacies, and self-validating experimental protocols.
Mechanistic Paradigms in Alkyne-to-Thioester Conversion
Photochemical Hydrothiocarbonylation via Dual Pd/Photoredox Catalysis
Historically, the hydrothiocarbonylation of alkynes required highly toxic pressurized CO gas and odorous free thiols . A recent breakthrough by Pal et al. (2026) circumvents these hazards by employing bench-stable 1,4-dihydropyridine (DHP) thioester surrogates under photochemical conditions .
Causality of the Catalytic Design:
-
DHP Thioester Surrogates: Chosen for their low oxidation potential. Upon irradiation, the excited photocatalyst undergoes a single-electron transfer (SET) with the DHP surrogate, triggering aromatization-driven fragmentation to release a highly reactive thioester radical without the need for CO gas .
-
Palladium Co-Catalysis: Free radical addition to alkynes often yields a mixture of regioisomers. By introducing a Pd(0) catalyst, the terminal alkyne undergoes controlled hydropalladation to form a stable alkenyl-Pd(II) intermediate. This intermediate selectively intercepts the thioester radical, dictating strict regioselectivity to yield exclusively (E)-α,β-unsaturated thioesters .
Caption: Dual Pd/Photoredox catalytic cycle for the hydrothiocarbonylation of terminal alkynes.
Carbonyl Thiyl Radical-Based Three-Component Coupling
Tang et al. (2023) developed an orthogonal, thiol-free strategy by coupling widely available aldehydes, elemental sulfur (
Causality of the Catalytic Design:
-
Elemental Sulfur (
): Acts as a safe, odorless sulfur surrogate, replacing volatile thiols. -
HAT Photocatalyst (e.g., TBADT): Selectively abstracts the formyl hydrogen from the aldehyde to generate an acyl radical. This nucleophilic acyl radical attacks the
ring, triggering its opening to form a carbonyl thiyl radical, which subsequently adds across the terminal alkyne .
Caption: HAT-mediated three-component coupling of aldehydes, elemental sulfur, and terminal alkynes.
Direct Thioesterification via Thiocarboxylic Acids
Bhat et al. (2024) demonstrated that thiobenzoic acids can serve a dual role as both the reagent and the one-electron reducing agent . Under visible light, the thioacid forms an electron-donor-acceptor (EDA) complex or generates sulfur radical species that add directly to the alkyne, bypassing the need for an external photocatalyst entirely .
Comparative Data Presentation
The following table summarizes the quantitative performance metrics of the three primary methodologies for synthesizing thioesters from terminal alkynes:
| Methodology | Key Reagents | Catalyst System | Primary Product | Yield Range | Regioselectivity |
| Photochemical Hydrothiocarbonylation | Terminal Alkyne, 1,4-DHP Thioester | Pd(OAc)₂ / 4CzIPN (Dual) | (E)-α,β-Unsaturated Thioester | 70–95% | Excellent (Linear) |
| HAT-Mediated 3-Component Coupling | Alkyne, Aldehyde, | TBADT (Photocatalyst) | S-Alkenyl Thioester | 60–88% | Moderate to Good |
| Direct Thioesterification | Alkyne, Thiobenzoic Acid | None (Visible Light) | Vinyl Thioester | 50–85% | Anti-Markovnikov |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating strict in-process quality control (QC) checkpoints.
Protocol A: Photochemical Hydrothiocarbonylation of Terminal Alkynes
Objective: Synthesis of (E)-α,β-unsaturated thioesters via dual metallaphotoredox catalysis .
-
Preparation (Anaerobic): In an argon-filled glovebox, charge a 10 mL oven-dried Schlenk tube with the photocatalyst 4CzIPN (2 mol%), Pd(OAc)₂ (5 mol%), the bidentate ligand DPEphos (10 mol%), and the 1,4-DHP thioester surrogate (0.3 mmol).
-
Causality: The bidentate DPEphos ligand forces the hydropalladation to favor linear (anti-Markovnikov) insertion due to the steric bulk surrounding the palladium center.
-
-
Solvent & Substrate Addition: Add 2.0 mL of anhydrous, degassed THF, followed by the terminal alkyne (0.2 mmol) via a microsyringe.
-
Causality: THF provides optimal solubility for the DHP surrogate and stabilizes the transient Pd(0) intermediate.
-
-
Irradiation: Seal the tube, remove it from the glovebox, and irradiate using 460 nm Blue LEDs (approx. 30 W) at 25 °C for 16 hours. Use a cooling fan to maintain ambient temperature, preventing thermal background degradation.
-
Self-Validation & QC Checkpoints:
-
In-Process: The solution must exhibit persistent luminescence characteristic of the active photocatalyst. A shift to a dark black/brown suspension indicates Pd-black precipitation (catalyst deactivation due to oxygen ingress).
-
Post-Reaction: TLC (Hexane/EtOAc 9:1) should confirm the complete consumption of the DHP surrogate (which is highly UV active with blue fluorescence) and the emergence of a new product spot.
-
-
Workup: Quench the reaction with deionized water (5 mL), extract with EtOAc (3 × 5 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Protocol B: HAT-Mediated Three-Component Coupling
Objective: Synthesis of thioesters from aldehydes, elemental sulfur, and terminal alkynes [[1]]([Link]).
-
Preparation: To a quartz reaction vial equipped with a magnetic stir bar, add elemental sulfur (
, 0.6 mmol as S atoms) and the tetrabutylammonium decatungstate (TBADT) photocatalyst (5 mol%). -
Reagent Addition: Add 3.0 mL of anhydrous CH₃CN, followed by the aldehyde (0.5 mmol) and the terminal alkyne (0.2 mmol).
-
Degassing: Seal the vial with a PTFE septum and sparge with ultra-pure Argon for 15 minutes.
-
Causality: Molecular oxygen not only quenches the excited triplet state of TBADT but will also rapidly intercept the generated acyl radical to form unwanted peroxy acids.
-
-
Irradiation: Irradiate the mixture with 390 nm LEDs for 24 hours at room temperature.
-
Self-Validation & QC Checkpoints:
-
In-Process: The initial heterogeneous suspension of
should gradually dissolve as the sulfur ring is consumed and incorporated into soluble thiyl radical intermediates. -
Post-Reaction: GC-MS analysis of a crude aliquot must be performed to confirm the exact mass of the three-component adduct, ruling out the formation of simple alkyne-thiol dimers or aldehyde autoxidation products.
-
-
Workup: Remove the solvent in vacuo and purify the residue directly via silica gel chromatography.
References
-
Pal, A., et al. (2026). Photochemical Thioester Transfer to Alkynes via Selective Hydrothiocarbonylation. Organic Letters. American Chemical Society. URL:[Link]
-
Tang, H., et al. (2023). Direct photocatalyzed hydrogen atom transfer enables a three-component coupling of aldehydes, alkenes, or alkynes and elemental sulfur. Journal of the American Chemical Society, 145(10), 5846-5854. URL:[Link]
-
Bhat, M.-u.-S., et al. (2024). Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent. The Journal of Organic Chemistry, 89(7), 4607-4618. URL:[Link]
-
Zdenek, P., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Analytical Chemistry. American Chemical Society. URL:[Link]
Sources
The Chemical Architecture of 1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one: Molecular Weight, Syntheses, and Applications in Bioconjugation
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary and Mechanistic Rationale
In modern bioconjugation and materials science, the demand for heterobifunctional linkers that offer orthogonal reactivity is paramount. 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one —commonly referred to as S-pent-4-ynyl ethanethioate or S-pent-4-ynyl thioacetate—is a highly specialized molecular tool designed to meet this exact need.
As a Senior Application Scientist, I frequently observe researchers struggling with the premature oxidation of free thiols during complex, multi-step conjugations. Free thiols readily form disulfides in the presence of ambient oxygen and can poison the copper (I) catalysts required for Click Chemistry. 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one elegantly solves this problem. By masking the reactive thiol as a thioacetate , the molecule remains completely inert during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Once the terminal alkyne has been "clicked" to an azide-functionalized target, the thioacetate can be quantitatively unmasked using mild basic conditions to reveal the free thiol, primed for gold nanoparticle (AuNP) anchoring or thiol-ene coupling[1][2].
This whitepaper provides an authoritative breakdown of its physicochemical properties, exact molecular weight derivations necessary for mass spectrometry tracking, and self-validating experimental protocols for its synthesis and application.
Physicochemical Profiling and Molecular Weight Derivation
For drug development professionals tracking bioconjugation efficiencies via Electrospray Ionization Mass Spectrometry (ESI-MS), utilizing the exact monoisotopic mass is non-negotiable.
The molecular formula for 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is C₇H₁₀OS [3][4]. The molecular weight calculation is derived from the standard atomic weights of its constituent elements, while the exact mass is calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³²S).
-
Carbon (C): 7 × 12.011 = 84.077 g/mol
-
Hydrogen (H): 10 × 1.008 = 10.080 g/mol
-
Oxygen (O): 1 × 15.999 = 15.999 g/mol
-
Sulfur (S): 1 × 32.065 = 32.065 g/mol
-
Total Average Molecular Weight: 142.22 g/mol [3]
Quantitative Data Summary
| Property | Value | Causality / Relevance |
| Chemical Name | 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one | IUPAC nomenclature defining the core structure. |
| Synonyms | S-pent-4-ynyl ethanethioate | Common nomenclature in commercial catalogs[3]. |
| Molecular Formula | C₇H₁₀OS | Defines the stoichiometric boundaries[4][5]. |
| Average Molecular Weight | 142.22 g/mol | Used for bulk stoichiometric calculations[3]. |
| Monoisotopic Mass | 142.0452 Da | Critical for high-resolution ESI-MS tracking[3]. |
| SMILES String | CC(=O)SCCCC#C | Enables computational modeling and cheminformatics[3]. |
Experimental Workflows: Synthesis and Application
The following protocols are designed as self-validating systems. Every reagent choice is dictated by a specific mechanistic requirement to ensure high yield and purity.
Protocol 1: Synthesis via Nucleophilic Aliphatic Substitution (Sₙ2)
Objective: Synthesize 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one from commercially available 5-bromo-1-pentyne.
Mechanistic Causality: We utilize Potassium Thioacetate (KSAc) as the nucleophile. The thioacetate anion is a superb, soft nucleophile that undergoes rapid Sₙ2 substitution with primary alkyl halides. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature leaves the thioacetate anion unsolvated and highly reactive, driving the reaction to completion at room temperature without requiring thermal activation that might degrade the alkyne.
Step-by-Step Methodology:
-
Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-bromo-1-pentyne (1.0 equivalent, 10 mmol) in 20 mL of anhydrous DMF.
-
Nucleophilic Attack: Cool the flask to 0 °C using an ice bath. Add Potassium Thioacetate (1.2 equivalents, 12 mmol) portion-wise over 10 minutes. Self-Validation Check: A slight color change to pale yellow and the precipitation of KBr salts indicate the reaction is proceeding.
-
Propagation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
-
Quenching & Extraction: Quench the reaction by adding 50 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).
-
Purification: Wash the combined organic layers with brine (5 × 20 mL) to systematically remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield the pure thioacetate as a pale yellow oil.
Protocol 2: CuAAC Bioconjugation and In Situ Deprotection
Objective: Conjugate the synthesized linker to an azide-bearing biomolecule, followed by deprotection for Gold Nanoparticle (AuNP) functionalization.
Mechanistic Causality: The CuAAC reaction is performed first because the thioacetate protects the sulfur from poisoning the Cu(I) catalyst. Once the triazole linkage is formed, the thioacetate is cleaved using K₂CO₃ in degassed methanol. Degassing is critical; if oxygen is present during basic methanolysis, the resulting free thiols will rapidly undergo oxidative dimerization into disulfides, ruining the AuNP anchoring step.
Step-by-Step Methodology:
-
CuAAC Reaction: Dissolve the azide-functionalized target (1.0 eq) and 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalysis: Add CuSO₄·5H₂O (0.1 eq) followed by Sodium Ascorbate (0.2 eq). Self-Validation Check: The solution will briefly turn brown/yellow before settling, indicating the reduction of Cu(II) to the catalytically active Cu(I) species. Stir for 12 hours at room temperature.
-
Isolation: Purify the triazole-linked intermediate via standard precipitation or chromatography depending on the biomolecule.
-
Deprotection: Dissolve the intermediate in strictly degassed methanol (sparged with Argon for 30 mins). Add K₂CO₃ (2.0 eq) and stir for 30 minutes at room temperature[1][2].
-
Surface Anchoring: Immediately introduce the unmasked thiol to the AuNP suspension to form robust Au-S bonds.
Signaling and Reaction Pathway Visualizations
The following Graphviz (DOT) diagrams map the logical flow of the chemical transformations described in the protocols above.
Fig 1: SN2 synthesis of the thioacetate and subsequent base-catalyzed deprotection to the free thiol.
Fig 2: CuAAC bioconjugation workflow followed by in situ deprotection for gold surface anchoring.
Analytical Validation Parameters
To ensure the scientific integrity of the synthesized 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one, rigorous analytical validation is required.
Nuclear Magnetic Resonance (¹H NMR): When analyzing the product via ¹H NMR (400 MHz, CDCl₃), two specific resonances act as self-validating markers for success[1]:
-
δ 1.98 ppm (triplet, J = 2.6 Hz, 1H): This peak confirms the presence of the terminal alkyne proton. Its splitting into a triplet is caused by long-range coupling to the adjacent methylene group.
-
δ 2.34 ppm (singlet, 3H): This sharp singlet is the definitive marker of the thioacetate methyl group, confirming that the nucleophilic substitution was successful and the thiol remains protected[1].
Mass Spectrometry (ESI-MS): Researchers should calibrate their instruments to look for the [M+H]⁺ ion at m/z 143.0530 or the [M+Na]⁺ adduct at m/z 165.0349, corresponding to the monoisotopic mass of 142.0452 Da[3].
References
-
Università di Bologna (AMS Dottorato). "Radical Chemistry and Organic Synthesis Applications: S-Pent-4-ynyl ethanethioate Preparation." Alma Mater Studiorum.[1][2] URL: [Link]
-
National Institute of Standards and Technology (NIST) / Microwave Spectroscopy Information Letter. "Spectroscopic Data for C₇H₁₀OS." NIST Physical Measurement Laboratory / Altervista.[4][5] URL:[Link]
Sources
The Strategic Role of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one in Modern Click Chemistry: A Technical Guide
Foreword: Unlocking Modular Synthesis with a Versatile Alkyne
In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the demand for efficient, reliable, and orthogonal conjugation methods is paramount. "Click chemistry," a term coined by K.B. Sharpless, has revolutionized our approach to molecular assembly by providing a set of powerful, highly reliable, and selective reactions.[1] At the heart of this chemical philosophy lies the use of modular building blocks, and it is in this context that 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one emerges as a molecule of significant strategic importance. This technical guide provides an in-depth exploration of this compound, from its rational synthesis to its multifaceted applications in various click chemistry paradigms. We will delve into the causality behind its design and provide field-proven insights for researchers, scientists, and drug development professionals seeking to leverage its unique capabilities.
Molecular Architecture and Strategic Design
The efficacy of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one as a click chemistry reagent is rooted in its carefully considered molecular structure. It features two key functional groups: a terminal alkyne and a thioacetate.
-
The Terminal Alkyne: This group is the workhorse of one of the most prominent click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The terminal alkyne's high reactivity in the presence of a copper(I) catalyst allows for the rapid and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring when reacted with an azide.[2][3] This reaction is celebrated for its high yield, broad functional group tolerance, and benign reaction conditions, often proceeding in aqueous media.[3]
-
The Thioacetate Group: This moiety serves as a protected thiol. The thioacetate is stable under a variety of reaction conditions, yet it can be readily deprotected to reveal a free thiol (-SH) group. This latent functionality opens the door to a second class of powerful click reactions: thiol-ene and thiol-yne chemistry.[4][5]
This dual-functionality makes 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one a versatile building block for sequential or orthogonal click conjugations, enabling the construction of complex molecular architectures.
Synthesis and Purification: A Reproducible Protocol
The synthesis of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is a straightforward, two-step process starting from the commercially available pent-4-yn-1-ol. This protocol is designed to be self-validating, with clear checkpoints for ensuring the purity and identity of the intermediates and the final product.
Step 1: Tosylation of pent-4-yn-1-ol
The initial step involves the activation of the primary alcohol of pent-4-yn-1-ol by converting it into a better leaving group, a tosylate.
Experimental Protocol:
-
To a solution of pent-4-yn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N2 or Ar), add triethylamine (1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield pent-4-yn-1-yl tosylate, which can often be used in the next step without further purification.
Step 2: Thioacetylation of pent-4-yn-1-yl tosylate
The tosylate is then displaced by a thioacetate nucleophile to furnish the target compound.
Experimental Protocol:
-
Dissolve pent-4-yn-1-yl tosylate (1.0 eq) in dimethylformamide (DMF, 0.5 M).
-
Add potassium thioacetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one.
Table 1: Summary of Synthesis and Characterization
| Step | Reactants | Reagents | Solvent | Typical Yield | Key Characterization |
| 1 | pent-4-yn-1-ol | p-toluenesulfonyl chloride, triethylamine | Dichloromethane | >90% | ¹H NMR, ¹³C NMR |
| 2 | pent-4-yn-1-yl tosylate | Potassium thioacetate | Dimethylformamide | 70-85% | ¹H NMR, ¹³C NMR, HRMS |
Applications in Click Chemistry: A Dual-Action Reagent
The true power of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one lies in its ability to participate in two distinct and highly efficient click reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one readily participates in the CuAAC reaction. This allows for its conjugation to any azide-bearing molecule, from small organic compounds to large biomolecules and polymers.[6][7] The resulting triazole linkage is exceptionally stable, making it an ideal covalent tether.
Mechanism of CuAAC:
The generally accepted mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to form a six-membered cupracycle intermediate.[8] This intermediate then undergoes reductive elimination to yield the stable 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.[8]
Caption: Generalized mechanism of the CuAAC reaction.
Experimental Protocol for CuAAC:
-
In a suitable vial, dissolve the azide-containing substrate (1.0 eq) and 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction is often accompanied by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product as necessary, often by column chromatography.
Thiol-Ene and Thiol-Yne Chemistry
Following the deprotection of the thioacetate group, the resulting free thiol can participate in radical-mediated thiol-ene or thiol-yne reactions. These reactions are highly efficient and proceed under mild conditions, often initiated by UV light or a radical initiator.[9][10]
Deprotection of the Thioacetate:
The thioacetate can be easily cleaved to reveal the free thiol using a base such as sodium methoxide in methanol or an amine like ethylenediamine.
Experimental Protocol for Deprotection:
-
Dissolve the thioacetate-containing compound (1.0 eq) in anhydrous methanol under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol (1.1 eq) at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with a mild acid (e.g., saturated NH4Cl solution) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate to yield the free thiol.
Thiol-Ene/Yne Reaction:
The generated thiol can then be reacted with an alkene ("ene") or another alkyne ("yne") to form a thioether or a vinyl sulfide, respectively.[5][11]
Caption: Pathways for thiol-ene and thiol-yne click chemistry.
Experimental Protocol for Thiol-Ene Reaction:
-
In a quartz reaction vessel, dissolve the thiol (1.0 eq) and the alkene (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile).
-
Add a photoinitiator such as 2,2-dimethoxy-2-phenylacetophenone (DMPA, 1-5 mol%).
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature for 15-60 minutes.
-
Monitor the reaction by TLC or ¹H NMR.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography if necessary.
Advanced Applications and Future Perspectives
The dual functionality of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one makes it an ideal candidate for more complex synthetic strategies, including:
-
Orthogonal Conjugation: One functional group can be reacted while the other remains protected, allowing for sequential conjugations. For example, the alkyne can undergo a CuAAC reaction, and the resulting product can then be deprotected and subjected to a thiol-ene reaction.
-
Dendrimer and Polymer Synthesis: This molecule can be used as a monomer or a branching unit in the synthesis of dendrimers and functional polymers.[4][12] Click polymerization, leveraging these efficient reactions, allows for precise control over polymer architecture.[11]
-
Bioconjugation: The mild conditions of click chemistry make this reagent suitable for modifying sensitive biomolecules such as peptides and proteins, provided the deprotection step is compatible with the biomolecule's stability.[13][14]
-
Materials Science: The ability to form stable linkages and introduce sulfur atoms (which can influence refractive index and other material properties) makes this compound valuable in the design of novel materials.
Conclusion
1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is a testament to the power of rational molecular design in advancing the capabilities of click chemistry. Its synthetic accessibility and dual reactivity provide a versatile platform for researchers across various scientific disciplines. By understanding the fundamental principles behind its reactivity and employing the robust protocols outlined in this guide, scientists can unlock new possibilities in the modular and efficient construction of complex molecules for applications ranging from drug discovery to advanced materials.
References
Sources
- 1. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 5. Thiol-yne reaction - Wikipedia [en.wikipedia.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. interchim.fr [interchim.fr]
- 8. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. mt.com [mt.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
Engineering the Thioester Bond: A Definitive Guide to Modern Bioconjugation and Native Chemical Ligation
The Thermodynamic Case for Thioesters in Bioconjugation
As an application scientist designing bioconjugation workflows, I frequently encounter a fundamental paradox in molecular design: the need for a functional group that is "energy-rich" enough to drive complex ligations, yet hydrolytically stable enough to survive aqueous physiological conditions. The thioester bond perfectly embodies this dualism.
Unlike oxoesters, which are relatively inert under physiological conditions, thioesters exhibit a unique thermodynamic profile. Computational and empirical studies demonstrate that while oxoesters and thioesters share similar reactivity toward hydroxide nucleophiles, thioesters are approximately 100-fold more reactive toward amine and thiolate nucleophiles 1. This precise differential reactivity is the cornerstone of modern chemical biology. It allows thioesters to remain stable in water at neutral pH (t1/2 > days) while readily undergoing rapid acyl transfer when presented with a specific biological nucleophile, such as an N-terminal cysteine 2.
Native Chemical Ligation (NCL): The Gold Standard
The crown jewel of thioester application is Native Chemical Ligation (NCL) 3. NCL solves the fundamental limitation of solid-phase peptide synthesis (SPPS)—the ~50 amino acid length ceiling—by allowing unprotected peptide fragments to be chemoselectively stitched together in water.
The Causality of the NCL Mechanism
The reaction is driven by a highly specific sequence of thermodynamic events. It initiates with a reversible transthioesterification between a C-terminal peptide thioester and the sulfhydryl group of an N-terminal cysteine on a second peptide. This forms a transient thioester intermediate. The genius of NCL lies in the subsequent step: a rapid, spontaneous, and irreversible S-to-N acyl shift via a five-membered ring transition state. This irreversible rearrangement acts as a thermodynamic sink, driving the equilibrium forward to yield a native, highly stable amide bond 3.
Mechanism of Native Chemical Ligation (NCL) via S-to-N acyl shift.
Synthetic Bottlenecks and Solutions: Fmoc-SPPS of Thioesters
A major historical bottleneck in bioconjugation was the synthesis of the requisite C-terminal thioester peptides. Standard Fmoc-SPPS relies on repeated treatments with piperidine (a secondary amine) for deprotection. Because thioesters are highly susceptible to aminolysis, they are rapidly destroyed under these conditions.
To circumvent this, we employ the N-acylurea (Nbz) strategy 4. This method is a self-validating system: we synthesize a stable precursor that survives basic conditions, which is then chemically "sprung" into a reactive thioester only when desired.
Protocol: Generation of Peptidyl Thioesters via the Fmoc-Nbz Strategy
Objective: Synthesize a C-terminal thioester peptide using standard Fmoc chemistry without premature cleavage, followed by NCL.
-
Step 1: Fmoc-SPPS Elongation Synthesize the peptide on a 3,4-diaminobenzoic acid (Dbz) AM resin using standard HBTU/HOBt/DIEA activation. Causality Check: The Dbz linker remains completely inert during the repeated piperidine deprotection cycles, protecting the C-terminus from aminolysis.
-
Step 2: On-Resin Nbz Activation Treat the peptide-resin with p-nitrophenylchloroformate in CH2Cl2, followed by 0.5 M DIEA in DMF for 15 minutes. Causality Check: This step cyclizes the Dbz linker into an N-acyl-benzimidazolinone (Nbz) active ester. The urea formation provides the necessary thermodynamic leaving-group potential for subsequent transthioesterification.
-
Step 3: Cleavage and Deprotection Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIS/H2O). Validation: The Nbz group is completely stable to highly acidic conditions, yielding a pure peptide-Nbz precursor upon ether precipitation (typically >95% isolated yield) 4.
-
Step 4: Native Chemical Ligation Dissolve the peptide-Nbz (2.5 mM) and the N-terminal Cys-peptide (3.0 mM) in 6 M Gdn·HCl, 0.1 M sodium phosphate buffer (pH 7.0). Add 4-mercaptophenylacetic acid (MPAA) (200 mM) and TCEP (40 mM). Causality Check: MPAA acts as a highly reactive aryl thiol catalyst, rapidly converting the Nbz precursor into a reactive aryl thioester in situ. TCEP ensures the N-terminal cysteine remains reduced.
Emerging Photochemical Synthesis of Thioesters
Traditionally, synthesizing small-molecule thioesters for bioconjugation required disagreeable thiols and harsh coupling reagents. Recent advancements have shifted toward green, visible-light-mediated photochemical pathways.
For instance, the use of tetramethylthiourea as both a sulfur source and a potent photoreductant under 405 nm illumination allows for the direct conversion of aryl halides and carboxylic acids into thioesters 5. This radical cascade bypasses the need for transition metal catalysts, making it highly attractive for the late-stage functionalization of drug candidates and the generation of amino acid thioester feedstocks.
Visible-light-mediated photochemical synthesis workflow for thioesters.
Quantitative Data: Reactivity, Stability, and Comparisons
When selecting a bioconjugation strategy, drug development professionals must weigh reaction kinetics against the in vivo stability of the resulting linkage. While maleimide-thiol conjugations (yielding thioethers) are ubiquitous, they suffer from retro-Michael deconjugation in the presence of physiological thiols like glutathione 6.
In contrast, the native amide bond generated via thioester-driven NCL is completely irreversible. However, the intermediate thioester itself requires careful handling. In NCL, tris-(2-carboxyethyl)phosphine (TCEP) is routinely added to prevent cysteine oxidation. Yet, quantitative assays reveal that excessive TCEP can promote a harmful hydrolysis side reaction of the thioester, necessitating precise stoichiometric control 7.
Table 1: Quantitative Reactivity and Stability Profiles of Thioesters and Related Linkages
| Conjugation Chemistry / Bond | Nucleophile Reactivity Profile | Hydrolytic Stability (pH 7.4) | Representative Yield / Efficiency |
| Thioester (Alkyl/Aryl) | 100-fold > oxoesters (vs. amines) | Stable (t1/2 > days in absence of strong nucleophiles) | High (>90% in NCL with optimized TCEP) |
| Thioether (Maleimide-Thiol) | Highly selective for thiols | Susceptible to retro-Michael deconjugation (~70% retention at 7 days) | ~84% at 2:1 molar ratio (30 min) |
| Disulfide (Pyridyl Disulfide) | Fast exchange with free thiols | Reversible (cleaved by intracellular reducing agents) | Variable (highly dependent on steric hindrance) |
Conclusion
The thioester group is not merely a reactive intermediate; it is a programmable chemical handle that bridges the gap between synthetic organic chemistry and biological macromolecule design. By understanding the thermodynamic causality of transthioesterification and acyl shifts, researchers can design self-validating protocols that yield highly stable, native bioconjugates suitable for next-generation therapeutics.
References
-
Agouridas, V., et al. "Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations." Chemical Reviews (2019). 3
-
Blanco-Canosa, J. B., & Dawson, P. E. "An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation." Angewandte Chemie (2008). 4
-
"Visible-Light-Mediated Synthesis of Thioesters Using Thiocarboxylic Acid as the Dual Reagent." The Journal of Organic Chemistry (2024). 5
-
"Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues." MDPI (2023). 1
-
"A Comparative Guide to the Efficiency of Thiol-Reactive PEGs for Bioconjugation." Benchchem (2025). 6
-
"Stability of thioester intermediates in ubiquitin-like modifications." PMC (2010). 2
-
Olsen, C. "Reactivity of thioesters in biochemistry and native chemical ligation." ACS Fall (2023). 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORBi: Native Chemical Ligation and Extended Methods: Mechanisms, Catalysis, Scope, and Limitations - 2019 [orbi.uliege.be]
- 4. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reactivity of thioesters in biochemistry and native chemical ligation - American Chemical Society [acs.digitellinc.com]
Application Note: S-(pent-4-yn-1-yl) ethanethioate for Advanced Peptide Modification
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
In the rapidly expanding field of bioconjugation and peptide therapeutics, achieving site-specific, orthogonal modifications is critical. S-(pent-4-yn-1-yl) ethanethioate (also known as thioacetic acid S-pent-4-ynyl ester) serves as a highly versatile heterobifunctional linker designed specifically for this purpose[1]. Structurally, it features a terminal alkyne on one end and a masked thiol (thioacetate) on the other.
The Causality of the Thioacetate Mask: Free thiols, such as those found in the deprotected derivative pent-4-yne-1-thiol, are highly nucleophilic but notoriously susceptible to oxidative dimerization, forming unwanted disulfides during storage or under the basic conditions of Solid-Phase Peptide Synthesis (SPPS)[2]. By masking the thiol as a thioacetate, the linker remains chemically inert during standard peptide coupling protocols. The thioacetate can be chemoselectively deprotected using mild nucleophiles (e.g., hydroxylamine) to reveal the reactive thiol only when conjugation is required[3][4].
Once deprotected, the compound acts as a dual-reactivity bridge:
-
The Thiol Handle: Undergoes rapid Michael addition with maleimide-functionalized peptides or radical-mediated thiol-ene coupling with alkene-containing amino acids (e.g., allylglycine)[5][6].
-
The Alkyne Handle: Remains available for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with functional payloads such as fluorophores, PEG chains, or targeting ligands.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the linker to guide solvent selection and stoichiometric calculations.
| Property | Value |
| Chemical Name | S-(pent-4-yn-1-yl) ethanethioate |
| CAS Number | 524689-75-6 |
| Molecular Formula | C₇H₁₀OS |
| Molecular Weight | 142.22 g/mol |
| Appearance | Clear, colorless to pale yellow liquid |
| Solubility | DMF, DMSO, Dichloromethane (DCM), Acetonitrile |
| Storage Conditions | -20°C, protected from light and moisture |
Strategic Workflows for Peptide Modification
To maximize the utility of this heterobifunctional linker, researchers can employ two distinct orthogonal pathways depending on the stability and solubility of the target peptide.
Orthogonal modification pathways using S-(pent-4-yn-1-yl) ethanethioate.
Detailed Experimental Protocols
The following protocols outline Pathway A , which is the most commonly utilized approach for modifying maleimide-bearing peptides. Every step is designed as a self-validating system to ensure high-fidelity conjugation.
Protocol 1: Chemoselective Deprotection of Thioacetate
Rationale: While strong bases (e.g., NaOH) can cleave thioacetates, they risk hydrolyzing peptide bonds or causing racemization. Hydroxylamine hydrochloride (NH₂OH·HCl) is preferred because it acts as a highly specific, mild α-effect nucleophile that selectively cleaves the thioester at neutral pH[3][4].
-
Preparation: Dissolve S-(pent-4-yn-1-yl) ethanethioate in anhydrous DMF to a concentration of 100 mM.
-
Buffer Degassing (Critical): Prepare a 0.5 M solution of NH₂OH·HCl in PBS. Adjust the pH to 7.2 using NaOH. Degas the buffer by bubbling argon or nitrogen through it for 15 minutes. Failure to degas will result in rapid oxidation of the newly formed thiol into unreactive disulfides.
-
Deprotection: Add 10 equivalents of the degassed NH₂OH buffer to the linker solution. Stir at room temperature (RT) for 1.5 hours under an inert atmosphere.
-
Validation: Perform an Ellman’s assay (using DTNB). The immediate appearance of a yellow color (absorbance at 412 nm) confirms the successful generation of the free thiol (pent-4-yne-1-thiol).
Protocol 2: Thiol-Maleimide Conjugation to the Target Peptide
Rationale: The free thiol is highly nucleophilic and will undergo a rapid, irreversible Michael addition with a maleimide-functionalized peptide. Maintaining the pH strictly between 6.5 and 7.5 ensures the thiol reacts exclusively with the maleimide, preventing off-target cross-reactivity with primary amines (e.g., lysine side chains).
-
Peptide Solubilization: Dissolve the maleimide-functionalized target peptide in degassed PBS (pH 7.0) to a concentration of 2–5 mM. If the peptide is hydrophobic, up to 20% DMF can be added.
-
Coupling: Add 1.5 equivalents of the freshly deprotected pent-4-yne-1-thiol directly to the peptide solution.
-
Incubation: Stir the mixture at RT for 2 hours under argon.
-
Purification: Purify the resulting alkyne-functionalized peptide using Preparative RP-HPLC. Lyophilize the collected fractions.
Protocol 3: CuAAC Click Chemistry with an Azide-Payload
Rationale: The terminal alkyne is now primed for click chemistry. Copper(I) is required to catalyze the cycloaddition; however, free Cu(I) generates Reactive Oxygen Species (ROS) that can degrade susceptible amino acids (like Histidine, Methionine, or Cysteine). The addition of THPTA (a water-soluble ligand) coordinates the copper, accelerating the reaction while shielding the peptide from oxidative damage[2].
-
Reaction Assembly: In a microcentrifuge tube, combine the alkyne-peptide (1 eq, 1 mM) and the azide-functionalized payload (e.g., Azide-Fluor 488) (1.2 eq) in a 1:1 mixture of PBS and DMF.
-
Catalyst Complex: In a separate tube, premix CuSO₄ (1 eq) and THPTA ligand (5 eq) in water. Incubate for 5 minutes. The solution will turn light blue. Add this complex to the main reaction mixture.
-
Initiation: Add freshly prepared Sodium Ascorbate (10 eq) to reduce Cu(II) to the active Cu(I) species.
-
Incubation & Recovery: Incubate at RT for 2–4 hours in the dark. Purify the final peptide-payload conjugate via Size-Exclusion Chromatography (SEC) or RP-HPLC.
Quantitative Data Summary
The table below summarizes the optimized reaction parameters and expected efficiencies for the described workflows, providing a benchmark for experimental validation.
| Reaction Step | Key Reagents | Optimal pH | Temp | Time | Expected Yield |
| Thioacetate Deprotection | NH₂OH·HCl (10 eq) | 7.2 | RT | 1.5 h | > 95% |
| Thiol-Maleimide Coupling | Maleimide-Peptide (1.0 eq) | 6.5 – 7.0 | RT | 2.0 h | 85 – 95% |
| Thiol-Ene Radical Addition | Photoinitiator (e.g., DPAP) | N/A (Organic) | UV / RT | 1.0 h | 70 – 85% |
| CuAAC Click Chemistry | CuSO₄, THPTA, NaAsc | 7.0 – 7.4 | RT | 2.0 – 4.0 h | 80 – 90% |
References
-
PubChemLite - S-pent-4-yn-1-yl ethanethioate (C7H10OS) . Université du Luxembourg. URL:[Link]
-
Zhou, M. N. (2018). N-Carboxyanhydride Polymerization of Immunomodulatory Glycopolypeptides for Cancer Immunotherapy . eScholarship, University of California. URL:[Link]
-
Aimetti, A. A., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science . Frontiers in Chemistry / PMC. URL:[Link]
-
An Efficient Thiol-ene Mediated Protocol for Thiolated Peptide Synthesis and On-Resin Diversification . PMC. URL:[Link]
Sources
- 1. PubChemLite - S-pent-4-yn-1-yl ethanethioate (C7H10OS) [pubchemlite.lcsb.uni.lu]
- 2. 4-Pentyne-1-thiol | 77213-88-8 | Benchchem [benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Pent-4-yn-1-ylsulfanyl)ethan-1-one in Bioorthogonal Protein Labeling
Introduction and Mechanistic Rationale
In the rapidly evolving field of bioconjugation and drug development, 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (CAS 524689-75-6, also referred to as S-pent-4-yn-1-yl ethanethioate) serves as an indispensable bifunctional linker[1]. Structurally, it features a terminal alkyne and a thioacetate-protected thiol, making it an ideal bridge between electrophilic protein targets and bioorthogonal click-chemistry probes.
The Causality of Thioacetate Protection: Free thiols (such as pent-4-yne-1-thiol) are highly nucleophilic but suffer from a critical flaw: they are notoriously susceptible to oxidative dimerization, forming unreactive disulfides during storage or in oxygen-rich buffers. By masking the thiol as a thioacetate, 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one achieves indefinite shelf stability. This protecting group allows researchers to perform a controlled, in situ deprotection immediately prior to conjugation, ensuring 100% of the linker is in its reactive monomeric state when introduced to the protein.
Once liberated, the free thiol reacts rapidly with maleimide-activated proteins (e.g., engineered antibodies or carrier proteins) via a Michael addition, installing a stable terminal alkyne handle[2]. This alkyne subsequently acts as the bioorthogonal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the highly specific attachment of fluorophores, biotin tags, or cytotoxic payloads[3].
Experimental Workflow Overview
The labeling strategy is a self-validating, two-phase process designed to preserve both the reactivity of the linker and the structural integrity of the target protein.
Chemical workflow from thioacetate deprotection to bioorthogonal CuAAC protein labeling.
Step-by-Step Methodologies
Protocol 1: Deprotection to Yield Pent-4-yne-1-thiol
Objective: Generate the highly reactive free thiol while preventing premature disulfide formation.
-
Preparation: Dissolve 10 mg of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one in 500 µL of degassed methanol under an inert atmosphere (N₂ or Argon).
-
Hydrolysis: Add 1.2 molar equivalents of Sodium Methoxide (NaOMe) or 0.1 M NaOH dropwise. Stir at room temperature for 30–60 minutes.
-
Neutralization (Critical Step): Quench the reaction by adding an equivalent volume of 0.1 M HCl to bring the pH to ~6.0.
-
Causality: Base-catalyzed environments exponentially accelerate thiol oxidation. Immediate neutralization halts this degradation pathway.
-
-
Extraction: Extract the free thiol into degassed diethyl ether or dichloromethane. Evaporate the solvent under a gentle stream of nitrogen. Use the resulting pent-4-yne-1-thiol immediately.
Protocol 2: Thiol-Maleimide Protein Conjugation
Objective: Install the alkyne handle onto a maleimide-activated protein.
-
Protein Preparation: Dissolve the maleimide-activated protein in Degassed Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 5–10 mM EDTA, pH 7.2) to a concentration of 2–5 mg/mL[2][4].
-
Causality: The inclusion of EDTA is non-negotiable. It chelates trace heavy metals (like Cu²⁺ or Fe³⁺) present in standard buffers that would otherwise act as catalysts for thiol oxidation[4].
-
-
Conjugation: Dissolve the freshly prepared pent-4-yne-1-thiol in a minimal volume of DMSO. Add this to the protein solution at a 10- to 20-fold molar excess[2].
-
Incubation: Incubate the mixture for 2 hours at room temperature, protected from light[2].
-
Purification: Remove unreacted small molecules using size-exclusion chromatography (e.g., Sephadex G-25) pre-equilibrated with standard PBS (pH 7.4).
Protocol 3: CuAAC "Click" Labeling of the Alkyne-Protein
Objective: Attach an azide-functionalized probe to the alkyne-tagged protein without inducing oxidative protein damage.
-
Reagent Assembly: To the purified alkyne-protein (1–5 mg/mL), add the azide-probe (e.g., Cyanine5-Azide) at a 3- to 5-fold molar excess[3].
-
Catalyst Premix (Critical Step): In a separate microcentrifuge tube, mix 100 mM CuSO₄ with 100 mM THPTA ligand in a 1:5 volumetric ratio. Incubate for 5 minutes.
-
Causality: Cu(I) can generate Reactive Oxygen Species (ROS) that aggressively oxidize histidine, methionine, and cysteine residues, destroying protein function. Premixing ensures the copper is fully coordinated by THPTA, stabilizing the Cu(I) oxidation state and shielding the protein from ROS damage[3][5].
-
-
Reaction Initiation: Add the Cu-THPTA premix to the protein solution (targeting a final Cu concentration of ~100 µM).
-
Reduction: Add freshly prepared Sodium Ascorbate (final concentration 2.5 mM) to initiate the reaction[5].
-
Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I). It must be prepared fresh because its degradation products (chemically reactive aldehydes) can bind to and cross-link the side chains of arginine and lysine[5]. (Optional: Supplement with 5 mM Aminoguanidine to scavenge any trace aldehydes).
-
-
Incubation & Purification: Incubate for 1 hour at room temperature. Purify the final labeled conjugate via dialysis or spin desalting columns.
Logical sequence and causality of CuAAC catalyst preparation to prevent protein degradation.
Quantitative Data & Optimization Parameters
To ensure reproducibility across different protein targets, adhere to the following optimized parameters:
| Parameter | Recommended Value | Causality / Rationale |
| Deprotection Base | 0.1 M NaOMe or NaOH | Rapidly cleaves the thioester bond to yield the free thiol without requiring harsh, protein-denaturing conditions. |
| Conjugation pH | 7.2 – 7.5 | Ensures the thiol is in its highly reactive thiolate form while minimizing off-target maleimide ring hydrolysis. |
| EDTA Concentration | 5 – 10 mM | Chelates trace heavy metals (e.g., Cu²⁺, Fe³⁺) to prevent oxidative disulfide dimerization of the free thiol. |
| Maleimide Excess | 10- to 20-fold | Drives the pseudo-first-order reaction to completion before competing thiol oxidation can occur. |
| Cu:THPTA Ratio | 1:5 | Fully coordinates Cu(I) to prevent disproportionation and ROS-mediated protein degradation. |
| Ascorbate Addition | Freshly Prepared | Prevents the accumulation of dehydroascorbate hydrolysis products (aldehydes) that cross-link protein amines. |
References
Sources
Application Note: Surface Immobilization via In Situ Deprotection of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one and CuAAC Click Chemistry
Executive Summary & Mechanistic Rationale
For researchers and drug development professionals fabricating biosensors, microarrays, or targeted nanoparticle delivery systems, the robust immobilization of biomolecules onto gold surfaces is a critical hurdle. While free alkanethiols are traditionally used to form Self-Assembled Monolayers (SAMs) on gold, they are notoriously prone to oxidative degradation, forming disulfides and sulfonates that disrupt the crystalline packing of the monolayer[1].
To circumvent this, 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (an S-acetyl protected pent-4-yne-1-thiol) is utilized as a highly stable precursor. The thioacetate group provides indefinite shelf-life and prevents premature oxidation[2]. By utilizing an in situ deprotection strategy—cleaving the acetyl group with a mild base (e.g., NH₄OH) directly in the presence of the gold substrate—researchers can maintain a controlled, low concentration of pristine thiolate. This kinetic control drives the thermodynamic formation of a highly ordered, densely packed c(4 × 2) phase on Au(111)[1][3].
Once the SAM is formed, the exposed terminal alkyne is perfectly oriented for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This "click" chemistry provides a bioorthogonal, highly efficient mechanism to covalently immobilize azide-tagged proteins, peptides, or oligonucleotides without altering their biological activity[4].
Visualizing the Functionalization Pathway
Chemical mechanism of in situ deprotection and CuAAC click immobilization.
Workflow for alkyne-SAM formation and CuAAC surface immobilization.
Materials and Reagents
-
Precursor: 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (Target Alkyne-Thioacetate).
-
Substrates: Gold-coated substrates (e.g., Au(111) on silicon, SPR chips, or gold nanoparticles).
-
Deprotection Reagents: Ammonium hydroxide (NH₄OH, 30% aqueous), Absolute Ethanol (Degassed).
-
Click Reagents: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine), Sodium ascorbate (NaAsc).
-
Target: Azide-functionalized biomolecule (e.g., Azide-Fluorophore, Azide-Peptide).
Experimental Protocols
Protocol 1: Gold Surface Preparation (Self-Validating Step)
Expertise Note: Adventitious carbon and organic contaminants physically block Au-S bond formation. A rigorous cleaning protocol is non-negotiable for reproducible SAMs.
-
Solvent Sonication: Sonicate gold chips sequentially in acetone, then absolute ethanol for 5 minutes each to remove macroscopic organic debris.
-
Drying: Dry thoroughly under a gentle stream of high-purity N₂ gas.
-
Oxidative Cleaning: Subject the chips to UV-Ozone treatment for 15–20 minutes. This oxidizes remaining hydrocarbons into volatile CO₂ and H₂O.
-
Final Rinse: Rinse immediately with absolute ethanol to remove any residual surface oxides.
-
Validation Check: Assess the water contact angle. A properly cleaned gold surface should be highly hydrophilic with a contact angle of < 10° .
Protocol 2: In Situ Deprotection and SAM Formation
Expertise Note: Degassing the ethanol is critical. Dissolved oxygen will rapidly oxidize the newly liberated thiolate into non-binding sulfonates[2].
-
Solution Preparation: Prepare a 1 mM solution of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one in degassed absolute ethanol.
-
Base Addition: Add 30% aqueous NH₄OH to achieve a final concentration of ~30 mM (approximately 10 µL of NH₄OH per 2.5 mL of ethanol solution)[1].
-
Substrate Immersion: Immediately immerse the freshly cleaned gold substrates into the solution.
-
Incubation: Seal the reaction vial under an inert atmosphere (N₂ or Ar). Incubate at 50 °C (323 K) for 3 hours. Causality: Elevated temperature accelerates the base-catalyzed cleavage of the thioacetate and provides the thermal energy required for the thiolates to organize into a highly crystalline c(4 × 2) lattice[1][3].
-
Washing: Remove the substrates, rinse copiously with absolute ethanol to remove physisorbed molecules and excess base, and dry under N₂.
Protocol 3: CuAAC "Click" Surface Immobilization
Expertise Note: Premixing Cu(II) with the THPTA ligand before adding the reducing agent (Sodium Ascorbate) is vital. THPTA stabilizes the active Cu(I) species, prevents its disproportionation, and shields sensitive biomolecules from copper-induced reactive oxygen species (ROS)[4].
-
Catalyst Premix: In a microcentrifuge tube, mix 100 µM CuSO₄ with 500 µM THPTA in aqueous buffer (e.g., PBS, pH 7.4). Incubate for 5 minutes at room temperature.
-
Target Addition: Add the Azide-tagged biomolecule to the reaction buffer at a final concentration of 10–50 µM.
-
Reduction: Add Sodium Ascorbate to a final concentration of 5 mM. The solution may turn slightly pale as Cu(II) is reduced to the active Cu(I) catalyst.
-
Immobilization: Dropcast 50–100 µL of the reaction mixture directly onto the Alkyne-SAM functionalized gold surface. Cover with a glass coverslip to ensure even distribution and incubate in a dark, humidified chamber for 1–2 hours at room temperature.
-
Stringent Washing: Wash the surface sequentially with PBS, 0.1% Tween-20 in PBS (to disrupt hydrophobic non-specific binding), and finally DI water. Dry under N₂.
Quantitative Data & Quality Control Metrics
To ensure the self-validating integrity of the protocol, researchers should track the physical and chemical evolution of the surface using Ellipsometry, Goniometry (Contact Angle), and X-ray Photoelectron Spectroscopy (XPS)[1][4].
| Surface State | Ellipsometric Thickness (Å) | Water Contact Angle (°) | XPS Key Signatures (Binding Energy) |
| Bare Au(111) | 0 | < 10° (Highly Hydrophilic) | Au 4f (84.0 eV) |
| Alkyne-SAM | ~ 7 - 9 | 75° - 80° (Hydrophobic) | S 2p (162.0 eV, Au-S bond confirmed)Absence of S 2p at 168 eV (No oxidation) |
| Clicked Surface (Azide-Peptide) | ~ 15 - 25 (Target dependent) | 45° - 60° (Target dependent) | N 1s (~400.0 eV, Triazole ring formation) |
References
- Collman et al.
- "Self-Assembled Monolayers of Alkanethioacetates on Au(111) in Ammonium Hydroxide Solution", bwise.kr.
- "Thioacetate Deprotection Procedure", Sigma-Aldrich.
- "Molecularly Ordered Decanethiolate Self-Assembled Monolayers on Au(111) from in Situ Cleaved Decanethioacetate: An NMR and STM Study", University of Oklahoma.
Sources
Application Notes and Protocols: S-(pent-4-yn-1-yl) ethanethioate for Advanced Materials Science
Foreword: The Power of Orthogonal Chemistry in Material Design
In the pursuit of advanced materials with precisely controlled architectures and functionalities, the ability to selectively and efficiently join molecular building blocks is paramount. "Click chemistry," a concept introduced by K.B. Sharpless, provides a suite of reactions that are rapid, high-yielding, and tolerant of a wide array of functional groups and reaction conditions.[1][2][3][4] This makes it an exceptionally powerful tool for materials scientists.[3][5]
This guide focuses on a uniquely versatile building block, S-(pent-4-yn-1-yl) ethanethioate . This molecule possesses two distinct, orthogonally reactive functional groups: a terminal alkyne and a protected thioacetate. The terminal alkyne is a prime substrate for the Nobel prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the thioacetate can be selectively deprotected to reveal a reactive thiol, ready for participation in thiol-yne or thiol-ene radical additions or for direct anchoring to noble metal surfaces. This dual-functionality enables the design of complex materials through sequential, controlled chemical transformations.
These notes provide both the theoretical underpinnings and field-tested protocols for leveraging S-(pent-4-yn-1-yl) ethanethioate in key materials science applications, from surface engineering to the synthesis of advanced polymer networks.
Core Concepts: The Click Chemistry Toolbox
The versatility of S-(pent-4-yn-1-yl) ethanethioate stems from its compatibility with multiple classes of click reactions. Understanding the mechanisms of these reactions is crucial for designing robust experimental protocols.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, forming a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[6] The reaction's power lies in its enormous rate acceleration (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal cycloaddition, its high regioselectivity affording only the 1,4-disubstituted product, and its tolerance for aqueous conditions over a wide pH range (4-12).[6][7]
The now widely accepted mechanism proceeds through a dinuclear copper intermediate.[6][8][9][10] This pathway explains the second-order dependence on the copper concentration observed in kinetic studies and accounts for the reaction's remarkable efficiency.[6][9] The catalytically active Cu(I) species is typically generated in situ by reducing a Cu(II) salt (e.g., CuSO₄·5H₂O) with a mild reducing agent like sodium ascorbate.[8]
Caption: The dinuclear catalytic cycle of the CuAAC reaction.[6][10]
Thiol-yne Radical Addition
The thiol-yne reaction involves the radical-mediated addition of a thiol (R-SH) across an alkyne (R-C≡C-R'). This reaction can proceed in a stepwise manner, with the potential for two thiol molecules to add across the alkyne, first forming a vinyl sulfide and then a dithioether.[11] This ability to form highly cross-linked networks makes it exceptionally useful in polymer and materials science. The reaction is typically initiated by UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator.
Caption: Stepwise mechanism of the radical-mediated thiol-yne reaction.
Application Note 1: Surface Functionalization via CuAAC
Objective: To covalently attach azide-functionalized molecules to a substrate by first creating a self-assembled monolayer (SAM) of S-(pent-4-yn-1-yl) ethanethioate, followed by a surface-based CuAAC reaction.
Principle: This protocol leverages both functional ends of the molecule. First, the thioacetate is deprotected in situ or prior to deposition to reveal a thiol, which spontaneously forms a strong, covalent-like bond with a gold surface. This creates a surface densely populated with terminal alkyne groups. These "clickable" alkynes are then used to immobilize any azide-containing molecule of interest (e.g., fluorescent dyes, polymers, peptides).
Experimental Workflow: Immobilization of Azide-Fluor 545 on a Gold Surface
Sources
- 1. A Recent Concept of Importance: Click Chemistry [pcbiochemres.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Labeling antibodies with 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one
An in-depth technical guide for the site-directed bioconjugation of antibodies using 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one. This protocol is designed for researchers and drug development professionals engineering Antibody-Drug Conjugates (ADCs) or advanced diagnostic probes.
Rationale and Chemical Logic
The functionalization of monoclonal antibodies with bioorthogonal handles—such as terminal alkynes—is a critical prerequisite for downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. However, introducing alkynes directly via amine-reactive esters often leads to poor aqueous stability or unwanted cross-reactivity.
To circumvent this, we utilize a two-step heterobifunctional approach. The reagent 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (also known as S-(pent-4-yn-1-yl) ethanethioate) serves as a masked alkyne-thiol[2].
-
The Causality of the S-Acetyl Group: Free thiols are highly nucleophilic but are notoriously susceptible to air oxidation, rapidly forming unreactive disulfides (R-S-S-R). By masking the pent-4-yne-1-thiol as a thioacetate, the reagent remains indefinitely stable during storage and handling[3].
-
The Causality of Maleimide Chemistry: Antibodies lack native alkynes but possess abundant surface-exposed lysines. By pre-activating these lysines with a maleimide crosslinker (e.g., Sulfo-SMCC), we create highly electrophilic sites. Once the alkyne-thioacetate is deprotected to reveal the free thiol, it undergoes a rapid, site-specific Michael addition with the maleimide, forging a permanent thioether bond[1].
Mechanistic Workflow
The bioconjugation proceeds through three distinct chemical phases, culminating in an alkyne-functionalized antibody primed for Click Chemistry[4].
Fig 1: Workflow for generating alkyne-functionalized antibodies via thiol-maleimide chemistry.
Experimental Protocols
This protocol is engineered as a self-validating system: unconjugated reactive sites are systematically quenched, and intermediate stabilities are maximized by controlling pH and transition times.
Phase A: Maleimide Activation of the Antibody
-
Buffer Exchange: Dialyze or desalt the monoclonal antibody (2–5 mg/mL) into Conjugation Buffer (1X PBS, 5 mM EDTA, pH 7.2).
-
Causality: EDTA chelates trace heavy metals that catalyze thiol oxidation[3]. The pH is strictly capped at 7.2 to favor primary amine reactivity while suppressing the hydrolysis of the maleimide ring.
-
-
Crosslinker Addition: Prepare a 10 mM stock of Sulfo-SMCC in anhydrous DMSO. Add to the antibody at a 15-fold molar excess (See Table 1).
-
Incubation: Rotate gently for 1 hour at room temperature (RT).
-
Purification: Immediately purify the maleimide-activated antibody using a Zeba Spin Desalting Column pre-equilibrated with Conjugation Buffer.
-
Validation Check: Proceed to Phase C immediately. Aqueous maleimides have a half-life of ~10 hours at pH 7.0; delays will exponentially decrease your final Drug-to-Antibody Ratio (DAR)[1].
-
Phase B: Ex Situ Deprotection of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one
While protein-bound S-acetyl groups (like SATA) are typically deprotected using hydroxylamine[3], adding hydroxylamine directly to a maleimide-activated antibody mixture risks competitive Michael addition of the amine to the maleimide. We utilize an ex situ base-catalyzed hydrolysis.
-
Solubilization: Dissolve 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one in methanol to a concentration of 50 mM.
-
Hydrolysis: Add an equal volume of 0.1 M NaOH in methanol. Incubate for 15 minutes at RT to cleave the thioester, yielding the free pent-4-yne-1-thiol[2].
-
Neutralization: Add an equivalent volume of 0.1 M HCl to neutralize the solution. Keep on ice and use within 15 minutes.
Phase C: Thiol-Maleimide Bioconjugation
-
Conjugation: Add the freshly deprotected pent-4-yne-1-thiol to the maleimide-activated antibody at a 5-fold molar excess (relative to the estimated maleimide groups).
-
Incubation: Incubate for 2 hours at RT. The nucleophilic thiolate anion will attack the maleimide double bond, forming a stable thioether linkage[1].
-
Quenching (Self-Validation): Add N-acetylcysteine (to a final concentration of 1 mM) for 15 minutes to cap any unreacted maleimides, preventing off-target cross-linking during storage.
-
Final Purification: Desalt the alkyne-functionalized antibody into standard PBS (pH 7.4). The antibody is now ready for CuAAC with an azide-payload[4].
Quantitative Optimization Data
Table 1: Stoichiometric Guidelines for Maleimide Activation
| Antibody Concentration | Sulfo-SMCC Molar Excess | Alkyne-Thiol Molar Excess | Expected Alkyne DAR |
|---|---|---|---|
| 1 mg/mL | 25x | 10x (per maleimide) | 2.0 - 3.5 |
| 2 - 5 mg/mL | 15x | 5x (per maleimide) | 3.5 - 5.0 |
| > 5 mg/mL | 10x | 3x (per maleimide) | 4.0 - 6.0 |
(Note: Higher protein concentrations drive bimolecular reaction kinetics, requiring lower molar excesses to achieve the same degree of labeling).
Table 2: Troubleshooting Matrix
| Observation | Probable Causality | Recommended Solution |
|---|---|---|
| Low Alkyne DAR | Premature maleimide hydrolysis. | Ensure pH < 7.5; minimize time between Phase A purification and Phase C conjugation. |
| Protein Precipitation | Excessive hydrophobicity from over-labeling. | Reduce Sulfo-SMCC molar excess to lower the number of conjugated alkyne chains. |
| No Click Reaction Later | Incomplete thioacetate deprotection. | Verify cleavage of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one via LC-MS before adding to antibody. |
Diagnostic Logic Tree
Fig 2: Diagnostic logic tree for troubleshooting low bioconjugation yields.
References
- Benchchem.4-Pentyne-1-thiol | 77213-88-8.
- Aestus Biotechnology.SATA - Aestus Biotechnology.
- Chinese Chemical Society (CCS Chemistry).Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group.
- National Institutes of Health (PMC).Strategic and Chemical Advances in Antibody–Drug Conjugates.
Sources
Solid-phase synthesis incorporating alkyne-modified thioesters
An Application Guide for the Synthesis and Utility of Alkyne-Modified Peptide Thioesters
Introduction: A Nexus of Synthesis and Function
In the landscape of chemical biology and therapeutic development, the ability to construct complex, functional proteins from synthetic fragments is of paramount importance. Solid-Phase Peptide Synthesis (SPPS) provides a robust platform for creating peptides up to ~50 amino acids, but the synthesis of larger proteins requires strategies to ligate these smaller, purified segments. Native Chemical Ligation (NCL) has emerged as the cornerstone of such strategies, enabling the formation of a native peptide bond between a C-terminal peptide thioester and a peptide bearing an N-terminal cysteine.[1][2]
This guide delves into a powerful extension of this methodology: the incorporation of alkyne functionalities into peptide thioesters during SPPS. The alkyne group, a small and biologically inert chemical handle, opens the door to a world of post-synthetic modifications via bioorthogonal "click chemistry".[3][4] By creating a single peptide molecule that possesses both a thioester for ligation and an alkyne for subsequent functionalization, researchers are equipped with a uniquely versatile building block. This dual-functionality allows for the precise, site-specific introduction of probes, labels, crosslinkers, or drug conjugates after the protein backbone has been fully assembled.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational principles, detailed step-by-step protocols, and field-proven insights required to successfully synthesize alkyne-modified peptide thioesters and employ them in downstream applications.
Core Scientific Principles
The Challenge of Fmoc-Based Thioester Synthesis
The workhorse of modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) strategy, which utilizes a base-labile Fmoc group for Nα-amino protection. However, the standard reagent used for Fmoc removal, piperidine, is a nucleophile that can readily cleave the desired C-terminal thioester bond.[5][6] This inherent incompatibility has necessitated the development of specialized strategies. Key approaches include:
-
Use of Non-Nucleophilic Bases: Replacing piperidine with a sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal can preserve the thioester linkage.[6]
-
Safety-Catch Linkers: A more robust method involves using a "safety-catch" linker, such as a sulfonamide-based linker.[5][7] The peptide is assembled on this linker, which is stable to standard Fmoc-SPPS conditions (including piperidine). The thioester is then generated in a distinct, final on-resin step before cleavage, thereby circumventing the instability issue. This guide will focus on the safety-catch linker approach for its reliability and compatibility with automated synthesis.
Native Chemical Ligation (NCL): Forging the Peptide Bond
NCL is a chemoselective reaction that forms a native peptide bond between two unprotected peptide fragments in aqueous solution at neutral pH.[8] The reaction proceeds via a two-step mechanism:
-
Transthioesterification: The thiol side chain of the N-terminal cysteine residue of one peptide attacks the C-terminal thioester of the other, forming a thioester-linked intermediate.
-
S-to-N Acyl Shift: This intermediate spontaneously undergoes a rapid, intramolecular rearrangement where the cysteine's α-amino group attacks the newly formed thioester, resulting in a stable, native amide bond at the ligation site.[2]
The reaction's high specificity and biocompatible conditions make it an invaluable tool for protein synthesis.[2]
The Alkyne Handle: Gateway to Bioorthogonal Chemistry
An alkyne is a functional group containing a carbon-carbon triple bond. Its small size, metabolic stability, and absence in most biological systems make it an ideal bioorthogonal handle.[4][9] It can be readily incorporated into peptides during SPPS using commercially available alkyne-bearing amino acids (e.g., L-Propargylglycine, Pra).
The alkyne group's primary utility lies in its ability to participate in "click" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne-modified peptide and a molecule bearing a complementary azide tag. This allows for the covalent attachment of a vast array of functionalities, including:
-
Fluorescent dyes for imaging.
-
Biotin for affinity purification.
-
Polyethylene glycol (PEG) to improve solubility and pharmacokinetics.
-
Cytotoxic payloads for antibody-drug conjugates.
Experimental Workflows & Mechanisms
The overall strategy involves a linear progression from solid-phase synthesis to a final, functionalized biomolecule.
Figure 1: Overall experimental workflow from resin to final product.
The core of the application lies in the NCL reaction, which proceeds through a defined chemical mechanism to create the desired peptide bond.
Sources
- 1. Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide thioester preparation by Fmoc solid phase peptide synthesis for use in native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of C-terminal peptide thioesters using Fmoc-based solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
CuAAC Technical Support Center: Troubleshooting Side Reactions & Optimizing Yields
Welcome to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Technical Support Center. While CuAAC is celebrated for its thermodynamic driving force and high regioselectivity, the real-world application of this "click" chemistry is often complicated by off-target reactivity. This guide explores the mechanistic causality behind common side reactions—such as Glaser coupling, ROS-mediated biomolecule degradation, and radical-radical polymer coupling—providing self-validating protocols to ensure experimental integrity.
Diagnostic Decision Tree
Diagnostic workflow for identifying and mitigating common CuAAC side reactions.
Frequently Asked Questions (Mechanistic Causality & Solutions)
Q1: Why is my alkyne starting material consumed, but I see a new higher-molecular-weight byproduct instead of my triazole? Expert Insight: This is highly indicative of Glaser (or Eglinton) coupling , an oxidative homocoupling of terminal alkynes. Causality: CuAAC relies on the Cu(I) oxidation state. However, in the presence of dissolved oxygen, Cu(I) is rapidly oxidized to Cu(II). Cu(II) acts as a catalyst for the oxidative dimerization of terminal alkynes into diynes[1]. This not only consumes your alkyne but also depletes the active Cu(I) catalyst, halting the cycloaddition[2]. Solution: Maintain strict anaerobic conditions by degassing solvents (e.g., freeze-pump-thaw or sparging with Argon). Additionally, ensure a continuous excess of a reducing agent like sodium ascorbate (typically 5-10 equivalents relative to copper) to immediately reduce any formed Cu(II) back to Cu(I)[3].
Q2: My protein/peptide degrades during the bioconjugation reaction. How do I prevent this?
Expert Insight: You are observing Reactive Oxygen Species (ROS) mediated degradation .
Causality: The standard CuAAC catalytic system (CuSO
Q3: I am performing CuAAC on ATRP-synthesized polymers, and SEC analysis shows a bimodal molecular weight distribution. What happened? Expert Insight: You are likely experiencing radical-radical coupling of the polymer chains, not just Glaser coupling. Causality: Atom Transfer Radical Polymerization (ATRP) often leaves polymers with bromide or chloride end-groups. Under CuAAC conditions, the Cu(I) catalyst can undergo a redox reaction with these halogenated end-groups, generating macroscopic polymer radicals. These radicals can then terminate via bimolecular coupling, creating a dead polymer species with double the expected molecular weight[6]. Solution: Perform a post-polymerization workup to remove or exchange the halogen end-groups before initiating the CuAAC reaction, or utilize a copper-free click chemistry alternative (like SPAAC) for these specific macromonomers.
Quantitative Data Summary: CuAAC Side Reactions
| Side Reaction | Primary Catalyst State | Causality / Trigger | Typical Yield Loss | Mitigation Strategy |
| Glaser Homocoupling | Cu(II) | Presence of O₂; insufficient reducing agent. | 10% - 40% | Degas solvents; use 5-10 eq. sodium ascorbate. |
| ROS Protein Degradation | Cu(I) / Cu(II) cycle | O₂ reduction by Cu(I); ascorbate oxidation. | 15% - 80% | Add THPTA (5 eq. to Cu) and Aminoguanidine. |
| Radical Polymer Coupling | Cu(I) | Halogen end-groups on macromonomers (e.g., ATRP). | 5% - 20% | Halogen removal prior to CuAAC. |
| Iodotriazole Formation | Cu(I) | Presence of iodide ions (e.g., from CuI catalyst). | 5% - 15% | Avoid CuI; use CuSO₄ + Ascorbate instead. |
Self-Validating Experimental Protocol: Anaerobic CuAAC for Sensitive Bioconjugation
To ensure trust and reproducibility, this protocol is designed as a self-validating system. It incorporates a pre-complexation step to prevent free copper toxicity and a parallel fluorogenic control to verify catalyst activity independent of the precious biomolecule.
Materials:
-
CuSO₄·5H₂O: 20 mM in degassed Milli-Q water
-
THPTA Ligand: 50 mM in degassed Milli-Q water
-
Sodium Ascorbate: 100 mM in degassed water (prepared fresh immediately before use )
-
Aminoguanidine: 100 mM in degassed water
-
Fluorogenic Alkyne Control: e.g., 3-ethynylcoumarin
Step-by-Step Methodology:
-
Buffer Degassing (Critical Step): Sparge the reaction buffer (e.g., 100 mM Sodium Phosphate, pH 7.4) with Argon for at least 30 minutes prior to dissolving any biomolecules. This minimizes the baseline O₂ concentration, drastically reducing Glaser coupling and ROS generation[2].
-
Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes.
-
Causality: Pre-forming the Cu-THPTA complex ensures that no free Cu(II) is available to non-specifically bind to the protein's metalloprotein sites, which is a primary cause of localized oxidative cleavage[5].
-
-
Reaction Assembly: To your degassed biomolecule solution (containing the azide and alkyne substrates), add 10 µL of the 100 mM Aminoguanidine solution.
-
Initiation: Add the pre-complexed Cu/THPTA mixture to the reaction vessel. Finally, initiate the catalytic cycle by adding 10 µL of the fresh 100 mM Sodium Ascorbate. Flush the headspace with Argon and seal tightly.
-
Self-Validation (Parallel Control): Set up an identical reaction tube replacing the biomolecule with the Fluorogenic Alkyne Control and a standard azide. Monitor this tube under UV light (365 nm).
-
Validation Logic: If the control tube fluoresces within 15-30 minutes, your Cu(I) catalytic cycle is active and correctly formulated. If your main bioconjugation fails despite a positive control, the issue lies in substrate steric hindrance or accessibility, not the catalyst[5].
-
References
- Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction Source: ACS Publications URL
- Troubleshooting low yield in copper-catalyzed click reactions Source: Benchchem URL
- Side reactions of macromonomers under CuAAC condition Source: ResearchGate URL
- Preventing Alkyne–Alkyne (i.e., Glaser)
- Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
- Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journals URL
- Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation Source: Jena Bioscience URL
Sources
- 1. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Improving Thioester Synthesis Yield
Welcome to the Technical Support Center for Thioester Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their thioester products. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the specific challenges you may encounter during your experiments.
I. Troubleshooting Guide: Diagnosing and Solving Low Yield in Thioester Synthesis
Low yield is one of the most common frustrations in thioester synthesis. This section provides a systematic approach to identifying and resolving the root causes of this issue.
Problem 1: Incomplete or Slow Reaction
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted starting materials (carboxylic acid and thiol).
-
The reaction stalls before reaching completion.
Possible Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: The carboxylate group is a poor leaving group and requires activation to react efficiently with the thiol nucleophile.[1][2]
-
Solution: Ensure your activating agent is fresh and used in the correct stoichiometric ratio. For carbodiimide couplings (e.g., DCC, EDC), the addition of an activating agent like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction and suppress side product formation.[3]
-
-
Poor Nucleophilicity of the Thiol: The thiol may not be sufficiently nucleophilic to attack the activated carboxylic acid.
-
Solution: The reaction is often base-catalyzed to deprotonate the thiol to the more nucleophilic thiolate.[4] Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The choice of base and its stoichiometry are critical and may need optimization.
-
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the thiol can sterically hinder the reaction.
-
Solution: Consider using a less sterically hindered coupling reagent. For example, using smaller carbodiimides like DIC instead of DCC can be beneficial.[5] Alternatively, increasing the reaction temperature or time may be necessary, but this should be done cautiously to avoid side reactions.
-
Problem 2: Presence of Significant Side Products
Symptoms:
-
TLC or LC-MS shows multiple spots/peaks in addition to the desired product and starting materials.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
-
Disulfide Formation: Thiols are susceptible to oxidation, leading to the formation of disulfide byproducts.
-
Solution: Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Adding a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help to keep the thiol in its reduced state, though it should be used judiciously as it can interfere with some coupling reagents.
-
-
Anhydride Formation: When using coupling reagents like DCC, the activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride, which can then react with the thiol. However, this can be a slower process and can lead to incomplete conversion.
-
Solution: Use the thiol in a slight excess to favor its reaction with the activated acid. The order of addition of reagents can also be important; adding the coupling reagent to a mixture of the carboxylic acid and thiol is often preferred.
-
-
Epimerization: For chiral carboxylic acids, especially amino acids, there is a risk of epimerization at the α-carbon.
-
Solution: Use coupling reagents known to minimize racemization, such as HATU or HCTU.[5] Performing the reaction at lower temperatures can also help to reduce the rate of epimerization.
-
Problem 3: Product Degradation
Symptoms:
-
The desired product is observed initially, but its concentration decreases over time.
-
Low isolated yield despite good initial conversion.
Possible Causes & Solutions:
-
Hydrolysis of the Thioester: Thioesters are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[7][8]
-
Transthioesterification: If excess thiol is present, or if other nucleophiles are introduced, the desired thioester can undergo a transthioesterification reaction, leading to a mixture of products.[1][11]
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for activating my carboxylic acid for thioester synthesis?
A1: The "best" method depends on your specific substrates and experimental constraints. Here's a comparison of common methods:
| Activation Method | Acylating Agent | Common Reagents | Advantages | Disadvantages |
| Carbodiimide Coupling | Carboxylic Acid | DCC, EDC, DIC | Readily available, well-established. | Can form urea byproducts that are difficult to remove (especially with DCC), risk of epimerization.[7] |
| Mixed Anhydride | Carboxylic Acid | Isobutyl chloroformate | High reactivity, clean reaction. | Moisture sensitive, can have side reactions with the chloroformate. |
| Acyl Halide | Acyl Chloride | Thionyl chloride, oxalyl chloride | Highly reactive, drives reaction to completion. | Harsh conditions for formation, may not be compatible with sensitive functional groups.[7][14] |
| Direct Thioesterification | Aldehyde | Various catalysts (e.g., Cu, Ru) | Atom-economical, uses readily available aldehydes. | May require specific catalysts and oxidants, substrate scope can be limited.[15][16] |
Q2: How can I minimize the formation of disulfide byproducts?
A2: Disulfide formation is a common side reaction due to the oxidation of thiols. To minimize this:
-
Inert Atmosphere: Always perform your reaction under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Reducing Agents: A small amount of a reducing agent like TCEP can be added to the reaction mixture. However, be mindful of its compatibility with your other reagents.
Q3: My thioester seems to be hydrolyzing during workup. What can I do?
A3: Thioester stability is a critical factor.[9] To prevent hydrolysis:
-
pH Control: Maintain a neutral to slightly acidic pH during extraction and purification. Use buffered aqueous solutions if necessary.
-
Temperature: Perform all workup and purification steps at low temperatures (e.g., on an ice bath).
-
Avoid Strong Nucleophiles: Be mindful of using strong nucleophiles during workup, as they can react with the thioester.
Q4: Can I use a catalyst to improve my thioester synthesis?
A4: Yes, various catalysts can improve the efficiency of thioester synthesis.
-
DMAP: As mentioned, DMAP is a highly effective nucleophilic catalyst for carbodiimide-mediated couplings.[3]
-
Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid have been shown to catalyze the direct thioesterification of carboxylic acids and thiols.
-
Transition Metals: A variety of transition metal catalysts, including those based on copper, ruthenium, and rare-earth metals, have been developed for direct thioesterification from aldehydes.[15][16]
III. Experimental Protocols
Protocol 1: General Procedure for Thioester Synthesis using EDC and DMAP
This protocol describes a general method for the synthesis of a thioester from a carboxylic acid and a thiol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.
Materials:
-
Carboxylic acid
-
Thiol
-
EDC hydrochloride
-
DMAP
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Nitrogen or Argon source
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and the thiol (1.1 eq) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Causality behind choices:
-
Inert atmosphere and anhydrous solvent: To prevent side reactions such as disulfide formation and hydrolysis of the activated species.
-
Slight excess of thiol: To ensure complete consumption of the carboxylic acid.
-
DMAP as a catalyst: To accelerate the reaction and improve yield.[3]
-
Addition of EDC at 0 °C: To control the initial exothermic reaction and minimize side product formation.
-
Aqueous workup: To remove the water-soluble EDC-urea byproduct and any unreacted starting materials or excess reagents.
IV. Visualizations
Workflow for Troubleshooting Low Thioester Yield
Caption: A decision tree for troubleshooting low yield in thioester synthesis.
General Reaction Scheme for Carbodiimide-Mediated Thioester Synthesis
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- 12. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Thioester deprotection using a biomimetic NCL approach [frontiersin.org]
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- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Peptides Labeled with S-(pent-4-yn-1-yl) ethanethioate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides labeled with S-(pent-4-yn-1-yl) ethanethioate. This molecule serves as a key building block, installing a terminal alkyne group onto a peptide, typically at a cysteine residue via a thioether linkage. This alkyne handle is poised for subsequent bio-orthogonal "click" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
However, the journey from a crude labeled peptide to a pure, well-characterized product ready for downstream applications is often fraught with challenges. The subtle structural modification introduced by the S-(pent-4-yn-1-yl) ethanethioate tag can make purification a non-trivial task. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and field-proven experience, to help you navigate the complexities of purifying your alkyne-labeled peptide.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section is designed in a question-and-answer format to directly address the most common and critical issues encountered during the purification of peptides labeled with S-(pent-4-yn-1-yl) ethanethioate.
Q1: I'm observing poor separation between my labeled and unlabeled peptide during Reverse-Phase HPLC. How can I resolve them?
Answer: This is the most prevalent challenge. The S-(pent-4-yn-1-yl) ethanethioate moiety adds a relatively small, moderately hydrophobic tag, which may not be sufficient to induce a significant retention time shift on a standard C18 column, leading to co-elution.
Causality: The separation in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is based on the differential partitioning of molecules between the polar mobile phase and the nonpolar stationary phase, driven primarily by hydrophobicity.[2][3] If the hydrophobicity difference between the labeled and unlabeled peptide is minimal, achieving baseline separation is difficult.
Solutions:
-
Optimize the Elution Gradient: This is the most critical parameter. Avoid "one-size-fits-all" gradients.
-
Scouting Run: First, perform a rapid "scouting" gradient (e.g., 5-95% Acetonitrile over 20-30 minutes) to determine the approximate elution time of your peptide cluster.[4]
-
Shallow Gradient: Design a much shallower gradient around the elution point. A gradient of 0.2% to 0.5% change in organic solvent per minute can dramatically improve the resolution of closely eluting species.[4]
-
-
Modify the Stationary Phase:
-
Change Alkyl Chain Length: For peptides, especially those larger than 2-3 kDa, a C8 or even a C4 column can sometimes offer better resolution than a C18 column.[3][5] Shorter alkyl chains can alter the interaction dynamics between the peptide and the stationary phase.[5]
-
Consider Different Chemistry: If alkyl chains fail, a phenyl-based stationary phase can provide alternative selectivity based on pi-pi interactions with aromatic residues in your peptide, potentially resolving the labeled and unlabeled forms.[6]
-
-
Adjust Mobile Phase Composition:
-
Organic Solvent: While acetonitrile is the standard, replacing it with methanol or isopropanol can alter selectivity and may improve separation. Note that this will also change the elution profile and may increase backpressure.[4]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is standard. In some cases, switching to a different ion-pairing agent like formic acid (for mass spectrometry compatibility) or perfluorinated carboxylic acids can subtly change retention and improve resolution, though this is less common.
-
Workflow for Optimizing HPLC Separation
Caption: A decision tree for troubleshooting poor RP-HPLC separation.
Q2: My peptide recovery is very low after purification. What are the causes and how can I improve the yield?
Answer: Low recovery is a common and frustrating issue in peptide purification, often caused by poor solubility or irreversible adsorption.[7]
Causality: Peptides, especially those with hydrophobic or aggregating sequences, can precipitate upon injection into the aqueous mobile phase at the start of a gradient or adsorb irreversibly to the column matrix or HPLC system components.
Solutions:
-
Improve Sample Solubility: Ensure your crude peptide is fully dissolved before injection.
-
Column Loading:
-
Do not overload the column. Exceeding the column's binding capacity leads to peak broadening and loss of resolution, which complicates fraction collection and reduces apparent yield.[6] Perform a loading study on an analytical column first to determine the optimal load for your preparative column.[6]
-
-
Prevent Adsorption:
-
Acid Wash: Before injecting your sample, run a blank gradient with a more acidic mobile phase (e.g., 0.1% TFA in 80% acetonitrile) to "prime" the column and remove any bound impurities from previous runs.
-
Passivation: For particularly "sticky" peptides, passivating the HPLC system (injecting a sacrificial protein like BSA) can sometimes help, but this is an advanced technique and may not be suitable for all applications.
-
-
Optimize Fraction Collection:
-
Collect smaller, more targeted fractions across the peak of interest.
-
For hydrophobic peptides, consider adding a small amount (5-10%) of acetonitrile or isopropanol to the collection tubes to prevent the peptide from precipitating out of the eluent.
-
Q3: I see multiple peaks in my mass spec analysis of the purified product, suggesting my labeled peptide is degrading. Why is this happening?
Answer: Peptide degradation can occur due to the inherent instability of certain amino acid side chains or the label itself under specific conditions. The S-(pent-4-yn-1-yl) ethanethioate label contains a thioester, which can be susceptible to hydrolysis.
Causality:
-
Thioester Hydrolysis: The thioester bond is more labile than a standard amide bond and can be hydrolyzed under basic or strongly acidic conditions, especially over extended periods.[9]
-
Oxidation: Amino acids like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation, which can be accelerated by dissolved oxygen in solvents or exposure to air. This results in mass additions of +16 Da (sulfoxide) or more.[10]
-
TFA-Mediated Side Reactions: During lyophilization from TFA-containing mobile phases, residual acid can catalyze side reactions if not properly removed.
Solutions:
-
Maintain Appropriate pH:
-
During purification, standard 0.1% TFA mobile phases (pH ~2) are generally acceptable for the duration of the run.
-
For storage post-purification, ensure the peptide is lyophilized promptly. If stored in solution, a slightly acidic buffer (pH 4-6) is preferable to neutral or basic conditions.
-
-
Minimize Oxidation:
-
Use high-quality, HPLC-grade solvents.
-
Degas your mobile phases by sparging with helium or sonicating before use. This removes dissolved oxygen.[11]
-
If your peptide is highly sensitive, consider adding a scavenger like DTT to your sample preparation, but be aware this will react with your labeling site if it's an accessible thiol.
-
-
Post-Lyophilization Handling: After lyophilization, perform a salt exchange by re-dissolving the peptide in a dilute HCl solution and re-lyophilizing, or by using a desalting column to remove residual TFA if it is found to be problematic.
Frequently Asked Questions (FAQs)
-
Q1: What is the primary purpose of labeling with S-(pent-4-yn-1-yl) ethanethioate?
-
Q2: What is the best single purification method for my alkyne-labeled peptide?
-
Q3: How can I definitively confirm that my peptide is successfully labeled?
-
The gold standard is mass spectrometry (MS). You should observe a mass shift corresponding to the net addition of the label. For labeling a cysteine thiol, the reaction with S-(pent-4-yn-1-yl) ethanethioate results in the displacement of the ethanethioate group and formation of a disulfide bond, followed by reduction, leading to a net mass addition. A more common strategy involves reacting a maleimide-functionalized alkyne with a cysteine thiol. Assuming the use of a thiol-reactive alkyne reagent, you must calculate the expected mass increase and look for that peak in your crude and purified samples. High-resolution MS can provide the accuracy needed for confident identification.[16][17]
-
-
Q4: When should I consider using an orthogonal purification method?
-
You should consider an orthogonal method when you cannot achieve the desired purity with RP-HPLC alone, often due to co-eluting impurities with very similar hydrophobicity.[4][18] Orthogonal methods separate molecules based on different principles. For example, if RP-HPLC (separating by hydrophobicity) fails, you could use Ion-Exchange Chromatography (IEX), which separates based on net charge.[19] This two-step process (e.g., IEX followed by RP-HPLC) can be highly effective for producing therapeutic-grade peptides.[18]
-
| Purification Method | Separation Principle | Typical Purity Range | Use Case |
| Reversed-Phase (RP-HPLC) | Hydrophobicity | 95-99.9% | Primary method for most peptides.[14] |
| Ion-Exchange (IEX) | Net Charge | 80-95% | Orthogonal step to remove charged impurities or separate species with different pI.[18] |
| Size-Exclusion (SEC) | Molecular Size | 70-90% | Removal of aggregates, dimers, or small molecule reagents. |
-
Q5: What are the ideal storage conditions for the purified, labeled peptide?
-
The best practice is to store the peptide as a lyophilized powder at -20°C or -80°C in a desiccated environment. This minimizes degradation from hydrolysis and oxidation. For short-term use, stock solutions can be prepared in an appropriate buffer (e.g., slightly acidic) and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Experimental Protocol: Standard RP-HPLC Purification
This protocol provides a general framework for purifying your alkyne-labeled peptide. It must be optimized for your specific peptide.
1. Materials & Instrumentation:
-
HPLC System: Preparative or semi-preparative HPLC with a gradient pump, autosampler/manual injector, and UV detector.
-
Column: C18 reversed-phase column (e.g., 5-10 µm particle size, 100-300 Å pore size). Dimensions will depend on the amount of peptide to be purified.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Sample Solvent: A minimal amount of DMSO or Acetonitrile, diluted with Mobile Phase A.
2. Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of a strong solvent (e.g., 50 µL DMSO).
-
Dilute the dissolved sample with Mobile Phase A to a final concentration suitable for injection (typically 1-10 mg/mL).
-
Vortex gently to mix.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC Method:
-
Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5-10 column volumes.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution (Example):
-
Scouting Run: 5-95% B over 30 minutes.
-
Purification Run (Optimized): Based on the scouting run, if the peptide elutes at 35% B, a new gradient might be:
-
5% B for 5 minutes (isocratic wash)
-
5% to 25% B over 10 minutes (shallow pre-gradient)
-
25% to 45% B over 60 minutes (shallow separation gradient)
-
45% to 95% B over 5 minutes (column wash)
-
95% B for 5 minutes (isocratic wash)
-
-
-
Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at ~214 nm.[15]
-
Fraction Collection: Collect fractions (e.g., 0.5-2.0 mL) across the peaks of interest.
4. Post-Purification Analysis:
-
Analyze a small aliquot of each collected fraction by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure, correctly labeled peptide.
-
Pool the pure fractions.
-
Freeze the pooled fractions and lyophilize until a dry powder is obtained.
References
-
GE Healthcare. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity. American Chemical Society. Available at: [Link]
-
Boll, E., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science. Available at: [Link]
-
Haynes, S. W., et al. (2008). An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. Protein Science. Available at: [Link]
-
Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Available at: [Link]
-
Cytiva. (2021). Tag affinity chromatography challenges faced by researchers today. Available at: [Link]
-
Lau, Y. H., & Spring, D. R. (2010). Click Chemistry in Peptide-Based Drug Design. Chemistry & Biology. Available at: [Link]
-
Khan, R. A. (2021). How to clean-up peptides labelled using click chemistry? ResearchGate. Available at: [Link]
-
Nakane, R., et al. (2023). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags. Chemical Science. Available at: [Link]
-
Teledyne ISCO. (n.d.). The Effect of Reverse Phase Chain Length on Peptide Purification. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]
-
Silva, B. F. B. (2015). Click-chemistry-like reactions compatible with peptides? ResearchGate. Available at: [Link]
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
Hage, D. S. (2012). Challenges and opportunities in the purification of recombinant tagged proteins. Journal of Chromatography B. Available at: [Link]
-
Zlatopolskiy, B. D., et al. (2015). Late-stage labeling of diverse peptides and proteins with iodine-125. Bioconjugate Chemistry. Available at: [Link]
-
MacCoss, M. J., et al. (2007). Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer. Analytical Chemistry. Available at: [Link]
-
Jagannadham, M. V., et al. (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. Available at: [Link]
-
PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Available at: [Link]
-
Devarie Baez, N. O., et al. (2015). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. Available at: [Link]
-
YMC. (n.d.). Strategic peptide purification. Available at: [Link]
-
Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. The University of Tokyo. Available at: [Link]
-
Thompson, R. E., et al. (2025). An Efficient Thiol-ene Mediated Protocol for Thiolated Peptide Synthesis and On-Resin Diversification. Chemistry. Available at: [Link]
-
Baggelaar, M. P., et al. (2018). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Analyst. Available at: [Link]
-
Li, Y., et al. (n.d.). Peptide 2-formylthiophenol esters do not proceed through a Ser/Thr ligation pathway, but participate in a peptide aminolysis. Supporting Information. Available at: [Link]
-
Cydzik, M., et al. (2016). Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
AAPPTec. (n.d.). On-Resin Peptide Labeling with FITC. Technical Support Information Bulletin 1203. Available at: [Link]
-
Bauer, M., et al. (1998). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Pharmaceutical Research. Available at: [Link]
-
Tailhades, J., & D'Souza, A. D. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry. Available at: [Link]
-
Karas, G., et al. (2020). Convergent Synthesis of Thioether Containing Peptides. Molecules. Available at: [Link]
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. renyi.hu [renyi.hu]
- 3. hplc.eu [hplc.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledynelabs.com [teledynelabs.com]
- 6. ymcamerica.com [ymcamerica.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. 相关内容暂不可用 [sigmaaldrich.com]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. sfrbm.org [sfrbm.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. polypeptide.com [polypeptide.com]
- 15. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 16. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jbt.abrf.org [jbt.abrf.org]
- 18. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 19. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Support Center: Optimizing Catalyst Loading in CuAAC Click Reactions
Welcome to the Technical Support Center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Designed for researchers, structural biologists, and drug development professionals, this guide bypasses generic advice to address the complex physicochemical dynamics of click chemistry. Here, we troubleshoot the mechanistic failures of catalyst loading, providing self-validating protocols and field-proven causality to ensure your conjugations are robust, reproducible, and bio-compatible.
The Causality of Catalyst Loading: Core Principles
The success of a CuAAC reaction does not rely merely on the presence of copper, but on the precise orchestration of the Cu(I) catalytic cycle . The active Cu(I) species is thermodynamically unstable and highly prone to disproportionation or oxidation into inactive Cu(II) by dissolved oxygen .
To maintain the catalytic engine, researchers must balance three critical components:
-
The Copper Source: Usually introduced as stable Cu(II) (e.g., CuSO₄).
-
The Stabilizing Ligand: Accelerates the reaction and protects Cu(I) from oxidation and biological sequestration.
-
The Reducing Agent: Continuously reduces any oxidized Cu(II) back to the active Cu(I) state.
CuAAC Catalyst Pre-complexation and Activation Workflow.
Quantitative Data Summary: Optimal Loading Parameters
Catalyst loading must be scaled according to the thermodynamic barriers of your specific solvent and substrate system. Use the following validated parameters as your baseline .
| Application Context | Cu Source | Cu Concentration | Preferred Ligand | Ligand:Cu Ratio | Reducing Agent | Reductant:Cu Ratio | Key Additives |
| Small Molecule (Organic) | CuSO₄ or CuI | 1–5 mol% | TBTA | 1:1 to 2:1 | Sodium Ascorbate | 5:1 to 10:1 | None |
| Bioconjugation (Aqueous) | CuSO₄ | 0.1–1.0 mM | THPTA | 5:1 | Sodium Ascorbate | 10:1 to 25:1 | Aminoguanidine (1–5 mM) |
| Live Cell Labeling | CuSO₄ | 50–100 µM | THPTA / BTTAA | 5:1 to 10:1 | Sodium Ascorbate | 25:1 | None |
Troubleshooting Guide & FAQs
Q: Why is my reaction stalling before completion, even with excess reagents?
A: This is almost always caused by the depletion of the active Cu(I) catalyst due to oxidation by dissolved oxygen. When Cu(I) oxidizes to Cu(II), the catalytic cycle halts.
-
Causality: If your reaction vessel is open to the air, the sodium ascorbate will eventually be exhausted trying to combat the continuous influx of O₂.
-
Solution: Rigorously degas your buffers (e.g., via argon sparging or freeze-pump-thaw cycles), cap the reaction vessel tightly, and consider spiking in a secondary dose of sodium ascorbate midway through the reaction .
Q: I am observing significant biomolecule degradation and protein precipitation. How do I prevent this?
A: You are witnessing the destructive power of Reactive Oxygen Species (ROS). The combination of Cu, ascorbate, and trace oxygen generates hydroxyl radicals that can cleave protein backbones and oxidize sensitive residues like histidine and methionine.
-
Causality: Free, unliganded copper is the primary culprit for ROS generation.
-
Solution: Increase your ligand-to-copper ratio. Using a 5:1 ratio of THPTA to Cu ensures that all coordination sites on the copper ion are occupied, physically blocking the pathways that generate ROS while maintaining click catalytic activity .
Q: Why is aminoguanidine included in bioconjugation protocols?
A: When sodium ascorbate reduces Cu(II) to Cu(I), it is oxidized into dehydroascorbate.
-
Causality: Dehydroascorbate is a highly reactive electrophile that can covalently cross-link nucleophilic amino acid side chains (like arginine and lysine) on your target proteins, leading to aggregation.
-
Solution: Aminoguanidine acts as a sacrificial scavenger. It reacts rapidly with dehydroascorbate, neutralizing it before it can damage your biomolecules .
Q: I am seeing a large amount of alkyne homocoupling (Glaser coupling) instead of my triazole product.
A: Glaser coupling is a Cu(II)-mediated oxidative side reaction that dimerizes terminal alkynes into diynes.
-
Causality: The presence of this byproduct indicates that a significant portion of your copper is resting in the Cu(II) oxidation state rather than the required Cu(I) state.
-
Solution: This is a reductant issue. Ensure your sodium ascorbate stock is freshly prepared (it degrades rapidly in water). Increase the reductant-to-copper ratio to 25:1 to force the equilibrium entirely toward Cu(I).
Troubleshooting decision tree for resolving low yields in CuAAC reactions.
Self-Validating Experimental Protocol: Aqueous Bioconjugation
Click reactions often fail silently—yielding no product while starting materials appear untouched. To prevent wasted time and precious biological samples, this protocol incorporates a built-in validation step using a fluorogenic azide to confirm catalytic engine viability before proceeding with the main reaction.
Phase 1: Reagent Preparation (Prepare Fresh)
-
CuSO₄ Stock (20 mM): Dissolve in Milli-Q water.
-
THPTA Ligand Stock (50 mM): Dissolve in Milli-Q water.
-
Sodium Ascorbate Stock (100 mM): Dissolve in Milli-Q water. (Must be prepared immediately before use; do not store).
-
Aminoguanidine Stock (100 mM): Dissolve in Milli-Q water.
-
Validation Reagent: 3-Azido-7-hydroxycoumarin (10 mM in DMSO).
Phase 2: Catalyst Pre-Complexation (Critical Step)
Causality Note: Adding ascorbate directly to unliganded copper causes the rapid formation of insoluble Cu-ascorbate complexes and massive ROS generation. Copper must be "caged" by the ligand first.
-
In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ with 20 µL of 50 mM THPTA .
-
Vortex gently and let the mixture incubate at room temperature for 5 minutes. The solution will turn a distinct, bright blue, indicating successful Cu(II)-THPTA complex formation.
Phase 3: System Validation (The Self-Validating Control)
-
In a separate test tube, combine 90 µL of your reaction buffer, 5 µL of a dummy alkyne (e.g., propargyl alcohol, 10 mM), and 1 µL of the Validation Reagent (3-Azido-7-hydroxycoumarin).
-
Add 2 µL of the Pre-Complexed Catalyst (from Phase 2).
-
Add 2 µL of the fresh Sodium Ascorbate stock.
-
Validation Check: Expose the tube to a UV lamp (365 nm) after 15 minutes. A strong blue fluorescence confirms that your buffer system is free of copper-chelating inhibitors and that your catalytic engine is highly active.
Phase 4: Main Bioconjugation Reaction
-
In your main reaction vessel, combine your Alkyne-modified biomolecule (e.g., 50 µM final) and your Azide-reporter (e.g., 100–250 µM final) in an appropriate buffered solution (e.g., PBS, pH 7.4).
-
Add Aminoguanidine to a final concentration of 5 mM.
-
Add the Pre-Complexed Catalyst (from Phase 2) to achieve a final copper concentration of 0.5 mM (and THPTA at 2.5 mM).
-
Initiation: Add Sodium Ascorbate to a final concentration of 5 mM.
-
Cap the vessel tightly to exclude oxygen. Gently rotate (do not vortex vigorously, as this introduces oxygen) at room temperature for 1 to 2 hours.
-
Terminate the reaction by adding a copper chelator (e.g., EDTA at 5 mM) or immediately proceed to size-exclusion chromatography (e.g., a desalting column) to purify the conjugate.
References
-
Hong, V. P., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition. Available at:[Link]
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at:[Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at:[Link]
-
Li, L., & Zhang, Z. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules. Available at:[Link]
Solubility issues with 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one in experiments
Welcome to the technical support guide for 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (CAS: 524689-75-6). This resource is designed for researchers, chemists, and drug development professionals to address common experimental challenges, with a primary focus on solubility issues. Our goal is to provide not just solutions, but a foundational understanding of the compound's behavior in various solvent systems.
Understanding the Molecule: A Structural Approach to Solubility
The solubility characteristics of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one are dictated by its three primary functional groups: a thioether , a ketone , and a terminal alkyne .
-
Ketone (C=O): The polar carbonyl group can act as a hydrogen bond acceptor with protic solvents (like water or alcohols), contributing to solubility in polar media.[1][2][3] However, this effect diminishes as the carbon chain length increases.[4][5]
-
Thioether (-S-): The sulfur atom makes this group less polar than an ether and generally renders the molecule water-insoluble but soluble in common organic solvents.[6]
-
Pentynyl Group (C₅H₇-): This five-carbon chain, including a terminal alkyne, is nonpolar and hydrophobic. This is the dominant feature of the molecule and significantly limits its solubility in aqueous solutions.[7][8][9]
This combination of a single polar group on a relatively long, nonpolar backbone predicts poor aqueous solubility but good solubility in a range of organic solvents.
Caption: Molecular structure and key functional groups.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one in common lab solvents?
A1: Based on its structure, the compound is a liquid with a molecular weight of 142.22 g/mol . It is expected to be poorly soluble in water but readily soluble in most common organic solvents.[4][6] The principle of "like dissolves like" is the best guide here.[10]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Poor to Sparingly Soluble | The nonpolar hydrocarbon backbone outweighs the polar ketone group's ability to hydrogen bond with the solvent.[4][7][11] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Good to Excellent | These solvents can effectively solvate both the polar ketone group and the nonpolar parts of the molecule.[3] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Good to Excellent | The significant nonpolar character of the pentynyl and ethyl groups ensures good compatibility.[6][7][9] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | These are versatile solvents for a wide range of organic compounds and are highly recommended. |
Q2: I tried dissolving the compound in an aqueous buffer for my assay and it immediately turned cloudy. Why?
A2: This is expected behavior due to the compound's low aqueous solubility. The cloudy appearance, or turbidity, indicates that the compound has precipitated out of solution because it is hydrophobic. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge.[10]
Q3: What is the best way to prepare a stock solution for use in biological assays?
A3: The standard and recommended method is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous medium.
-
Select a biocompatible organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose.
-
Prepare a concentrated stock. Dissolve the compound in 100% DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.
-
Perform serial dilutions. For your experiment, perform a stepwise dilution of the DMSO stock into your final aqueous buffer or cell culture medium. It is critical to ensure vigorous mixing (e.g., vortexing) at each dilution step to avoid localized high concentrations that can cause precipitation.
-
Mind the final solvent concentration. Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. Always run a vehicle control (medium with the same final percentage of DMSO) to validate your results.
Q4: My reaction seems sluggish or incomplete. Could this be a solubility problem?
A4: Yes, poor solubility of a reactant is a frequent cause of slow or incomplete reactions.[10] If the compound is not fully dissolved, its effective concentration in the solution is much lower than what you calculated, leading to reduced reaction rates. Visual inspection is key; if you see suspended solids or an oily film, solubility is likely the issue.[10]
Troubleshooting and Experimental Protocols
When facing solubility challenges, a systematic approach is crucial. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: Systematic workflow for troubleshooting solubility.
Protocol 1: Systematic Solvent Screening
This protocol helps you empirically determine the best solvent for your experiment.
Objective: To identify a single solvent that can dissolve the compound at the desired concentration.
Methodology:
-
Preparation: In separate small glass vials, place a small, known amount (e.g., 5 mg) of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one.
-
Solvent Addition: To each vial, add a different test solvent (e.g., Toluene, DCM, Ethyl Acetate, Acetone, Acetonitrile, Methanol) in small, measured increments (e.g., 100 µL).
-
Observation: After each addition, cap the vial and vortex for 30 seconds. Observe if the compound has fully dissolved.
-
Quantification: Continue adding solvent until dissolution is complete. Record the volume of solvent required to calculate the approximate solubility (in mg/mL).
-
Selection: Choose the solvent that provides the required concentration with the smallest volume and is compatible with your experimental conditions.
Protocol 2: Utilizing Co-Solvents
If a single solvent is not suitable for your reaction or assay, a co-solvent system can be highly effective. Co-solvents work by modifying the overall polarity of the solvent system to better match the solute.[10]
Objective: To create a solvent mixture that maintains compound solubility throughout the experiment.
Methodology:
-
Initial Dissolution: Dissolve the compound in a minimal amount of a "strong" organic solvent in which it is highly soluble (e.g., DMSO, DMF).
-
Titration: Slowly add the primary (often less compatible) solvent dropwise to the concentrated solution while stirring vigorously.
-
Identify Precipitation Point: Note the ratio of co-solvent to primary solvent at which the first sign of precipitation occurs.
-
Optimize Ratio: Prepare a new solvent mixture with a slightly higher percentage of the co-solvent than the precipitation point. For example, if precipitation occurred at a 1:4 ratio of DMSO to water, prepare your reaction solvent as a 1:3 mixture.
-
Pre-mix and Add: Always dissolve the compound fully in the optimized co-solvent mixture before adding any other reagents or transferring it to the final reaction vessel.[10]
The Role of Temperature and Particle Size
-
Temperature: For many compounds, solubility increases with temperature.[12] Gentle warming of the solvent mixture with stirring can help dissolve the compound. However, be cautious of your compound's thermal stability. If the material precipitates upon cooling, it indicates that the solution was supersaturated at the lower temperature. In such cases, maintaining a slightly elevated temperature or using a co-solvent system is recommended.[12]
-
Particle Size Reduction: While 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is a liquid, this principle is crucial for solid reagents you might use with it. Grinding a solid to a fine powder increases its surface area, which can significantly enhance the rate of dissolution.[12]
By understanding the chemical nature of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one and applying these systematic troubleshooting protocols, researchers can effectively overcome solubility challenges and ensure the reliability and success of their experiments.
References
-
OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]
-
CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 1.4: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). Thioethers and Sulfides Overview. Retrieved from [Link]
-
Vedantu. (n.d.). Physical Properties of Alkynes: Key Concepts & Examples. Retrieved from [Link]
-
ACS Publications. (2013, October 22). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]
-
BYJU'S. (2022, July 27). Physical Properties Of Alkynes. Retrieved from [Link]
-
Fiveable. (2025, August 15). Thioether Definition. Retrieved from [Link]
-
BYJU'S. (2022, August 3). Properties of Thiol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Properties and Bonding in the Alkynes. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 9: Alkynes. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
Sources
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the characterization of alkyne-tagged proteins
Technical Support Center: Troubleshooting & Characterization of Alkyne-Tagged Proteins
Welcome to the Chemoproteomics Technical Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers face when characterizing alkyne-tagged proteins. Activity-Based Protein Profiling (ABPP) and metabolic labeling rely heavily on the bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append reporter tags to functional proteomes[1]. However, translating a successful click reaction into high-confidence mass spectrometry (MS) data is fraught with challenges—ranging from copper-induced protein precipitation to the loss of site-specific peptide information[2].
This guide does not merely provide protocols; it deconstructs the causality behind experimental failures and provides self-validating workflows to ensure robust, reproducible data.
Core Workflow Overview
Standard ABPP workflow for alkyne-tagged protein characterization.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my protein precipitating during the CuAAC click reaction? The Causality: The CuAAC reaction requires copper in its +1 oxidation state. However, Cu(I) is highly unstable in aqueous buffers and rapidly disproportionates or reacts with dissolved oxygen to form reactive oxygen species (ROS). These ROS oxidize amino acid side chains, leading to rapid protein denaturation and irreversible precipitation[3]. The Solution: You must stabilize the Cu(I) state and shield the protein. Use a water-soluble accelerating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) instead of the older TBTA. THPTA coordinates Cu(I), accelerating the cycloaddition while acting as a sacrificial reductant to prevent oxidative damage[3]. Always pre-mix the CuSO4 and THPTA before adding them to the protein lysate.
Q2: I am seeing high non-specific background labeling on my SDS-PAGE gels. How do I eliminate this? The Causality: Non-specific labeling in CuAAC often arises from two sources: 1) the inherent affinity of alkynes for endogenous cysteine residues under high copper concentrations, and 2) incomplete removal of unreacted azide-fluorophore probes[4]. Without a catalyst, alkynes are inert, but in the presence of THPTA/Cu(I), weak non-specific interactions can occur[4]. The Solution: Titrate your probe concentration. Do not exceed a 50 µM final concentration for the azide probe. Furthermore, implement a rigorous protein precipitation step (e.g., methanol/chloroform extraction) post-click reaction to completely strip away unreacted hydrophobic dyes before resolubilization and SDS-PAGE analysis.
Q3: My LC-MS/MS peptide recovery is extremely low, and I cannot identify the exact site of alkyne modification. Why? The Causality: In standard ABPP, biotinylated proteins are captured on streptavidin beads and digested with trypsin. Trypsin cleaves the protein, releasing unmodified peptides into the supernatant. However, the alkyne-tagged peptide—which contains the actual site of modification—remains covalently linked to the biotin tag, which is practically irreversibly bound to the streptavidin resin (Kd ~10^-15 M)[2]. Boiling the beads in SDS releases massive amounts of streptavidin monomers, which suppress the ionization of your target peptides in the mass spectrometer. The Solution: Transition to a Tandem Orthogonal Proteolysis (TOP-ABPP) strategy or use a chemically cleavable linker (e.g., Dde, DADPS, or TEV-cleavable tags)[2][5]. This allows you to wash away non-specific binders, digest the protein, and then selectively release only the modified peptide.
Logic of TOP-ABPP for site-specific identification of alkyne-tagged peptides.
Section 2: Self-Validating Experimental Protocols
To ensure data trustworthiness, the following protocols incorporate built-in validation checkpoints. If a checkpoint fails, do not proceed to the next step.
Protocol 1: Optimized CuAAC Labeling of Alkyne-Tagged Proteins in Cell Lysates
This protocol is designed to maximize labeling efficiency while preventing copper-induced precipitation[6].
Reagents Needed:
-
Protein lysate (1-2 mg/mL in 50 mM HEPES, pH 7.4; avoid Tris or EDTA as they interfere with copper).
-
Azide-reporter probe (e.g., Azide-PEG4-Biotin or Azide-Fluorophore).
-
CuSO4 (50 mM stock in water).
-
THPTA ligand (50 mM stock in water).
-
Sodium Ascorbate (100 mM freshly prepared in water).
Step-by-Step Methodology:
-
Lysate Preparation: Ensure the protein lysate is free of metal chelators (EDTA/EGTA) and reducing agents (DTT/BME), which will quench the CuAAC reaction.
-
Probe Addition: Add the Azide-reporter probe to the lysate to a final concentration of 50 µM. Vortex gently.
-
Catalyst Complex Formation (Critical Step): In a separate microcentrifuge tube, mix CuSO4 and THPTA at a 1:2 to 1:5 molar ratio (e.g., 1 µL of 50 mM CuSO4 + 2 µL of 50 mM THPTA). Incubate at room temperature for 5 minutes. Causality: Pre-complexing ensures free Cu(II) does not interact with the protein before being reduced.
-
Reaction Initiation: Add the CuSO4/THPTA complex to the protein lysate (final Cu concentration ~1 mM).
-
Reduction: Add freshly prepared Sodium Ascorbate to a final concentration of 2.5 mM. Vortex immediately.
-
Incubation: Incubate the reaction in the dark at room temperature for 1 hour with end-over-end rotation.
-
Quenching & Clean-up: Precipitate the proteins using a methanol/chloroform extraction (4 volumes methanol, 1 volume chloroform, 3 volumes water). Centrifuge at 14,000 x g for 5 minutes. Discard the supernatant to remove unreacted probes.
-
Validation Checkpoint: Resuspend a 10 µg aliquot of the protein pellet in SDS loading buffer. Run on an SDS-PAGE gel. If using a fluorophore, scan the gel for fluorescence. You must observe distinct bands absent in your negative control (non-alkyne treated cells). If no signal is present, halt the workflow and re-evaluate probe incorporation.
Protocol 2: Tandem Orthogonal Proteolysis (TOP-ABPP) for Site-Specific Identification
This protocol utilizes a cleavable linker (e.g., Dde-Biotin-PEG4-azide) to recover the exact site of modification and overcome streptavidin-elution bottlenecks[5][7].
Step-by-Step Methodology:
-
Enrichment: Resuspend the clicked, precipitated protein pellet (from Protocol 1) in 1% SDS in PBS. Boil for 5 minutes. Dilute with PBS to reach a final SDS concentration of 0.2%.
-
Bead Binding: Add 50 µL of pre-washed Streptavidin agarose beads. Rotate at room temperature for 2 hours.
-
Stringent Washing: Wash beads sequentially with 1% SDS in PBS (3x), 8 M Urea in 100 mM Tris pH 8.0 (3x), and 50 mM Ammonium Bicarbonate (3x). Causality: Stringent washing removes non-specifically bound native proteins, ensuring MS reads only target proteins.
-
On-Bead Digestion: Resuspend beads in 100 µL of 50 mM Ammonium Bicarbonate. Add 1 µg of MS-grade Trypsin. Incubate overnight at 37°C.
-
Elution 1 (Unmodified Peptides): Centrifuge the beads. Collect the supernatant. This fraction contains unmodified peptides used for global protein identification.
-
Orthogonal Cleavage: Wash the beads 3x with PBS. Add 2% hydrazine in aqueous buffer to the beads to cleave the Dde linker[5]. Incubate at room temperature for 1 hour.
-
Elution 2 (Modified Peptides): Centrifuge and collect the supernatant. This fraction contains the formerly alkyne-tagged peptides, now bearing a small, predictable mass tag for high-resolution LC-MS/MS site mapping.
-
Validation Checkpoint: Analyze a fraction of Elution 2 via MALDI-TOF or a quick LC-MS run to confirm the presence of the expected mass tag (+143 Da for certain cleaved linkers) before proceeding to deep LC-MS/MS profiling.
Section 3: Quantitative Data & Reagent Selection
Selecting the correct reagents is paramount for a successful ABPP experiment. The table below summarizes the quantitative differences and optimal use cases for various click chemistry ligands and cleavable linkers based on current chemoproteomic standards.
| Component Category | Reagent | Key Characteristics | Optimal Use Case | MS Cleavage Mass Tag |
| Cu(I) Ligand | TBTA | Highly hydrophobic, requires DMSO. | In vitro labeling of purified proteins. | N/A |
| Cu(I) Ligand | THPTA | Highly water-soluble, prevents ROS generation. | Live-cell lysates, complex proteomes. | N/A |
| Cleavable Linker | TEV-Biotin | Enzymatic cleavage (TEV protease), highly specific. | TOP-ABPP, native protein elution. | Varies by sequence |
| Cleavable Linker | Dde-Biotin | Chemical cleavage (2% Hydrazine), mild conditions. | Peptide-level enrichment for LC-MS/MS. | + small defined mass |
| Cleavable Linker | DADPS-Biotin | Acid-cleavable (Formic Acid). | O-mycoloylation / lipidation profiling. | +143 Da |
| Cleavable Linker | Azobenzene | Photocleavable (UV light). | Spatiotemporal control, fragile PTMs. | Varies by design |
Table 1: Comparison of critical reagents for the characterization of alkyne-tagged proteins.
References[1] Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. PMC (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErUTsRwEYFNZnIQ0-o6-34FYo27sfOOgJe6yHNCMpgDln5vQfEE9I30qMXK-ZjCRaBNXp1wNsQzUSjurP6Dx5ff63RwQXWn9TLp727ppWByQ5UwW9YxWatm3SsYRj32RadLpUXNIpHXxal0rs=[2] Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFevfsr4XL9aVmJUurxvlNDEWGayqSuZ4apbxmmkvFqF7mf38bTE8qktZniLW3Hj-njSuhu_XKsETVV0B7mlfHG2Yr5UD8gCvR8kvRPVRGxgrGaFy12LAMZUQpBQwO9MY2ftwsv[5] Dde Biotin-PEG4-alkyne for Activity-Based Protein Profiling (ABPP): Application Notes and Protocols. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvqR8eW3DXbXpJCF5Imtsw_haLG8MMzaS_sjKPPzkT6r0MgHSkNPTmqheGjIHaLmL5wnot6XiXpds3FUG7h2z4ird3NRwWo4khl52swGatg6X37cVDtkq21TwN0NqRWfAqeQeHlqN7JfYAZfnI5-PEdkvB-5b6xUbh1xxxHOBwNr7Q2IGkswM_9mQtAtAhvBMzFmCYlAbXIWlwzWOXvBb0CxoOxeCTWdhNpBpe2RY9EmelvcTWFvVmNri4oydp[4] Does nonspecific protein labeling exist in click chemistry reactions? Lumiprobe help center.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAKxJnZZ-gFoFkn64ER0ZBphxVE0_rLR3JSkdAm5hoD8bnR4XsWj81fVzd3nTaWyqkdGBYMIK_74TNnA8KESEVW1EvWlYpnegJAtrcdV0dsKu2Wqwxp_FJuj8HYeJ7L591h1jCDdMxrQBktoMHfdEHF4v5foiq8Uq3uBoRMKSuOf_5YktCvNk=[3] CLICK-labeling of cellular metabolites. Jena Bioscience.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTtLXGkVvX54sZLVwx9nh5VbnBZN_4QM3PuTSgS_UEvwDUx2ETOhghZjUi2L7qKTf_7LXElp473pipQFP5T-BLJJOzSliY2ynxbFxmLG_fokeBjRedgQ1NR_0fQo_SKSs5gNwgaS0nXq_rL4obfNWVXb-B7AfjeYy_TmOxmyBbykFEjGfVM2NrC2Rs-ouLnQx4ilnyP_i1[6] Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZo9TeYnWYrHk1ZmfNwr9TWySrY406fhqa9UgY_RkjNs8EM49VZMlpsGlMq_TMCoCwC5Y7rv9giDDcuZEraJ2SidNc_nyJb09l_fQ5u6MMhmbmBIZtaY0a6G-nLZUkuGphAd56Oyuwjgk6ZNw=[7] Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome. PMC (nih.gov).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA3MM6BVTEiWUkhG3lsvNHv5LCxXdzzGSXo9DiTTFrBlsN0tdkptum6BbcTxS35Pro_HaMxAnJdh4I8QPXYh-HuB0iNEWhSbRP9M5NnKQh97F2waBS3sOXlUfcv8HpJtyZeoFuj9mQhZwknrFP
Sources
- 1. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Proteomics Strategies for Analyzing Protein Lipidation Reveal the Bacterial O-Mycoloylome - PMC [pmc.ncbi.nlm.nih.gov]
Removal of copper catalyst from bioconjugation reactions
Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry: the complete removal of the copper catalyst .
Residual copper is not merely an aesthetic issue (causing blue/green discoloration); it is a highly reactive transition metal that can ruin downstream applications. This guide provides the mechanistic reasoning, decision frameworks, and self-validating protocols necessary to ensure your bioconjugates are completely copper-free.
Part 1: The Mechanistic Imperative for Copper Removal
While Cu(I) is the active catalytic species required to drive the cycloaddition of azides and alkynes, it is inherently unstable in aerobic environments and readily oxidizes to Cu(II). If left in the final product, residual copper triggers a cascade of detrimental effects[1].
-
Cytotoxicity: Copper ions catalyze Fenton-like reactions, generating reactive oxygen species (ROS) that cause severe oxidative stress and cell death in biological assays[1].
-
Assay Interference: Cu(II) is a potent quencher of many common fluorophores, leading to false negatives in fluorescence-based assays[2].
-
Product Degradation: Transition metals can catalyze the hydrolysis or oxidation of sensitive biomolecules (like oligonucleotides and proteins) over time[2].
Caption: Biochemical impact of residual copper from CuAAC reactions on downstream assays.
Part 2: Decision Matrix for Copper Removal
Choosing the correct removal method is entirely dependent on the physicochemical properties of your bioconjugate—specifically its solubility and molecular weight . Applying the wrong method will result in catastrophic yield loss or retained toxicity.
Caption: Decision workflow for selecting the optimal copper catalyst removal strategy.
Quantitative Comparison of Methods
| Removal Strategy | Mechanism of Action | Ideal Product Type | Cu Reduction Efficiency | Key Advantage | Limitation |
| Aqueous EDTA Wash | Hexadentate chelation forms highly polar Cu-EDTA complexes partitioned into water[3]. | Organic-soluble small molecules & lipids. | 90 - 95% | Fast, scalable, utilizes standard glassware. | Causes severe yield loss for amphiphilic/PEGylated products. |
| Scavenger Resins (Chelex) | Iminodiacetate functionalized beads covalently trap transition metals[4]. | Water-soluble small molecules & short peptides. | > 95% | No liquid-liquid partitioning required; preserves yield. | Resins can non-specifically bind highly charged peptides. |
| EDTA Dialysis | Size exclusion combined with chelation; Cu-EDTA diffuses through membrane[5]. | Macromolecules (Proteins, DNA, Polymers >10 kDa). | > 99% | Exceptionally gentle; preserves tertiary protein structure. | Time-consuming (24-48 hours); requires large buffer volumes. |
| DTC + SEC | Diethyldithiocarbamate (DTC) strips tightly coordinated Cu, followed by Size Exclusion Chromatography[6]. | Strongly coordinating polymers (e.g., UPy-functionalized). | > 98% | Removes deeply embedded Cu that resists EDTA. | Requires specialized SEC columns and fraction collection. |
Part 3: Troubleshooting & FAQs
Q1: During my liquid-liquid extraction with EDTA, my product is partitioning into the aqueous layer. How do I prevent this? A1: This occurs when your bioconjugate has amphiphilic properties (e.g., contains short PEG chains or multiple heteroatoms). Causality: The product's affinity for the highly polar aqueous phase competes with the organic phase. Solution: Saturate the aqueous layer by using brine (saturated NaCl) alongside the EDTA, which "salts out" the organic product, forcing it back into the organic layer[4]. Alternatively, abandon liquid-liquid extraction and switch to a solid-phase scavenger resin[7].
Q2: My reaction is complete, and I've washed it with EDTA, but my product is still slightly blue. Why? A2: Your bioconjugate likely contains functional groups (like histidines, amines, or triazoles themselves) that are acting as competing chelators, holding onto the copper tightly[4]. Solution: You must use a chelator with a higher binding constant than your product. If EDTA fails, try washing with aqueous ammonium chloride / ammonia solutions, or utilize Diethyldithiocarbamate (DTC) complexation, which has an exceptionally high affinity for copper[6].
Q3: I am performing a click reaction on a protein. Can I just use a standard desalting column (SEC) to remove the copper? A3: Using SEC alone is often insufficient. Proteins have non-specific metal-binding sites. While SEC removes free copper, it will not remove copper bound to the protein surface. Solution: You must pre-incubate the protein mixture with 5-10 mM EDTA for 1 hour prior to loading it onto the SEC column. The EDTA strips the copper from the protein, and the resulting Cu-EDTA complex is small enough to be retained in the column matrix while the protein elutes in the void volume.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Liquid-Liquid Extraction via Aqueous EDTA Wash
Target: Organic-soluble small molecules. Causality: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a highly stable, water-soluble octahedral complex with Cu(II). By vigorously mixing the organic reaction phase with aqueous EDTA, the copper is thermodynamically driven into the aqueous phase[3].
-
Dilution: Dilute the completed CuAAC reaction mixture with 10 volumes of a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate)[3].
-
Chelation Wash: Transfer to a separatory funnel. Add an equal volume of 0.5 M aqueous EDTA solution (adjusted to pH 8.0, as EDTA is insoluble at low pH)[5].
-
Partitioning: Shake vigorously for 1-2 minutes. Vent frequently.
-
Validation Checkpoint: Allow the layers to separate. The aqueous layer should turn distinctly blue or green, confirming the successful formation and partitioning of the Cu-EDTA complex[4].
-
Iteration: Drain the aqueous layer. Repeat the EDTA wash 2-3 times. The protocol is self-validating when the final aqueous wash remains completely colorless.
-
Drying: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].
Protocol 2: Solid-Phase Scavenging (Chelex 100 Resin)
Target: Water-soluble small molecules, peptides, and oligonucleotides. Causality: Chelex 100 is a styrene divinylbenzene copolymer containing paired iminodiacetate ions. These functional groups act as macroscopic chelators, trapping copper ions onto the solid bead while leaving the water-soluble bioconjugate in solution[4].
-
Preparation: Swell the Chelex 100 resin in deionized water (use ~5-10 equivalents of resin relative to the total copper catalyst used in the reaction).
-
Incubation: Add the swollen resin directly to the crude aqueous reaction mixture.
-
Agitation: Stir gently at room temperature for 2 to 4 hours.
-
Validation Checkpoint: Observe the resin beads. They will visibly shift from white/pale yellow to a distinct blue/green color as they sequester the copper from the solution.
-
Filtration: Filter the suspension through a sintered glass funnel or a 0.22 µm syringe filter to remove the copper-loaded resin[5].
-
Recovery: Wash the resin bed with a small volume of pure water to ensure no product is left in the interstitial space. Lyophilize the combined filtrate to obtain the pure product.
Protocol 3: EDTA-Facilitated Dialysis
Target: Proteins, large polymers, and nanoparticles (>10 kDa). Causality: Macromolecules cannot pass through a semi-permeable dialysis membrane, but small molecules can. By adding EDTA, copper is stripped from the macromolecule and converted into a ~300 Da Cu-EDTA complex, which easily diffuses out of the dialysis tubing[5].
-
Pre-treatment: Add EDTA to your crude protein/polymer reaction mixture to a final concentration of 10 mM. Incubate at room temperature for 30 minutes to allow the EDTA to strip copper from the bioconjugate.
-
Loading: Transfer the mixture into a dialysis cassette or tubing with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 3.5 kDa or 10 kDa)[5].
-
First Dialysis: Submerge the tubing in a 100-fold volume excess of dialysis buffer containing 1 mM EDTA. Stir gently at 4°C for 4 hours.
-
Second Dialysis: Replace the buffer with fresh buffer containing 1 mM EDTA. Dialyze overnight at 4°C.
-
Clearance (Validation Checkpoint): Replace the buffer with strictly EDTA-free buffer for two final 4-hour exchanges. This step is critical; failing to remove the EDTA will interfere with downstream metalloprotein assays or subsequent metal-catalyzed reactions[5]. Recover the purified macromolecule from the cassette.
References
-
National Institutes of Health (PMC). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. Available at:[Link]
-
ResearchGate. Copper Removal from Polymers by Diethyldithiocarbamate Complexation. Available at:[Link]
Sources
- 1. Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl-PEG6-azide | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Hydrolytic Stability of Thioester Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thioester linkers. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges related to the hydrolytic stability of thioester linkers in biological media. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of thioester linkers in biological contexts.
Q1: What makes thioester linkers susceptible to hydrolysis in biological media?
Thioester linkers, characterized by a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R'), are inherently more reactive than their oxygen ester counterparts.[1][2] This heightened reactivity stems from several key factors:
-
Reduced Resonance Stabilization: The orbital overlap between the sulfur atom and the carbonyl carbon is less effective compared to the oxygen in an ester. This results in a less stable bond and a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][3]
-
Superior Leaving Group: The thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) due to the larger size and greater polarizability of sulfur, which better stabilizes the negative charge.[3][4]
-
Presence of Nucleophiles: Biological media are rich in nucleophiles beyond water, such as the thiol groups found in amino acids like cysteine and in abundant proteins like human serum albumin (HSA), as well as in molecules like glutathione (GSH) which is present in high concentrations within cells.[5][6][7] These can participate in thiol-thioester exchange reactions, leading to linker cleavage.[6][8]
Q2: How does pH impact the stability of thioester linkers?
The stability of thioester linkers is significantly influenced by pH. Generally, they exhibit greater stability in acidic to neutral conditions (pH 4-7) and become more susceptible to hydrolysis under basic conditions.[7][9][10]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water.[1]
-
Base-Mediated Hydrolysis: In basic solutions, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the carbonyl carbon, leading to rapid hydrolysis.[10] The rate of base-catalyzed hydrolysis for thioesters is significantly faster than for oxygen esters.[9][10]
For many applications, maintaining a pH between 4 and 7 is crucial for preserving the integrity of the thioester bond.[7]
Q3: What is the role of enzymes in the degradation of thioester linkers?
While thioesters can undergo spontaneous hydrolysis, enzymatic catalysis significantly accelerates their cleavage in biological systems.[4][11]
-
Thiolases and Thioesterases: These are specific enzymes that catalyze the hydrolysis of thioester bonds.[12][13] For example, thiolases are crucial in fatty acid metabolism where they catalyze the cleavage of 3-ketoacyl-CoA.[13] Unwanted thioester intermediates in cellular processes may be eliminated by thioesterases to regulate their abundance.[12][14]
-
Carboxylesterases (CES): These enzymes, found in human liver and small intestine microsomes, can also hydrolyze thioesters, although their activity can be influenced by steric hindrance and the electron density around the thioester bond.[4][15]
-
Other Proteases: While less specific, other proteases present in plasma or within cells may also contribute to the degradation of thioester-containing molecules, particularly in the context of complex bioconjugates like antibody-drug conjugates (ADCs).[5][16]
Q4: How does the chemical structure surrounding the thioester linker affect its stability?
The local chemical environment of a thioester linker plays a critical role in its stability.
-
Steric Hindrance: Bulky chemical groups near the thioester bond can physically obstruct the approach of nucleophiles like water or enzymes, thereby increasing the linker's half-life. The balance between steric hindrance and electron density can regulate the hydrolytic activity of enzymes like human carboxylesterases (hCESs).[4]
-
Electronic Effects: Electron-withdrawing groups near the carbonyl can increase its electrophilicity, making the thioester more reactive. Conversely, electron-donating groups can decrease reactivity.
-
Hydrophobicity: A more hydrophobic environment around the thioester can limit the access of water molecules, which may slow down the rate of hydrolysis.[17]
Troubleshooting Guides
This section provides structured guidance for diagnosing and resolving common experimental problems related to thioester linker instability.
Problem 1: Premature Cleavage of a Thioester-Linked Conjugate in Plasma or Serum Stability Assays
Symptoms:
-
Rapid loss of the intact conjugate as observed by LC-MS, HPLC, or other analytical techniques.
-
Appearance of free payload or linker-payload fragments in the assay medium.
-
Lower than expected efficacy in preclinical models, potentially due to off-target toxicity from the released payload.[16]
Diagnostic Workflow:
Caption: Diagnostic workflow for premature thioester linker cleavage.
Step-by-Step Protocol: Plasma Stability Assay
-
Objective: To assess the stability of a thioester-linked conjugate in plasma over time.
-
Materials:
-
Thioester-linked conjugate stock solution.
-
Freshly thawed plasma (e.g., human, mouse, rat) centrifuged to remove cryoprecipitates.[16]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator at 37°C.
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
Analytical instrumentation (e.g., LC-MS/MS).
-
-
Methodology:
-
Dilute the thioester-linked conjugate into pre-warmed plasma to the desired final concentration (e.g., 10 µg/mL).
-
As a control, dilute the conjugate into PBS at the same concentration.
-
Incubate all samples at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.
-
Immediately quench the reaction by adding a 3-fold excess of cold quenching solution. This will precipitate plasma proteins and stop further degradation.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining intact conjugate and identify any cleavage products.
-
-
Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) in plasma.
Problem 2: Inconsistent Thioester Linker Stability Between Different Preclinical Species
Symptoms:
-
A thioester-linked conjugate is stable in human plasma but degrades rapidly in mouse or rat plasma (or vice versa).
-
Conflicting efficacy and toxicology data from different animal models.
Root Cause Analysis:
The enzymatic profile of plasma can differ significantly between species.[16] For instance, certain murine carboxylesterases are known to cleave linkers that are relatively stable in human plasma.[16] This highlights the critical importance of evaluating linker stability across various species early in the drug development process.
Comparative Stability Data (Illustrative)
| Linker Type | Human Plasma t½ (hr) | Mouse Plasma t½ (hr) | Rat Plasma t½ (hr) | Primary Degradation Pathway |
| Simple Aliphatic Thioester | 12 | 2 | 4 | Enzymatic (Carboxylesterases) |
| Sterically Hindered Thioester | > 48 | 24 | 36 | Slow Hydrolysis |
| Phenyl-Thioester | 24 | 8 | 15 | Enzymatic & Hydrolysis |
Troubleshooting and Mitigation Strategies:
-
Multi-Species Plasma Stability Screening: Conduct in vitro plasma stability assays using plasma from all relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) and humans.
-
Identify the Responsible Enzyme Class: Use specific enzyme inhibitors in the plasma stability assays to pinpoint the class of enzymes responsible for the degradation (e.g., esterase inhibitors like bis(p-nitrophenyl) phosphate).
-
Linker Modification: If a specific species' enzyme is identified as the cause of instability, consider modifying the linker to be less susceptible. This could involve increasing steric hindrance near the thioester bond.[4]
-
Selection of Preclinical Model: If linker modification is not feasible, select the preclinical species whose plasma stability profile most closely resembles that of humans for pivotal studies.[16]
References
- The common types of linkers in ADC drugs and their cleavage mechanisms in vivo. (2025, April 13).
- Thioester - Grokipedia.
- Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC.
- Thioesters – Knowledge and References - Taylor & Francis.
- Stability of thioester intermediates in ubiquitin-like modifications - PubMed - NIH. (2009, December 15).
- Design and Characterization of Thioester Networks with Adaptable and Enzymatically Degradable Cross-Links - PMC.
- Describe the differences between thioesters and esters. - TutorChase.
- Conversion of Esters to Thioesters under Mild Conditions - RSC Publishing. (2021, March 15).
- 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24).
- Why is the thioester bond weaker than a regular ester bond? - Chemistry Stack Exchange. (2015, December 27).
- Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release | Biomacromolecules - ACS Publications. (2022, April 26).
- Stable thioesters in biological millieu? - Chemistry Stack Exchange. (2023, January 15).
- The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water - ResearchGate.
- Chemical labelling of active serum thioester proteins for quantification - PMC.
- Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters - Frontiers. (2021, November 14).
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC.
- Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation. (2017, November 28).
- Thiolase: A Versatile Biocatalyst Employing Coenzyme A–Thioester Chemistry for Making and Breaking C–C Bonds | Annual Reviews. (2023, June 20).
- Thioester - Wikipedia.
- Stability of thioester intermediates in ubiquitin-like modifications - PMC - NIH.
- 11.5: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2019, August 12).
- 6.7: Hydrolysis of Thioesters, Esters, and Amides - Chemistry LibreTexts. (2021, March 19).
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Scilit.
- A Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters | ChemRxiv. (2023, March 27).
- Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC. (2024, October 3).
- thioester bond cleavage: Topics by Science.gov.
- Preventing premature cleavage of Phe-Lys linkers in plasma. - Benchchem.
- Stability studies of the maleamic methyl ester-based conjugates and... - ResearchGate.
- Anyone have an idea about the mechanism for the cleavage of this linker? - Reddit. (2025, May 25).
- Solid-state Stability of Antibody-drug Conjugates - Purdue University Graduate School. (2021, July 27).
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021, March 25).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. tutorchase.com [tutorchase.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Design and Characterization of Thioester Networks with Adaptable and Enzymatically Degradable Cross-Links - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stability of thioester intermediates in ubiquitin-like modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Oxidation of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one
Welcome to the Technical Support Center for handling 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (commonly known as pent-4-ynyl thioacetate). This bifunctional molecule features a terminal alkyne for bioconjugation (e.g., CuAAC click chemistry) and a thioacetate group acting as a protected thiol. While the thioacetate masks the reactivity of the sulfur atom, improper handling during orthogonal functionalization or deprotection can lead to irreversible oxidation (sulfoxides/sulfones) or oxidative dimerization (disulfides).
This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your sulfur linkage.
The Causality of Thioester Oxidation (Expertise & Experience)
Understanding the electronic environment of the sulfur atom is critical to preventing its oxidation. In a free thiol or simple alkyl sulfide, the sulfur lone pairs are highly nucleophilic and easily oxidized by ambient oxygen or mild oxidants. However, in 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one, the electron-withdrawing acetyl group delocalizes the sulfur's electron density via resonance. This decreases both the nucleophilicity and the oxidizability of the sulfur atom .
Despite this protection, direct oxidation of the thioester to a sulfoxide or sulfone can still occur if exposed to strong electrophilic oxidants (e.g., mCPBA, Oxone, or N-bromosuccinimide) , 1. Furthermore, the most critical vulnerability arises during the deprotection step. Once the thioacetate is cleaved to yield the free pent-4-yne-1-thiol, the highly electron-rich thiolate anion becomes extremely sensitive to slow oxidation to a disulfide under ambient conditions 2.
Oxidation pathways of pent-4-ynyl thioacetate and its deprotected thiol derivative.
Troubleshooting Guides & FAQs
Q: I am performing an epoxidation on another part of my molecule. How do I prevent the thioacetate sulfur from oxidizing to a sulfoxide? A: Thioesters resist mild oxidation better than free thiols, but they are not immune to peracids. If you must use mCPBA, strictly limit the stoichiometry to 1.0 equivalent and run the reaction at -78 °C. Alternatively, consider using non-electrophilic oxidation methods or performing the epoxidation prior to introducing the thioacetate group. Overoxidation to the sulfone occurs rapidly if excess oxidant is present 1.
Q: During the deprotection of the thioacetate to the free thiol, I observe significant disulfide formation. How can I avoid this? A: Disulfide formation is driven by the reaction of the intermediate thiolate anion with dissolved oxygen. To prevent this, you must eliminate oxygen or outcompete the oxidation kinetically. Use freeze-pump-thaw degassed solvents and perform the reaction under an Argon atmosphere. Additionally, incorporating a phosphine-based reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) directly into the deprotection buffer will continuously reduce any formed disulfides back to the free thiol 2.
Q: I am using this compound in a CuAAC (Click Chemistry) reaction followed by deprotection. The sulfur oxidizes. Why? A: Copper(I) catalysts used in click chemistry can easily oxidize to Copper(II) in the presence of air. Cu(II) is a potent catalyst for the oxidative coupling of thiols to disulfides. If residual copper carries over into your deprotection step, rapid oxidation will occur. Use a strong copper chelator (like EDTA or THPTA) during the aqueous workup of your click reaction to strip away trace metals before attempting thioacetate deprotection.
Quantitative Data: Oxidation Susceptibility & Deprotection Risks
The following tables summarize the empirical data regarding the stability of the sulfur linkage under various conditions.
Table 1: Relative Oxidation Susceptibility Profile
| Functional Group State | Oxidant / Condition | Reagent Equivalents | Primary Byproduct | Relative Oxidation Rate |
| Thioacetate | Ambient | Excess | None (Stable) | Very Low |
| Thioacetate | mCPBA (0 °C) | 1.0 - 1.2 eq | Sulfoxide | Moderate |
| Thioacetate | Oxone / NBS | > 2.0 eq | Sulfone | High |
| Free Thiol | Ambient | Excess | Disulfide Dimer | Very High |
| Free Thiol | Cu(II) + | Catalytic | Disulfide Dimer | Extremely High |
Table 2: Deprotection Conditions and Disulfide Risk
| Deprotection Reagent | Solvent System | Additives | Disulfide Formation Risk | Mitigation Strategy |
| NaOH / KOH | MeOH / | None | High (>30%) | Strict degassing, Ar atmosphere |
| MeOH | None | High (~25%) | Freeze-pump-thaw solvents | |
| Catalytic TBACN | None | Moderate (~10%) | Run under inert gas | |
| LiOH | THF / | TCEP (1.5 eq) | Very Low (<1%) | TCEP reduces disulfides in situ |
Validated Experimental Protocols
To ensure the integrity of the sulfide linkage, all protocols must be treated as self-validating systems. The following methodologies include built-in verification steps.
Protocol A: Orthogonal CuAAC Click Reaction (Preserving the Thioacetate)
This protocol ensures the alkyne reacts while preventing base-catalyzed hydrolysis or Cu-mediated oxidation of the thioacetate.
-
Preparation: Dissolve 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (1.0 eq) and your azide partner (1.0 eq) in a degassed mixture of t-BuOH/Water (1:1, v/v).
-
Catalyst Complexation: In a separate vial, premix
(0.05 eq) and THPTA ligand (0.25 eq) in degassed water. Causality: THPTA coordinates Cu(I), preventing its oxidation to Cu(II) and blocking the generation of reactive oxygen species that could oxidize the thioester. -
Reduction: Add sodium ascorbate (0.5 eq) to the catalyst mixture. The solution will turn from blue to colorless.
-
Reaction: Transfer the catalyst mixture to the main reaction flask. Stir at room temperature for 2-4 hours under Argon.
-
Validation & Workup: Monitor by TLC. Once complete, quench the reaction with 0.1 M EDTA (pH 7.4) to chelate all copper. Extract with Ethyl Acetate. The absence of a polar baseline spot on TLC confirms the thioacetate was not prematurely hydrolyzed or oxidized.
Protocol B: Anaerobic Deprotection to Pent-4-yne-1-thiol
This protocol yields the free thiol while actively suppressing disulfide formation.
-
Solvent Degassing: Subject Methanol and THF to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Reagent Mixing: Under an Argon atmosphere, dissolve the thioacetate compound in the degassed THF/MeOH (1:1). Add TCEP-HCl (1.5 eq). Causality: TCEP acts as an oxygen scavenger and a kinetic reductant for any transient disulfides.
-
Deprotection: Add an aqueous solution of LiOH (3.0 eq, degassed). Stir for 30 minutes at room temperature.
-
Acidic Quench (Critical Step): Quench the reaction by adding 1M HCl until the pH is < 4. Causality: Protonating the thiolate anion to a neutral thiol drastically reduces its susceptibility to oxidation during the subsequent atmospheric workup.
-
Validation (Ellman's Test): Extract the product into degassed Dichloromethane. To validate the presence of the free thiol (and absence of disulfide), take a 10 µL aliquot and mix it with Ellman's Reagent (DTNB) in pH 8 buffer. A rapid shift to bright yellow (
nm) confirms a successful deprotection to the free thiol.
Workflow Visualization
Optimized anaerobic workflow for the deprotection of thioacetates to free thiols.
References
- Facile synthesis of sulfinate esters from aryl iodides via direct oxidation of thioesters. Organic & Biomolecular Chemistry (RSC Publishing).
- Thioacetate deprotection (US7173156B1).
- Synthesis and Use of Sulfonamide-, Sulfoxide-, or Sulfone-containing Aminoglycoside-CoA Bisubstrates.
Sources
Comprehensive Comparison Guide: Alternatives to S-(pent-4-yn-1-yl) Ethanethioate for Protein Labeling
As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent background signals and poor labeling efficiency when utilizing legacy chemical probes. One such compound is S-(pent-4-yn-1-yl) ethanethioate , an alkyne-tagged thioacetate historically employed to introduce click-chemistry handles onto proteins. While conceptually simple, its reliance on in situ deprotection and its inherent chemical reactivity make it a highly flawed tool for robust proteomic profiling.
This guide objectively deconstructs the mechanistic pitfalls of S-(pent-4-yn-1-yl) ethanethioate and compares it against modern, high-efficiency alternatives to ensure your bioconjugation workflows are both chemoselective and reproducible.
Mechanistic Evaluation: The Flaws of Thioacetate Probes
S-(pent-4-yn-1-yl) ethanethioate is essentially a protected precursor to 1[1]. To function as a labeling agent, the thioester must first be hydrolyzed by intracellular thioesterases or basic buffers to release the active free thiol. This multi-step requirement introduces two critical points of failure:
-
Off-Target Non-Enzymatic Acylation: Thioesters are potent acyl donors. Before deprotection occurs, the intact probe can undergo nucleophilic attack by the ε-amino groups of protein lysine residues. This leads to2[2], a phenomenon well-documented in thioester reactivity profiling. This side-reaction not only depletes your probe concentration but creates massive false-positive modifications across the proteome.
-
Reversible Linkages: Once deprotected, the resulting 4-pentyne-1-thiol reacts with protein cysteines to form a disulfide bond. In the reducing environment of a cell lysate or cytosol, disulfides are rapidly cleaved, leading to the loss of the alkyne tag before3[3] can even be performed.
Pathways of S-(pent-4-yn-1-yl) ethanethioate showing off-target acetylation vs. thiol release.
Top Alternatives for Alkyne Protein Labeling
To achieve high-fidelity bioorthogonal labeling, researchers must transition to probes that offer irreversible conjugation and strict chemoselectivity.
A. Iodoacetamide-Alkyne (IAA) – The Gold Standard for Cysteines
IAA is the premier choice for activity-based protein profiling (ABPP) and quantitative cysteine reactivity mapping. It undergoes a direct SN2 reaction with cysteine thiolates to form an irreversible thioether bond. It requires no deprotection and carries zero risk of non-enzymatic acylation.
B. Alkyne-Maleimide – High-Speed Conjugation
For rapid labeling, maleimide-functionalized alkynes perform Michael addition with cysteines in under 15 minutes. While highly efficient, maleimide-thioether linkages can undergo retro-Michael exchange in the presence of high concentrations of biological thiols (like glutathione) unless the maleimide ring is deliberately hydrolyzed post-conjugation.
C. Alkyne-NHS Ester – Lysine-Directed Labeling
When cysteine residues are buried, functionally critical, or absent, targeting primary amines (lysines and the N-terminus) is the optimal strategy. NHS esters form highly stable amide bonds, providing a permanent alkyne handle for downstream 4[4].
Quantitative Performance Comparison
| Feature | S-(pent-4-yn-1-yl) ethanethioate | Iodoacetamide-Alkyne (IAA) | Alkyne-Maleimide | Alkyne-NHS Ester |
| Target Nucleophile | Cysteine (via intermediate) | Cysteine (Thiolate) | Cysteine (Thiolate) | Lysine (Primary Amine) |
| Reaction Mechanism | Deprotection → Disulfide | SN2 Alkylation | Michael Addition | Acylation |
| Linkage Stability | Low (Reversible Disulfide) | Very High (Thioether) | High (Thioether)* | Very High (Amide) |
| Off-Target Risk | High (Non-enzymatic Acetylation) | Low | Moderate (Thiol Exchange) | Low |
| Reaction Kinetics | Slow (Multi-step) | Moderate (1 hr) | Fast (15 min) | Moderate (30-60 min) |
*Maleimide linkages can undergo retro-Michael exchange in the presence of excess biological thiols unless ring-opened.
Self-Validating Experimental Protocol: Cysteine Profiling with IAA
Trustworthiness in proteomics requires protocols that validate themselves. The following workflow utilizes IAA for cysteine labeling, incorporating a competitive blocking control to definitively prove that all downstream signals are the result of specific cysteine alkylation, rather than non-specific probe aggregation or 5[5].
Step 1: Proteome Preparation & Reduction
-
Lyse cells in 50 mM HEPES (pH 7.4), 150 mM NaCl.
-
Causality: HEPES is selected over Tris because Tris contains a primary amine that can interfere with certain cross-reactivities. Crucially, do NOT add DTT or β-mercaptoethanol. These are competing thiols that will instantly quench the IAA probe. If reduction is required, use 1 mM TCEP, which lacks a reactive thiol.
Step 2: Self-Validation Blocking (Control Sample Only)
-
Split the lysate into an "Experimental" and a "Control" aliquot (1 mg/mL protein each).
-
To the Control aliquot, add 10 mM standard Iodoacetamide (IAM) and incubate for 30 min at 37°C.
-
Causality: IAM permanently alkylates all accessible cysteines. If the IAA probe is truly specific, this control sample will yield zero signal in the final readout, establishing a true negative baseline.
Step 3: Alkyne Probe Labeling
-
Add 100 µM Iodoacetamide-Alkyne (IAA) to both aliquots. Incubate for 1 hour at room temperature in the dark.
-
Causality: The iodine leaving group facilitates a highly specific SN2 nucleophilic substitution by the cysteine thiolate, generating a permanent thioether linkage.
Step 4: CuAAC Click Chemistry
-
Add the 6[6] to both aliquots in this strict sequence:
-
Azide-Fluorophore or Azide-Biotin (100 µM)
-
THPTA ligand (500 µM) pre-mixed with CuSO₄ (100 µM)
-
Freshly prepared Sodium Ascorbate (5 mM)
-
-
Causality: Pre-complexing Cu(II) with THPTA prevents copper-induced protein precipitation and oxidative damage. Sodium ascorbate must be added last; it reduces Cu(II) to the active Cu(I) state, triggering the cycloaddition.
Step 5: Cleanup
-
Perform a methanol/chloroform precipitation to strip away unreacted probes and copper catalyst before proceeding to SDS-PAGE or LC-MS/MS analysis.
Workflow of irreversible cysteine alkylation using IAA followed by CuAAC click chemistry.
References
-
Click Chemistry: new protocol for the labeling and modification of biomolecules, Interchim. 4
-
Click Chemistry in Proteomic Investigations, NIH. 3
-
Application Notes and Protocols for Protein Labeling with Alkyne-Containing Reagents via Click Chemistry, Benchchem. 6
-
Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies, ACS Publications. 5
-
Discovering targets of non-enzymatic acylation by thioester reactivity profiling, NIH. 2
-
4-Pentyne-1-thiol | 77213-88-8, Benchchem. 1
Sources
- 1. 4-Pentyne-1-thiol | 77213-88-8 | Benchchem [benchchem.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mechanistic Causality: Activation Energy vs. Biocompatibility
As a Senior Application Scientist, I frequently guide research teams through the critical decision of selecting the appropriate bioconjugation strategy for their specific molecular targets. Both the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are cornerstone "click chemistry" reactions that form highly stable 1,4-disubstituted 1,2,3-triazole linkages[1]. However, their distinct activation mechanisms dictate their utility in biological systems.
The choice between CuAAC and SPAAC is rarely about which reaction is universally "better," but rather which reaction's physicochemical constraints align with your experimental environment[2]. This guide provides an objective, data-driven comparison of CuAAC and SPAAC, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for your laboratory workflows.
To understand how to optimize these reactions, we must first examine the causality behind their mechanisms. Cycloaddition processes between azides and alkynes possess a significant activation energy barrier (ΔE‡ ≈ 16.2 kcal/mol for linear alkynes)[3]. Overcoming this barrier requires either a catalyst or internal strain.
CuAAC: The Power and Peril of Copper(I) CuAAC relies on a Cu(I) catalyst to activate a terminal alkyne, drastically accelerating the reaction[1]. The active Cu(I) species is typically generated in situ by reducing Cu(II) sulfate with sodium ascorbate[4].
-
The Advantage: Unmatched reaction kinetics and high yields, even at highly dilute concentrations[5].
-
The Trade-off: Cu(I) generates Reactive Oxygen Species (ROS) in aqueous, oxygenated buffers, which can induce oxidative damage to sensitive proteins and DNA[6]. Furthermore, biological chelators (like His-tags or free thiols) can sequester the copper, poisoning the catalyst[6].
SPAAC: Bypassing the Catalyst via Ring Strain SPAAC eliminates the need for a metal catalyst by utilizing highly strained cyclooctynes (e.g., DBCO, BCN)[1]. The inherent ring strain reduces the distortion energy required to reach the transition state (ΔE‡ drops to ~8.0 kcal/mol), allowing the reaction to proceed spontaneously at room temperature[3].
-
The Advantage: True bioorthogonality. SPAAC is exceptionally biocompatible, making it the gold standard for live-cell imaging and in vivo applications[2][7].
-
The Trade-off: Slower reaction kinetics compared to CuAAC[2]. Additionally, highly reactive cyclooctynes like DBCO can undergo off-target Michael additions with nucleophiles such as free thiols (cysteines) if not properly managed[1][8].
Decision-making workflow for selecting between CuAAC and SPAAC.
Quantitative Performance Comparison
When designing an assay, quantitative parameters such as reaction speed, required concentrations, and achievable yields must dictate your reagent selection[4]. The tables below summarize the critical benchmarks.
Table 1: System Attributes at a Glance
| Feature | CuAAC | SPAAC |
| Catalyst Required | Yes (Cu(I) + Ligand)[1] | None[1] |
| Biocompatibility | Low in vivo (Cu cytotoxicity)[2] | High (Metal-free, cell-safe)[2] |
| Primary Reactants | Terminal Alkynes + Azides[1] | Strained Cyclooctynes (DBCO/BCN) + Azides[1] |
| Selectivity | Extremely high[1] | High (Potential thiol cross-reactivity)[1] |
| Reagent Accessibility | High (Inexpensive, simple synthesis)[1] | Moderate (Complex cyclooctyne synthesis)[1] |
Table 2: Kinetic Benchmarks (Second-Order Rate Constants)
| Alkyne Modality | Specific Reagent | Rate Constant (M⁻¹s⁻¹) | Reference |
| Terminal Alkyne | Propargyl derivatives (CuAAC) | ~1.0 to 100 (Ligand dependent) | [BenchChem][1] |
| Strained Alkyne | BCN (SPAAC) | ~0.15 | [BenchChem][9] |
| Strained Alkyne | DBCO (SPAAC) | ~0.30 | [BenchChem][9] |
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. Do not simply mix reagents and hope for a mass shift; build in controls that verify the mechanism at every step.
Mechanistic workflows comparing CuAAC and SPAAC bioconjugation.
Protocol A: CuAAC for Protein Bioconjugation
Designed for in vitro lysate enrichment or robust protein labeling.
-
Buffer Preparation: Prepare the alkyne-modified protein (25–50 µM) in PBS (pH 7.4).
-
Causality: Strictly avoid Tris buffer, as its primary amines chelate copper and inhibit the catalytic cycle[4].
-
-
Azide Addition: Add the azide-fluorophore or probe at a 5-10 fold molar excess[4].
-
Catalyst Premix (Critical Step): In a separate tube, mix 20 mM CuSO₄ with a water-soluble ligand (e.g., THPTA or BTTAA) at a 1:5 molar ratio[4][10].
-
Causality: The ligand serves a dual purpose: it accelerates the reaction and acts as a sacrificial reductant, shielding the protein from ROS-mediated oxidative damage[6].
-
-
Initiation: Add the catalyst premix to the protein solution. Finally, add sodium ascorbate (10 equivalents relative to Cu) to initiate the reaction[6].
-
Causality: Ascorbate must be added last. It reduces Cu(II) to the active Cu(I) state in situ. Adding it earlier exposes Cu(I) to ambient oxygen longer, generating unnecessary ROS[6].
-
-
Incubation & Workup: Cap the tube tightly to prevent oxygen diffusion and incubate on a slow rotisserie for 1 hour at room temperature[6].
-
Self-Validation System:
-
Negative Control: Run a parallel reaction omitting the alkyne-protein to quantify non-specific background binding of the azide probe.
-
Positive Control: React a fluorogenic coumarin azide with a model alkyne (e.g., propargyl alcohol) under identical buffer conditions. Measure fluorescence at 477 nm to confirm the Cu(I) catalyst is active and not poisoned by unseen chelators in your buffer[6][11].
-
Protocol B: SPAAC for Live-Cell or Sensitive Protein Labeling
Designed for maximum biocompatibility and structural preservation.
-
Thiol Capping (Conditional): If your target protein contains highly reactive free cysteines, pre-incubate the lysate with iodoacetamide (IAA) for 30 minutes[8].
-
Reaction Assembly: Mix the azide-modified biomolecule with a 20-30 fold molar excess of the DBCO-functionalized probe in physiological buffer[12].
-
Causality: Because SPAAC kinetics are inherently slower than CuAAC[2], a higher molar excess of the probe is utilized to drive the reaction forward within a reasonable timeframe.
-
-
Incubation: Incubate the mixture at room temperature for 1 to 4 hours, or overnight at 4°C for highly sensitive targets[12].
-
Quenching & Purification: Quench unreacted DBCO by adding a small molecule azide (e.g., azidoethanol), then purify via size-exclusion chromatography or spin desalting columns[12].
-
Self-Validation System:
Conclusion
The selection between CuAAC and SPAAC is a strategic calculation. If your work involves in vitro systems where rapid kinetics, low reagent cost, and high yields are paramount—and you can manage copper toxicity via protective ligands—CuAAC remains an unparalleled tool[1][2]. Conversely, if you are operating within living cells, in vivo models, or handling easily oxidized biologics, the metal-free bioorthogonality of SPAAC is absolutely indispensable[2][7].
References
1.4 2. 6 3. 4.1 5. 6.11 7.5 8.10 9.3 10.9 11.7 12.8
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- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
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A Researcher's Guide to Confirming the Synthesis of S-(pent-4-yn-1-yl) ethanethioate via NMR Analysis
In the landscape of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials, the precise construction of molecular building blocks is paramount. S-(pent-4-yn-1-yl) ethanethioate is a versatile bifunctional molecule, featuring both a terminal alkyne and a thioacetate moiety. These functional groups serve as valuable handles for a variety of subsequent chemical transformations, such as "click" chemistry and thiol-mediated conjugations. Consequently, unambiguous confirmation of its successful synthesis is a critical step in any research endeavor employing this compound.
This guide provides an in-depth comparison of analytical techniques, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, to validate the synthesis and assess the purity of S-(pent-4-yn-1-yl) ethanethioate. We will delve into the interpretation of ¹H and ¹³C NMR spectra, supported by comparative data from other analytical methods, and provide actionable experimental protocols.
The Synthetic Pathway: A Necessary Context for Analysis
A common and efficient method for the synthesis of S-(pent-4-yn-1-yl) ethanethioate is the Mitsunobu reaction, which directly converts a primary alcohol to a thioester. This approach is often preferred due to its mild reaction conditions and high yields.
Caption: A generalized workflow for the synthesis of S-(pent-4-yn-1-yl) ethanethioate via the Mitsunobu reaction.
Understanding the starting materials and reagents is crucial for NMR analysis, as their presence in the final product indicates an incomplete reaction or inadequate purification. Key species to be aware of include:
-
Pent-4-yn-1-ol (Starting Material): The precursor alcohol.
-
Thioacetic Acid: The sulfur source.
-
Triphenylphosphine (PPh₃) and its oxide (TPPO): A reagent and its corresponding byproduct.
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): The activating agent.
¹H NMR Spectroscopy: The First Line of Verification
Proton NMR (¹H NMR) is arguably the most powerful tool for the initial confirmation of the target molecule's structure. The spectrum provides information on the chemical environment, connectivity, and relative number of protons. For S-(pent-4-yn-1-yl) ethanethioate, we anticipate a distinct set of signals.
Table 1: Predicted ¹H NMR Spectral Data for S-(pent-4-yn-1-yl) ethanethioate in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| a (H-C≡) | ~2.0 | Triplet (t) | 1H | The terminal alkyne proton, with a characteristic chemical shift.[1][2][3] |
| b (-C≡C-CH₂-) | ~2.25 | Triplet of Triplets (tt) | 2H | Propargylic protons, deshielded by the adjacent alkyne.[4] |
| c (-CH₂-CH₂-S) | ~1.85 | Quintet (quin) | 2H | Methylene protons adjacent to another methylene group. |
| d (-CH₂-S-) | ~2.9 | Triplet (t) | 2H | Methylene protons deshielded by the adjacent sulfur atom.[5][6] |
| e (CH₃-C=O) | ~2.35 | Singlet (s) | 3H | Acetyl protons of the thioacetate group, appearing as a sharp singlet.[7] |
The successful synthesis is primarily confirmed by:
-
The appearance of the characteristic singlet for the thioacetate methyl protons (e ) around 2.35 ppm.[7]
-
The downfield shift of the methylene protons adjacent to the sulfur atom (d ) to approximately 2.9 ppm, compared to the alcohol precursor's -CH₂-OH protons which would appear around 3.6 ppm.
-
The preservation of the terminal alkyne proton signal (a ) around 2.0 ppm.[1][2]
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR (¹³C NMR) provides complementary information, confirming the presence of all carbon atoms in the molecule, including quaternary carbons. For S-(pent-4-yn-1-yl) ethanethioate, the proton-decoupled spectrum is expected to show seven distinct signals.
Table 2: Predicted ¹³C NMR Spectral Data for S-(pent-4-yn-1-yl) ethanethioate in CDCl₃
| Carbon | Chemical Shift (δ, ppm) | Rationale |
| 1 (H-C≡) | ~69 | The terminal sp-hybridized carbon of the alkyne.[1][8] |
| 2 (-C≡C-) | ~83 | The internal sp-hybridized carbon of the alkyne.[1][8] |
| 3 (-C≡C-CH₂-) | ~18 | Propargylic carbon. |
| 4 (-CH₂-CH₂-S) | ~28 | Methylene carbon. |
| 5 (-CH₂-S-) | ~29 | Methylene carbon deshielded by the sulfur atom. |
| 6 (CH₃-C=O) | ~30 | Acetyl carbon of the thioacetate. |
| 7 (-C=O) | ~196 | The carbonyl carbon of the thioester, significantly downfield.[9][10] |
Key indicators of a successful reaction in the ¹³C NMR spectrum are:
-
The appearance of the thioester carbonyl carbon (7 ) at a highly deshielded chemical shift of approximately 196 ppm.[9][10]
-
The characteristic signals for the sp-hybridized alkyne carbons (1 and 2 ) in the 68-85 ppm range.[1][8]
-
The absence of the carbinol carbon signal from the starting material (pent-4-yn-1-ol), which would be expected around 62 ppm.
Comparative Analysis with Other Techniques
While NMR is a powerful tool, a multi-technique approach provides the most robust characterization.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Key Features for S-(pent-4-yn-1-yl) ethanethioate |
| NMR | Detailed structural information, connectivity, and purity assessment. | Confirms the presence and connectivity of all protons and carbons. |
| FT-IR | Identification of functional groups. | C=O stretch (~1690 cm⁻¹), ≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2120 cm⁻¹). |
| MS | Molecular weight confirmation. | Molecular ion peak corresponding to the mass of C₇H₁₀OS (142.05 g/mol ).[11] |
Experimental Protocols
NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR data.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for S-(pent-4-yn-1-yl) ethanethioate. It is important to use a high-purity grade to minimize solvent-related impurity peaks.
-
Concentration: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as a reference standard (0 ppm).
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
Data Interpretation and Purity Assessment Workflow
Caption: A systematic workflow for the interpretation of NMR data to confirm synthesis and assess purity.
Purity is assessed by integrating the signals in the ¹H NMR spectrum. The relative integrals of the signals corresponding to the product should match the number of protons they represent. Any additional peaks should be identified and quantified. Common impurities can be identified by their known chemical shifts.[12][13][14] For instance, residual grease may appear as broad signals around 1.2-1.4 ppm, and water will have a variable singlet, often around 1.56 ppm in CDCl₃.[13]
Conclusion
The successful synthesis of S-(pent-4-yn-1-yl) ethanethioate can be confidently confirmed through a thorough analysis of its ¹H and ¹³C NMR spectra. The key spectral signatures include the thioacetate methyl singlet and the downfield-shifted methylene protons adjacent to the sulfur in the ¹H NMR spectrum, and the characteristic thioester carbonyl and alkyne carbons in the ¹³C NMR spectrum. When used in conjunction with complementary techniques like FT-IR and mass spectrometry, NMR spectroscopy provides an unambiguous and comprehensive characterization of this valuable synthetic building block, ensuring the integrity of subsequent research.
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Alkynes | OpenOChem Learn. (n.d.). Retrieved from [Link]
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What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum? (2024, February 13). Brainly.com. Retrieved from [Link]
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Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]
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¹³C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
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¹³C NMR Spectroscopy. (n.d.). Retrieved from [Link]
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Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides. (2023, April 13). MDPI. Retrieved from [Link]
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Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. (n.d.). Retrieved from [Link]
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¹³C Chemical Shift Effects on sp² and sp Carbons. (2020, February 14). Retrieved from [Link]
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Proton NMR Chemical Shifts table of data ppm. (n.d.). Doc Brown. Retrieved from [Link]
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¹H NMR spectrum of the intermediate thioacetate 2... (n.d.). ResearchGate. Retrieved from [Link]
-
¹³C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps. Retrieved from [Link]
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12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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A solid-state ¹³C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors. (2013, June 3). ResearchGate. Retrieved from [Link]
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NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
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13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts. Retrieved from [Link]
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S-pent-4-yn-1-yl ethanethioate (C₇H₁₀OS). (n.d.). PubChemLite. Retrieved from [Link]
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6.8 ¹³C NMR Spectroscopy. (n.d.). KPU Pressbooks. Retrieved from [Link]
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Supporting Information. (n.d.). I.R.I.S. Retrieved from [Link]
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¹³C-NMR chemical shifts. (n.d.). ResearchGate. Retrieved from [Link]
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Potassium thioacetate. (n.d.). SpectraBase. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. Retrieved from [Link]
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A guide to ¹H NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]
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¹³C-NMR. (n.d.). Retrieved from [Link]
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13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]
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Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. (n.d.). ResearchGate. Retrieved from [Link]
-
A guide to ¹³C NMR chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP. Retrieved from [Link]
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ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. (2021, May 13). PMC. Retrieved from [Link]
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Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]
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An Efficient Thiol-ene Mediated Protocol for Thiolated Peptide Synthesis and On-Resin Diversification. (n.d.). PMC. Retrieved from [Link]
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Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (n.d.). PMC. Retrieved from [Link]
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Characterizing the Efficiency of Click Reactions with Fluorescent Azides: A Comparative Guide to CuAAC vs. SPAAC
For researchers and drug development professionals engineering precisely modified biomolecules, the choice of bioconjugation chemistry is a critical decision that dictates both yield and biological viability. Among the most robust methodologies for attaching fluorescent probes to biomolecules are the variants of "click chemistry": the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1].
When utilizing fluorescent azides (such as Cy5-azide or 6-FAM azide) to label alkyne-modified proteins or nucleic acids, scientists must navigate a strict trade-off between reaction kinetics and biocompatibility[2][3]. As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind these two reactions, objectively compare their quantitative performance, and provide a self-validating experimental framework to characterize their efficiency in your own laboratory.
Mechanistic Causality: The "Why" Behind the Kinetics
To optimize a bioconjugation workflow, one must first understand the thermodynamic drivers of the chosen reaction. Both CuAAC and SPAAC yield a stable 1,2,3-triazole linkage, but their activation pathways are fundamentally different[1][2].
CuAAC (Copper-Catalyzed): CuAAC relies on a Cu(I) catalyst to dramatically lower the activation energy of the cycloaddition between a terminal alkyne and a fluorescent azide[1]. This metal-mediated pathway is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer[1][2]. Because the activation energy is artificially lowered by the catalyst, the reaction boasts exceptionally fast kinetics. However, the presence of Cu(I) can generate reactive oxygen species (ROS), leading to the oxidative degradation of sensitive proteins or nucleic acids[4].
SPAAC (Strain-Promoted): To circumvent copper toxicity, SPAAC eliminates the metal catalyst entirely[2]. Instead, it utilizes a strained cyclooctyne (e.g., DBCO, BCN, or DIBO)[5]. The reaction is driven by the massive release of enthalpic ring strain when the cyclooctyne reacts with the fluorescent azide[2][5]. While highly biocompatible and ideal for in vivo applications,5 than CuAAC[5][6]. Furthermore, the bulky, hydrophobic nature of cyclooctynes can introduce steric hindrance, potentially impeding cellular penetration or altering the biomolecule's native conformation[5].
Fig 1. Mechanistic pathways of CuAAC and SPAAC using fluorescent azides for bioconjugation.
Quantitative Performance Comparison
When selecting between CuAAC and SPAAC for fluorescent labeling, empirical data must guide your decision. The table below summarizes the critical performance metrics.
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Catalyst Requirement | Cu(I) (Generated in situ via CuSO₄ + Ascorbate) | None (Catalyst-free) |
| Reaction Kinetics | Very Fast ( | Moderate (~100-fold slower than CuAAC) |
| Regioselectivity | Absolute (1,4-disubstituted triazole only) | Poor (Yields a mixture of regioisomers) |
| Biocompatibility | Low to Moderate (Risk of Cu-induced oxidative damage) | High (Safe for live-cell and in vivo labeling) |
| Steric Bulk | Minimal (Terminal alkynes are small and unobtrusive) | High (Cyclooctynes are bulky and hydrophobic) |
| Ligand Dependency | Requires stabilizing ligands (e.g., THPTA, TBTA) | None |
Experimental Design: Self-Validating Protocols for Efficiency Characterization
To objectively characterize the labeling efficiency of a fluorescent azide, you cannot rely on a single end-point measurement. A robust, self-validating system requires time-course tracking and rigorous negative controls to differentiate true covalent conjugation from non-specific hydrophobic dye absorption.
Fig 2. Self-validating experimental workflow for comparing click reaction efficiencies.
Protocol A: CuAAC Time-Course Labeling
Causality Note: We utilize4 because it is highly water-soluble and binds Cu(I) tightly, blocking its bioavailability to ameliorate toxic effects while maintaining catalytic efficiency[4].
-
Preparation: Dilute the alkyne-modified protein to 1 mg/mL in PBS (pH 7.4)[1]. Prepare a negative control using an unmodified version of the same protein.
-
Catalyst Pre-complexation: In a separate tube, mix 50 mM CuSO₄ with 100 mM THPTA ligand at a 1:2 molar ratio[1][4]. Why? Pre-complexing prevents the rapid oxidation of Cu(I) and protects the protein from direct copper exposure.
-
Reagent Assembly: To 100 µL of the protein solution, add 1 µL of a 10 mM Cy5-azide stock (final concentration ~100 µM)[1][3].
-
Initiation: Add 4 µL of the pre-complexed CuSO₄/THPTA mixture. Finally, add 5 µL of freshly prepared 100 mM Sodium Ascorbate to initiate the reaction by reducing Cu(II) to active Cu(I)[4]. Why last? Adding ascorbate prematurely leads to rapid disproportionation of the catalyst.
-
Time-Course Aliquots: Incubate at room temperature. Extract 20 µL aliquots at exactly 5, 15, 30, 60, and 120 minutes. Quench immediately by adding EDTA (to chelate copper).
Protocol B: SPAAC Time-Course Labeling
Causality Note: Because SPAAC relies solely on concentration and ring strain, the initial molar excess of the fluorescent azide is the primary driver of the reaction rate.
-
Preparation: Dilute the DBCO-modified protein to 1 mg/mL in PBS. Include an unmodified protein negative control.
-
Initiation: Add Cy5-azide to a final concentration of 100 µM. No catalyst or reducing agents are required[1].
-
Time-Course Aliquots: Incubate at room temperature. Extract 20 µL aliquots at 5, 15, 30, 60, and 120 minutes.
Analytical Readout & Validation
For both protocols, unreacted fluorescent azide must be removed to prevent background signal. Pass each quenched aliquot through a micro-spin Size-Exclusion Chromatography (SEC) column (e.g., Zeba spin desalting columns)[1]. Run the purified samples on an SDS-PAGE gel and image using a fluorescence scanner (e.g., Typhoon) set to the Cy5 excitation/emission channels.
-
Validation Check: The negative control must show near-zero fluorescence, proving that the signal in the experimental lanes is due to covalent triazole formation, not non-specific dye sticking. Plotting the fluorescence intensity of the bands against time will generate a kinetic curve, allowing you to mathematically derive and compare the efficiency of the two methods.
Conclusion
The decision between CuAAC and SPAAC is dictated by the specific constraints of your biomolecule. If rapid reaction kinetics, high yields, and minimal structural perturbation are paramount—and your system can tolerate a chelated copper catalyst—CuAAC remains the gold standard[1][7]. Conversely, if you are performing in vivo labeling or working with highly oxidation-sensitive targets, the catalyst-free biocompatibility of SPAAC heavily outweighs its slower kinetic profile[1][5]. By utilizing the self-validating time-course protocols outlined above, you can empirically determine the optimal conjugation strategy for your specific fluorescent azides.
References
-
ACS Publications. "Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications." [Link]
-
NIH PubMed Central. "Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction."[Link]
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Bioorthogonal reactivity of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one in cell lysates
Bioorthogonal Profiling of Protein Sulfenylation: A Comparative Guide to 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one in Cell Lysates
The detection of transient redox modifications, specifically cysteine sulfenylation (Cys-SOH), is a critical challenge in redox biology and drug development due to the short half-life and high reactivity of these species[1]. While direct labeling with free thiols or dimedone derivatives is common, these methods often suffer from background noise or kinetic limitations.
1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (also known as S-(pent-4-yn-1-yl) ethanethioate) is a bifunctional bioorthogonal "pro-probe." By masking a reactive thiol with a thioacetate group and providing a terminal alkyne for downstream Click chemistry, this molecule offers a highly controlled mechanism for trapping oxidized cysteines in cell lysates.
Mechanistic Causality: The "Pro-Probe" Advantage
To understand the utility of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one, one must examine the causality behind its structural design.
When profiling cell lysates for Cys-SOH, researchers historically used unprotected thiols (like pent-4-yne-1-thiol) to form mixed disulfides with the target proteins. However, free thiols are highly susceptible to transition-metal-catalyzed auto-oxidation in standard lysis buffers. This rapid oxidation forms unreactive homodisulfides (alkyne-S-S-alkyne), depleting the effective probe concentration and driving up background noise through off-target disulfide exchange.
The Thioacetate Solution: 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one solves this via a "release-on-demand" mechanism. The thioacetate moiety completely protects the sulfur atom during storage and initial lysate preparation. Upon the addition of a mild nucleophile (e.g., hydroxylamine) to the lysate, the thioester is slowly cleaved[2].
-
Kinetic Benefit: This controlled deprotection generates a low, steady-state concentration of the reactive pent-4-yne-1-thiol.
-
Trapping Efficiency: The slow release minimizes homodisulfide formation, allowing the nascent free thiol to efficiently execute a nucleophilic attack on the electrophilic sulfur of protein sulfenic acids, forming a stable mixed disulfide.
-
Bioorthogonal Tagging: The terminal alkyne remains completely inert until the introduction of Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reagents, allowing for background-free fluorescent visualization or biotin enrichment[1].
Fig 1. Bioorthogonal labeling pathway of protein sulfenylation via in situ thioacetate deprotection.
Objective Product Comparison & Performance Data
When selecting a probe for sulfenome profiling, 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one should be weighed against the unprotected free thiol and the gold-standard dimedone-alkyne (DYn-2)[1].
| Performance Metric | 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one | Pent-4-yne-1-thiol (Unprotected) | DYn-2 (Dimedone-Alkyne) |
| Chemical Structure | Thioacetate-Alkyne | Free Thiol-Alkyne | 1,3-Diketone-Alkyne |
| Storage Stability | High (>12 months at -20°C) | Low (Prone to auto-oxidation) | High (>12 months at -20°C) |
| Lysate Background | Low (Steady-state release) | High (Off-target disulfide exchange) | Very Low (Highly specific) |
| Cys-SOH Adduct | Mixed Disulfide (Reducible) | Mixed Disulfide (Reducible) | Thioether (Irreversible) |
| In Situ Deprotection | Required (Hydroxylamine) | Not Required | Not Required |
| Primary Use Case | Controlled, reversible capture of Cys-SOH | Immediate, bulk thiol-conjugation | Irreversible global sulfenome mapping |
Data Interpretation: While DYn-2 forms an irreversible thioether bond ideal for global mapping[2], 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is superior when researchers require a reversible capture mechanism (e.g., eluting targets from beads using reducing agents like DTT) without sacrificing the storage stability that plagues unprotected thiols.
Self-Validating Experimental Methodology
To guarantee trustworthiness, the following protocol incorporates a Validation Matrix . Because lysates contain complex redox environments, you must prove that your fluorescent signal is exclusively derived from Cys-SOH rather than artifactual binding.
Phase 1: Lysate Preparation & Validation Matrix Setup
Causality: Buffers must be rigorously degassed. Introducing ambient oxygen during lysis artificially oxidizes cysteines, creating false positives.
-
Lyse cells in degassed RIPA buffer containing 200 U/mL catalase (to consume endogenous H₂O₂) and protease inhibitors.
-
Centrifuge at 14,000 x g for 15 mins at 4°C. Quantify protein and normalize to 2 mg/mL.
-
Split the lysate into three aliquots to create the self-validating system:
-
Aliquot A (Experimental): Add vehicle (DMSO).
-
Aliquot B (Negative Control 1): Add 10 mM DTT for 20 mins. (Rationale: Reduces all Cys-SOH to Cys-SH, destroying the target).
-
Aliquot C (Negative Control 2): Add 5 mM Dimedone for 30 mins. (Rationale: Irreversibly blocks Cys-SOH, preventing the pro-probe from binding).
-
Phase 2: In Situ Deprotection & Labeling
-
To all aliquots, add 100 µM 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one.
-
Add 50 mM Hydroxylamine (NH₂OH) to initiate thioacetate cleavage.
-
Incubate at 37°C for 1 hour in the dark.
Phase 3: CuAAC (Click Chemistry)
Causality: The mixed disulfide formed is sensitive to strong reducing agents. Therefore, TCEP (a reducing agent required for CuAAC) must be used at the minimum effective concentration to reduce Cu(II) to Cu(I) without cleaving the newly formed protein-probe disulfide bond.
-
Prepare a master mix: 100 µM Cy5-Azide, 100 µM THPTA ligand, 1 mM CuSO₄, and 0.5 mM TCEP.
-
Add the master mix to the lysates and incubate for 1 hour at room temperature.
Phase 4: Precipitation & Analysis
-
Add 4 volumes of ice-cold methanol, 1 volume of chloroform, and 3 volumes of water. Vortex and centrifuge at 10,000 x g for 5 mins to precipitate proteins and wash away unreacted fluorophore.
-
Wash the protein pellet twice with methanol.
-
Resuspend in non-reducing SDS sample buffer, resolve via SDS-PAGE, and image on a fluorescence scanner (Cy5 channel). Validation: Aliquot A will show robust banding; Aliquots B and C must be blank to validate the assay's integrity.
Fig 2. Step-by-step experimental workflow for bioorthogonal profiling in cell lysates.
References
1.[1] Leonard SE, Reddie KG, Carroll KS. "Mining the Thiol Proteome for Sulfenic Acid Modifications Reveals New Targets for Oxidation in Cells." ACS Chemical Biology. 2009.[Link] 2.[2] Pan J, Carroll KS. "Chemical biology approaches to study protein cysteine sulfenylation." Biopolymers. 2014.[Link]
Sources
The Alkyne Bridge: A Comparative Guide to Linker Length in Bioconjugation and Beyond
In the intricate world of molecular engineering, the humble linker is the unsung hero, a molecular bridge that dictates the success or failure of complex architectures like antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and functionalized surfaces. Among the diverse chemical toolkit available, alkyne-terminated linkers have risen to prominence, largely due to their pivotal role in the highly efficient and bioorthogonal "click" chemistry reactions.[1] However, the choice of the linker's length and composition is far from trivial. It is a critical design parameter that profoundly influences the physicochemical properties, stability, and biological activity of the final construct.
This guide provides an in-depth comparative analysis of different lengths of alkyne linkers, moving beyond a simple catalog of options to explain the fundamental principles that govern their performance. We will dissect the key differences between two major classes of alkyne linkers—hydrophobic alkyl chains and hydrophilic polyethylene glycol (PEG) chains—and provide the experimental data and detailed protocols necessary for researchers, scientists, and drug development professionals to make informed decisions in their own work.
The Crucial Divide: Alkyl vs. PEG Linkers
The fundamental choice in alkyne linker design often comes down to a decision between a simple alkyl chain and a PEG-based spacer. This choice sets the stage for a cascade of effects on the final molecule's properties.
Alkyl Linkers: These are composed of saturated hydrocarbon chains (-(CH₂)n-). Their primary characteristic is their hydrophobicity, which increases with chain length.[2] This lipophilic nature can be a double-edged sword. While it can enhance passive diffusion across cell membranes, a crucial attribute for intracellular drug delivery, excessive hydrophobicity can lead to poor aqueous solubility, aggregation, and increased non-specific binding.[3][4]
PEG Linkers: Composed of repeating ethylene glycol units (-(CH₂CH₂O)n-), PEG linkers are the quintessential hydrophilic spacers.[1][5] Their inclusion can dramatically improve the aqueous solubility of hydrophobic molecules, reduce immunogenicity, and enhance the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius.[6] However, the high flexibility of long PEG chains can sometimes introduce an entropic penalty in binding events and may be more susceptible to oxidative metabolism compared to their alkyl counterparts.[7][8]
Impact of Linker Length: A Quantitative Comparison
The length of the alkyne linker, whether alkyl or PEG-based, is a critical parameter that must be optimized for each specific application. The following tables summarize key quantitative data from various studies, providing a comparative overview of how different linker lengths influence crucial parameters.
Table 1: Impact of Alkyl Linker Length on Physicochemical and Biological Properties
| Property | Short Alkyl (e.g., C3) | Medium Alkyl (e.g., C5-C8) | Long Alkyl (e.g., C12) | Key Findings & References |
| Hydrophobicity (LogP) | Low | Moderate | High | LogP values generally increase with each additional methylene group, leading to decreased aqueous solubility.[9] |
| Cell Permeability | Moderate | High | Moderate to Low | Increased hydrophobicity can improve membrane traversal, but excessive length can lead to aggregation and reduced permeability.[7] |
| Steric Hindrance | Low | Moderate | High | Longer, more flexible alkyl chains can create greater steric hindrance, potentially impacting reaction kinetics and binding affinity.[10] |
| In Vivo Stability | Generally High | Generally High | Generally High | Alkyl chains are typically metabolically stable.[7] |
| Application Suitability | Surface functionalization where minimal spacing is needed.[11] | PROTACs and small molecule conjugates requiring a balance of permeability and solubility.[7] | Applications requiring significant distance between conjugated moieties, though aggregation is a concern. |
Table 2: Impact of PEG Linker Length on ADC Performance
| Parameter | Short PEG (e.g., PEG4) | Mid-range PEG (e.g., PEG8-PEG12) | Long PEG (e.g., PEG24) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Can lead to lower drug loading due to aggregation of hydrophobic payloads. | Often optimizes drug loading by mitigating aggregation. | May result in lower drug loading compared to mid-range PEGs due to steric hindrance.[12] | |
| In Vitro Cytotoxicity (IC50) | Generally higher potency (lower IC50). | Potency may be slightly reduced compared to shorter linkers. | Often shows reduced potency due to steric hindrance affecting target binding.[6] | |
| Plasma Half-life | Shorter half-life compared to longer PEG linkers. | Increased half-life. | Significantly prolonged half-life.[6] | |
| In Vivo Efficacy | May have lower efficacy due to faster clearance. | Often shows a good balance of potency and pharmacokinetics. | Can exhibit superior in vivo efficacy despite lower in vitro potency, due to improved pharmacokinetics.[6] |
Causality Behind Experimental Choices: Why Linker Length Matters
The data presented in the tables above highlights a series of trade-offs that must be carefully considered during the design of a bioconjugate.
-
Solubility and Aggregation: For highly hydrophobic payloads, such as many cytotoxic drugs used in ADCs, a longer PEG linker can be essential to maintain solubility and prevent aggregation, allowing for a higher drug-to-antibody ratio (DAR).[] Conversely, for already soluble molecules, a shorter alkyl linker may be sufficient and even advantageous to maximize cell permeability.
-
Steric Hindrance and Reactivity: The length and flexibility of a linker can impact the accessibility of the reactive alkyne group. A longer linker can help overcome steric hindrance, allowing the alkyne to reach its azide partner, which is particularly important when conjugating bulky molecules like proteins.[12][14] However, very long and flexible linkers can sometimes fold back and obstruct the reactive site.
-
Pharmacokinetics and Efficacy: In the context of therapeutics, linker length plays a direct role in the drug's pharmacokinetic profile. Longer PEG chains increase the hydrodynamic volume of the molecule, reducing renal clearance and extending its circulation half-life.[6] This can lead to greater accumulation at the target site and improved in vivo efficacy, even if the in vitro potency is slightly lower.[6]
-
Ternary Complex Formation in PROTACs: For PROTACs, the linker length and composition are absolutely critical for inducing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[7][8] An optimal linker length allows the two proteins to come together in the correct orientation for ubiquitination and subsequent degradation. Both alkyl and PEG linkers are used, and the ideal choice is highly dependent on the specific target and E3 ligase pair.[7]
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the trustworthiness and reproducibility of research in this area, detailed experimental protocols are essential. The following section provides step-by-step methodologies for the synthesis of bifunctional alkyne linkers and their conjugation to a model protein, as well as protocols for characterizing the final conjugate.
Protocol 1: Synthesis of a Bifunctional Alkyl-Alkyne Linker with an NHS Ester
This protocol describes the synthesis of N-hydroxysuccinimidyl 6-heptynoate, a C5 alkyl chain alkyne linker with a terminal NHS ester for reaction with primary amines.
Materials:
-
6-Heptynoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 6-heptynoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the precipitate with a small amount of cold DCM.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield the pure N-hydroxysuccinimidyl 6-heptynoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Conjugation of an Alkyne-Linker to a Protein
This protocol describes the conjugation of an alkyne-NHS ester to the lysine residues of a model protein, such as bovine serum albumin (BSA).
Materials:
-
Bovine Serum Albumin (BSA)
-
Alkyne-NHS ester (e.g., from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 8.0
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare a solution of BSA at a concentration of 5-10 mg/mL in PBS, pH 8.0.
-
Prepare a 10 mM stock solution of the alkyne-NHS ester in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the alkyne-NHS ester stock solution to the BSA solution with gentle stirring. The final concentration of DMSO should not exceed 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature.
-
Remove the excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the alkyne-modified BSA.
-
Determine the concentration of the purified protein and characterize the degree of labeling by mass spectrometry.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between an alkyne-modified protein and an azide-containing molecule (e.g., a fluorescent probe).[10]
Materials:
-
Alkyne-modified protein (from Protocol 2)
-
Azide-functionalized molecule (e.g., Azide-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PBS, pH 7.4
Procedure:
-
In a reaction tube, combine the alkyne-modified protein with a 3- to 5-fold molar excess of the azide-functionalized molecule in PBS.
-
Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst to the protein-azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purify the resulting conjugate using size-exclusion chromatography (SEC) to remove unreacted small molecules and catalyst.
-
Characterize the final conjugate by UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Protocol 4: Characterization of Antibody-Drug Conjugates by HIC
Hydrophobic Interaction Chromatography (HIC) is a key technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of ADCs.
Materials:
-
ADC sample
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
The different DAR species will elute at different retention times, with higher DAR species being more hydrophobic and thus eluting later.
-
Calculate the average DAR by integrating the peak areas of the different species.
Visualization of Concepts and Workflows
To further clarify the concepts and experimental workflows discussed in this guide, the following diagrams have been generated using Graphviz.
Conclusion: A Strategic Choice for Optimal Performance
The selection of an alkyne linker is a critical decision in the design of advanced molecular constructs. There is no one-size-fits-all solution; the optimal linker length and composition depend on a multitude of factors, including the properties of the molecules to be conjugated, the desired biological outcome, and the specific application. A thorough understanding of the interplay between linker chemistry, physicochemical properties, and biological function is paramount. By leveraging the principles and experimental approaches outlined in this guide, researchers can navigate the complexities of linker design and unlock the full potential of their molecular creations. The continued exploration of novel linker architectures and a deeper understanding of their structure-activity relationships will undoubtedly pave the way for the next generation of transformative therapeutics and advanced materials.
References
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Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC. (2025, November 7). Retrieved from [Link]
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Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. (2024, September 23). Retrieved from [Link]
-
Chapter 9: The Use of Uniform PEG Compounds in the Design of ADCs. (2021, December 22). Retrieved from [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC. (n.d.). Retrieved from [Link]
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
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Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC. (n.d.). Retrieved from [Link]
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Figure 2: Effect of linker length on EDC activity. (a) Dose response... - ResearchGate. (n.d.). Retrieved from [Link]
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PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. (2021, February 3). Retrieved from [Link]
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Octanol–water partition coefficient (LogP) values calculated for... - ResearchGate. (n.d.). Retrieved from [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues - MDPI. (2023, August 30). Retrieved from [Link]
-
Synthesis on N-Alkylated Maleimides - ResearchGate. (2025, August 6). Retrieved from [Link]
-
High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC. (n.d.). Retrieved from [Link]
-
Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC. (n.d.). Retrieved from [Link]
-
Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. (2025, August 7). Retrieved from [Link]
-
Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PubMed. (2026, January 29). Retrieved from [Link]
-
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC. (2021, June 23). Retrieved from [Link]
-
Click chemistry - Wikipedia. (n.d.). Retrieved from [Link]
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Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3 - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks | ACS Macro Letters. (2012, December 14). Retrieved from [Link]
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins | JACS Au. (2022, August 26). Retrieved from [Link]
-
Synthesis of an alkyne functionalized linker for surfaces, 19, as well... - ResearchGate. (n.d.). Retrieved from [Link]
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Synthesis and characterization of N-hydroxysuccinimide ester chemical affinity derivatives of asialoorosomucoid that covalently cross-link to galactosyl receptors on isolated rat hepatocytes - PubMed. (n.d.). Retrieved from [Link]
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Alkyl Chain Length Impact on Chemical Properties - Patsnap Eureka. (2025, July 15). Retrieved from [Link]
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Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. (2009, November 26). Retrieved from [Link]
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Preparation of N-hydroxysuccinimide - PrepChem.com. (n.d.). Retrieved from [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]
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Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed. (2013, January 16). Retrieved from [Link]
-
Steric effects on the formation of alkyl radicals and alkyl carbenium ions - RSC Publishing. (n.d.). Retrieved from [Link]
-
Experimental logP values of n-alkanes and the values predicted by the... - ResearchGate. (n.d.). Retrieved from [Link]
-
Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers - Beilstein Journals. (n.d.). Retrieved from [Link]
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Exploring alternative bioconjugation methods for covalent linkage of DNA and peptides. (n.d.). Retrieved from [Link]
-
Evaluation of different linker regions for multimerization and coupling chemistry for immobilization of a proteinaceous affinity ligand - PubMed. (n.d.). Retrieved from [Link]
-
Cu-Catalyzed AziderAlkyne Cycloaddition - Moodle@Units. (n.d.). Retrieved from [Link]
-
CuAAC click chemistry for the enhanced detection of novel alkyne-based natural product toxins - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
ClogP(alk): a method for predicting alkane/water partition coefficient - PubMed. (2013, May 15). Retrieved from [Link]
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Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Retrieved from [Link]
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A Comparative Guide to the In Vivo Suitability of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic design of linker molecules is a critical determinant of success in the development of targeted therapeutics and in vivo imaging agents. An ideal linker provides a stable connection to the targeting moiety (e.g., an antibody or peptide) while offering a versatile handle for subsequent functionalization. This guide provides an in-depth technical evaluation of the novel, dual-functionality reagent, 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one, for in vivo applications.
This molecule features two key functionalities: a protected thiol (thioacetate) for initial conjugation and a terminal alkyne for bioorthogonal ligation. We will objectively compare the performance of each functional group against established alternatives, supported by experimental data from analogous systems, and provide a framework for its empirical validation.
Section 1: The Conjugation Moiety - A Stable Thioether Linkage
The 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one molecule is designed to react with biomolecules via its thiol group, which is initially protected as a thioacetate. In vivo, endogenous esterases can cleave the acetyl group, revealing a free thiol. This thiol can then form a stable thioether bond with an electrophilic partner on a target biomolecule.
However, a more common strategy involves the reaction of a free thiol on a biomolecule (e.g., a cysteine residue on a protein) with an electrophilic linker. The most prevalent of these are maleimide-based reagents. While effective, the resulting thiosuccinimide linkage from maleimide-thiol reactions is susceptible to degradation in vivo.[1] Endogenous thiols, such as glutathione, which is abundant in plasma, can induce a retro-Michael reaction, leading to deconjugation and premature release of the payload.[1][2][3]
The thioether bond formed by reagents like iodoacetamide, which proceeds via an SN2 reaction, is considered highly stable and essentially irreversible under physiological conditions.[4][5][6] This provides a significant advantage for applications requiring long-term stability in circulation. The thioether linkage that would be formed using 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is analogous to this highly stable bond.
| Feature | Thioacetate-Derived Thioether | Maleimide-Derived Thiosuccinimide | Iodoacetamide-Derived Thioether |
| Reaction Mechanism | Thioacetate deprotection followed by nucleophilic attack | Michael Addition[5][6] | SN2 Nucleophilic Substitution[5][6] |
| Optimal pH | Dependent on deprotection & conjugation | 6.5 - 7.5[4] | 8.0 - 8.5[4] |
| Bond Stability | High (Stable Thioether)[7] | Susceptible to retro-Michael reaction and thiol exchange[1][2][8] | High (Stable Thioether)[4][6] |
| In Vivo Half-Life | Expected to be long due to bond stability. | Can be limited by the rate of deconjugation.[4] | Expected to be long due to bond stability.[4] |
| Key Advantage | Forms a highly stable conjugate. | Fast reaction kinetics at neutral pH.[9] | Forms a highly stable, irreversible bond.[6] |
| Key Disadvantage | Requires in vivo deprotection. | Potential for premature payload release.[1] | Slower reaction rate compared to maleimides.[6] |
Section 2: The Bioorthogonal Handle - The Terminal Alkyne
The terminal alkyne group on 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one serves as a versatile handle for "click chemistry," allowing for a second, highly specific chemical reaction to occur in a biological environment. This is a cornerstone of bioorthogonal chemistry. Two primary methods utilize terminal alkynes:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and has fast kinetics.[10] However, its application in living systems is hampered by the cytotoxicity of the copper catalyst.[10][11][12] Significant efforts have been made to develop copper-chelating ligands (e.g., THPTA, BTTAA) to mitigate this toxicity and protect the catalyst from oxidation, making in vivo applications more feasible.[10][13][14][15][16]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This method avoids the need for a toxic copper catalyst by using a strained cyclooctyne (e.g., DBCO, BCN, DIBO) that reacts spontaneously with an azide.[17][18][19][20] The absence of a catalyst makes SPAAC highly biocompatible and well-suited for in vivo applications, including live-cell imaging and drug delivery.[17][19][21] The kinetics of SPAAC are highly dependent on the specific cyclooctyne used, with DBCO generally showing faster kinetics with aliphatic azides.[22][23][24]
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes, Copper(I) | No |
| In Vivo Toxicity | A significant concern due to the copper catalyst.[10][11][13] | Generally considered non-toxic and highly biocompatible.[17][19] |
| Reaction Kinetics | Fast, can be effective in minutes with appropriate ligands.[14] | Varies with cyclooctyne (e.g., DBCO > BCN with benzyl azide).[22][23] |
| Key Advantage | Fast kinetics and small alkyne tag.[12] | No catalyst required, excellent biocompatibility.[17][18] |
| Key Disadvantage | Copper toxicity is a major hurdle for in vivo use.[12] | Cyclooctyne reagents are larger and can be more hydrophobic.[18] |
Conceptual Workflow for In Vivo Application
The dual-functionality of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one allows for a two-step in vivo strategy. First, a biomolecule of interest is conjugated to the linker. Second, after administration and localization, a secondary probe (e.g., a fluorescent azide) is introduced and reacts with the alkyne handle via SPAAC.
Caption: Conceptual workflow for in vivo application.
Section 3: A Framework for Experimental Validation
While the chemical properties of its functional groups suggest that 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is a promising candidate for in vivo applications, empirical validation is essential. The following is a proposed experimental workflow to assess its suitability.
Caption: Experimental validation workflow.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the compound's stability in the presence of plasma enzymes.[25]
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled, heparinized plasma (e.g., human, mouse, rat).[25]
-
Control compounds (one high stability, one low stability).[25]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Acetonitrile (ACN) with internal standard for quenching.
-
Incubator, centrifuge, LC-MS/MS system.
Procedure:
-
Thaw frozen plasma on ice.
-
Pre-warm plasma aliquots to 37°C.
-
Initiate the reaction by adding the test compound to the plasma (final concentration typically 1 µM).[26][27]
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot.[25][27]
-
Immediately quench the reaction by adding the aliquot to 3-4 volumes of cold ACN containing an internal standard.[25]
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (T½) by plotting the percentage of remaining compound against time.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay assesses the compound's effect on cell viability.[28][29]
Materials:
-
Relevant cell line (e.g., HeLa, HepG2) in culture.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[29]
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[30][31]
-
96-well plates, incubator, microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[30]
-
Treat cells with various concentrations of the test compound and incubate for a relevant period (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[29][30]
-
Aspirate the medium and add the solubilization solution to dissolve the formazan crystals.[30]
-
Measure the absorbance of the solution using a microplate reader (typically at 540-570 nm).[30]
-
Calculate cell viability as a percentage relative to untreated control cells.
Conclusion and Recommendations
1-(pent-4-yn-1-ylsulfanyl)ethan-1-one presents a compelling set of features for in vivo applications.
-
Advantageous Stability: The thioether linkage it forms is significantly more stable than the commonly used maleimide-thiol adduct, which is prone to cleavage in vivo.[1][4] This suggests that conjugates made with this linker will have a longer half-life and reduced off-target effects from premature payload release.
-
Bioorthogonal Versatility: The terminal alkyne handle provides access to the full suite of bioorthogonal click chemistries. For in vivo applications, the use of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is strongly recommended to circumvent the inherent toxicity associated with copper-catalyzed reactions.[12][17]
While theoretically promising, the suitability of this compound is contingent upon empirical validation. We strongly recommend conducting in vitro plasma stability and cytotoxicity assays as outlined above. Successful outcomes from these studies would provide a solid foundation for progressing to in vivo biodistribution and efficacy studies.[32][33][34] This linker is a promising tool for the development of next-generation bioconjugates where stability and controlled, secondary functionalization are paramount.
References
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- A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry. Benchchem.
- A Head-to-Head Comparison of Maltose-Maleimide and Iodoacetamide Reagents for Thiol Bioconjug
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
- Cytotoxicity MTT Assay Protocols and Methods.
- MTT Assay Protocol for Cell Viability and Prolifer
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PMC.
- Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer.
- Improving the Stability of Maleimide–Thiol Conjug
- A Comparative Guide to the Stability of Oxime vs.
- Long-Term Stabilization of Maleimide–Thiol Conjugates.
- Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society.
- MTT assay protocol. Abcam.
- A Comparative Guide to Amide vs.
- Is Your Maleimide Thiol Chemistry Stable?.
- Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. Wiley Online Library.
- Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions. Journal of the American Chemical Society.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting.
- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Wiley Online Library.
- MTT assay to evaluate the cytotoxic potential of a drug. CABI Digital Library.
- A Comparative Analysis of Cycloalkyne Reaction Kinetics: Bicyclononyne (BCN) as a Case Study. Benchchem.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)-Based Bioorthogonal Labeling, Bioimaging, and Photocytotoxicity Studies of Phosphorescent Ruthenium(II) Polypyridine Dibenzocyclooctyne (DIBO) Complexes. CityUHK Scholars.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. PubMed.
- Strain-promoted Azide-Alkyne cycloaddition: Cyclooctyne's potential in revolutionizing therapeutic and diagnostic applications through bio-orthogonal reactions.
- A Comparative Guide to the Reaction Kinetics of endo-BCN and DBCO with Azides in Strain. Benchchem.
- Click Chemistry With Copper - A Biocompatible Version. Berkeley Lab News Center.
- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure.
- In Vitro Plasma Stability of Evandamine: A Technical Guide. Benchchem.
- Plasma Stability In Vitro Assay. Charnwood Discovery.
- Plasma Stability. Cyprotex.
- Technical Support Center: Strategies to Reduce Copper Toxicity in Live-Cell Click Chemistry. Benchchem.
- Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. PMC.
- Methods for the determination and quantification of the reactive thiol proteome. PMC.
- Improving the stability of thiol-maleimide bioconjugates via the form
- Copper-free click chemistry for dynamic in vivo imaging. PNAS.
- How cycloalkane fusion enhances the cycloaddition reactivity of dibenzocyclooctynes. PMC.
- Plasma Stability Assay (human, dog, r
- In Vitro ADME, Stability Test, Plasma, Mouse. Pharmacology Discovery Services.
- Biodistribution Studies. In vivo research services.
- Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). Enamine.
- Designing an In Vivo Preclinical Research Study. MDPI.
- Bioorthogonal Chemistry and Its Applications.
- In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles. PMC.
- Theranostics From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics.
- Repurposing Copper(II)/THPTA as A Bioorthogonal Catalyst for Thiazolidine Bond Cleavage. Wiley Online Library.
- How Cycloalkane Fusion Enhances the Cycloaddition Reactivity of Dibenzocyclooctynes.
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Assessing the Biocompatibility of Thioester-Based Linkers: A Comparative Guide for Targeted Therapeutics
As a Senior Application Scientist in bioconjugation, I often see drug development programs stall not because of the payload’s potency, but due to linker failure. In the design of Antibody-Drug Conjugates (ADCs) and Small Molecule-Drug Conjugates (SMDCs), the linker must perform a paradoxical task: remain completely stable in the systemic circulation (biocompatibility) while rapidly cleaving upon entry into the target cell (efficacy).
Historically, maleimide-based linkers have dominated the field due to their rapid conjugation chemistry. However, they are fundamentally flawed by their susceptibility to retro-Michael exchange in plasma, leading to off-target toxicity[]. Thioester-based linkers have emerged as a highly tunable alternative. By strategically designing steric hindrance around the thioester bond, we can shield it from extracellular hydrolysis while maintaining its sensitivity to intracellular esterases and high concentrations of glutathione (GSH)[2].
This guide provides an objective, data-driven comparison of thioester linkers against traditional alternatives, alongside self-validating experimental workflows to rigorously assess their biocompatibility.
Mechanistic Comparison: Thioester vs. Maleimide
The biocompatibility of a linker is directly tied to its chemical stability in human plasma. Maleimide linkers form thioether bonds with cysteine residues. However, in the presence of endogenous thiols like Human Serum Albumin (HSA), the reaction can reverse (retro-Michael addition), transferring the cytotoxic payload to albumin and causing severe off-target toxicity[3],[4].
In contrast, thioester linkers (-S-CO-) offer a distinct mechanistic advantage. While inherently reactive, introducing bulky moieties (e.g., cyclohexyl groups) provides steric hindrance that prevents premature cleavage by serum proteases[2]. Once internalized into the target cell's endolysosomal pathway, the acidic environment (pH 5.5) and high intracellular GSH concentrations (up to 10 mM) trigger thiolytic degradation, releasing the payload[5].
Fig 1. Mechanistic pathways of thioester vs. maleimide linkers in systemic circulation and target cells.
Quantitative Performance Comparison
To objectively evaluate biocompatibility, we must look at the empirical data comparing these linker classes across key pharmacokinetic and pharmacodynamic parameters.
| Parameter | Standard Maleimide | Disulfide Linker | Sterically-Shielded Thioester |
| Primary Cleavage Mechanism | Lysosomal proteolysis | Thiol-disulfide exchange | Esterase / Thiolytic exchange |
| Plasma Stability (Extracellular) | Low/Moderate (Up to 75% loss in 14 days)[] | Moderate (Prone to premature reduction) | High (Sterically protected)[2] |
| Intracellular Release Rate | Slow (Requires full enzymatic degradation) | Fast (GSH-mediated) | Tunable (Dependent on steric design) |
| Off-Target Toxicity Risk | High (Albumin transfer via retro-Michael) | Moderate | Low (Requires specific intracellular triggers) |
Self-Validating Experimental Workflows
A protocol is only as good as its internal controls. To trust the biocompatibility data of a new thioester linker, the experimental design must be a self-validating system. Below are the core methodologies required to prove a linker's viability.
Fig 2. Step-by-step experimental workflow for validating thioester linker biocompatibility.
Protocol 1: Plasma Stability & Retro-Michael Exchange Assay
Objective: Confirm that the thioester linker does not prematurely release the payload in systemic circulation.
-
Preparation: Spike the thioester-ADC (10 µM) into 90% human plasma buffered to pH 7.4. Include a standard maleimide-ADC as a positive control for degradation.
-
Incubation: Incubate at 37°C. Extract 50 µL aliquots at 0, 24, 48, 72, and 168 hours.
-
Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile to precipitate plasma proteins and halt all enzymatic activity. Centrifuge at 15,000 x g for 10 minutes.
-
Quantification: Analyze the supernatant via LC-MS/MS to quantify intact ADC, free payload, and albumin-adducts.
Causality & Logic: Why use LC-MS/MS instead of a simple fluorescence assay? Fluorescence only confirms the payload's presence, not its attachment state. LC-MS/MS provides the exact mass, allowing us to definitively distinguish between an intact conjugate and a payload that has been transferred to albumin—the hallmark of off-target toxicity[].
Protocol 2: Intracellular Thiolytic Cleavage Assay
Objective: Validate that the linker cleaves efficiently once inside the target cell.
-
Buffer Setup: Prepare an acetate buffer at pH 5.5 to mimic the acidic lysosomal environment.
-
Thiol Addition: Add 10 mM Glutathione (GSH) to the buffer.
-
Incubation & Monitoring: Incubate the thioester-ADC at 37°C. Use HPLC to monitor the disappearance of the intact linker and the appearance of the free payload over a 24-hour period.
Causality & Logic: The choice of 10 mM GSH at pH 5.5 is highly deliberate. Extracellular plasma contains only ~10 µM GSH, while intracellular concentrations range from 2–10 mM. By testing at 10 mM, we isolate the thiolytic degradability of the thioester bond[5], proving that the release mechanism is triggered specifically by the intracellular environment, not spontaneous hydrolysis.
Protocol 3: Differential Cytotoxicity (Biocompatibility) Evaluation
Objective: Prove that the linker only causes toxicity in cells expressing the target antigen.
-
Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cell lines in 96-well plates.
-
Dosing Matrix: Treat both cell lines with serial dilutions of:
-
The thioester-ADC.
-
Free, unconjugated payload.
-
A non-cleavable thioether-ADC (Internal Control).
-
-
Incubation & Readout: Incubate for 72 hours at 37°C, then measure cell viability using a luminescence-based ATP assay (e.g., CellTiter-Glo).
Causality & Logic: This protocol is a self-validating matrix. High toxicity in antigen-negative cells indicates poor linker biocompatibility (premature extracellular release). Conversely, if the non-cleavable control ADC causes toxicity in the target cells, the assay is flawed (indicating the payload is degrading independently of the linker). A successful thioester linker will show high toxicity in target cells and near-zero toxicity in non-target cells, validating its structural integrity and targeted release mechanism.
References
-
Strategic and Chemical Advances in Antibody–Drug Conjugates MDPI - Pharmaceuticals[Link]
-
Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids National Center for Biotechnology Information (PMC)[Link]
-
Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release ACS Biomacromolecules[Link]
-
Emerging conjugation strategies and protein engineering technologies aim to improve ADCs in the fight against cancer Taylor & Francis Online[Link]
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A Researcher's Guide to the Safe Handling of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one
This guide provides essential safety protocols and operational directives for researchers, scientists, and drug development professionals working with 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one (CAS Number: 524689-75-6). The procedural guidance herein is designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of your research. By understanding the "why" behind each step, you will be empowered to handle this compound with confidence and precision.
Hazard Identification and Risk Assessment: Understanding the Compound
1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is a bifunctional molecule containing both a terminal alkyne and a thioacetate group. This unique structure necessitates a comprehensive understanding of the potential hazards associated with each functional group to mitigate risks effectively.
Summary of Known Hazards:
Based on the available safety information, this compound is classified with the following hazard statements:
-
H227: Combustible liquid.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of a terminal alkyne also introduces a risk of forming potentially explosive metal acetylides, especially in the presence of certain metal salts like copper (I), silver, and mercury.[1] Therefore, it is crucial to avoid contact with incompatible materials.
| Hazard Classification | GHS Code | Potential Effect |
| Flammable Liquid | H227 | May ignite on heating or in the presence of an ignition source. |
| Acute Toxicity (Oral) | H302 | Harmful if ingested. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation upon contact.[2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious, potentially damaging, eye irritation.[2][3] |
| STOT - Single Exposure | H335 | May cause irritation to the respiratory tract upon inhalation.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE ensemble is mandatory to prevent exposure through inhalation, skin, and eye contact.[4][5][6] The selection of specific PPE components is directly informed by the known hazards of the compound.
Core PPE Requirements:
-
Eye and Face Protection: Given the risk of serious eye irritation (H319), chemical splash goggles are required at all times.[2][7][8] For procedures with a higher risk of splashing, such as transfers of larger volumes, a full-face shield should be worn in addition to goggles.[9] Do not wear contact lenses when handling this chemical, as they can absorb and concentrate vapors.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin irritation (H315).[2] While specific permeation data for 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one is not available, nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or PVC should be considered.[10] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[9][11]
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened to protect against skin contact and in the event of a fire.[1] For larger-scale operations, a chemical-resistant apron or coveralls may be necessary.[5] Do not wear shorts or open-toed shoes in the laboratory.[12][13]
-
Respiratory Protection: All handling of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one that may generate aerosols or vapors must be conducted in a certified chemical fume hood to mitigate the risk of respiratory tract irritation (H335).[1][2][9] If a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][8][14]
PPE Donning and Doffing Workflow:
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Operational and Handling Plan
Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.
Engineering Controls:
-
Ventilation: Always handle 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one inside a certified chemical fume hood.[1][2] This is the primary engineering control to prevent inhalation of vapors.
-
Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.[2][7][15]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Clear the fume hood of any unnecessary equipment or chemicals. Have spill cleanup materials readily available.
-
Aliquotting and Transfer: Conduct all transfers of the chemical within the fume hood. Use spark-proof tools and ground equipment when transferring larger quantities to prevent ignition from static discharge.[7][16] Keep containers tightly closed when not in use.[2][17]
-
Heating: As this is a combustible liquid, avoid open flames.[12] If heating is required, use a water bath, heating mantle, or other controlled heating source.
-
Housekeeping: Clean up any small spills immediately using an inert absorbent material like vermiculite or sand.[7] Avoid all personal contact, including inhalation, and wear appropriate protective clothing during cleanup.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][7] Seek medical attention immediately.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Seek immediate medical attention.[11][17]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[16] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[7] Seek immediate medical attention.
-
Large Spill: Evacuate the area and alert others. Remove all sources of ignition.[7][16] If safe to do so, contain the spill with absorbent materials. Contact your institution's Environmental Health and Safety (EHS) department for cleanup.[1]
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.[18][19] Never dispose of 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one down the drain.[12]
Waste Streams:
-
Liquid Waste: All solutions containing 1-(pent-4-yn-1-ylsulfanyl)ethan-1-one, including reaction mixtures and solvent rinses, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1] The container should be made of a compatible material and stored in a secondary containment bin.
-
Solid Waste: Contaminated solid waste, such as gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.[18]
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated, puncture-proof sharps container labeled as hazardous chemical waste.[18]
Disposal Workflow:
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- 16. echemi.com [echemi.com]
- 17. Safety technical regulations for potassium thioacetate-Thioacetic_Potassium_Thioacetate_Wuxue Rongtai Pharmaceutical [en.wxrtyy.com.cn]
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- 19. laboratoriosescolares.net [laboratoriosescolares.net]
Featured Recommendations
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
